Fezolinetant
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-fluorophenyl)-[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN6OS/c1-9-13-19-20-14(15-18-10(2)21-25-15)23(13)8-7-22(9)16(24)11-3-5-12(17)6-4-11/h3-6,9H,7-8H2,1-2H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSNFPASKFYPMN-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=NN=C(N2CCN1C(=O)C3=CC=C(C=C3)F)C4=NC(=NS4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C2=NN=C(N2CCN1C(=O)C3=CC=C(C=C3)F)C4=NC(=NS4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601103615 | |
| Record name | Fezolinetant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601103615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1629229-37-3 | |
| Record name | [(8R)-5,6-Dihydro-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl](4-fluorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1629229-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fezolinetant [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1629229373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fezolinetant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15669 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fezolinetant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601103615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FEZOLINETANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83VNE45KXX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Fezolinetant's Hypothalamic Mechanism of Action: A Technical Guide for Researchers
Fezolinetant, a first-in-class neurokinin 3 receptor (NK3R) antagonist, offers a targeted non-hormonal treatment for vasomotor symptoms (VMS) associated with menopause. Its mechanism of action is centered in the hypothalamus, specifically on a group of neurons known as KNDy (kisspeptin/neurokinin B/dynorphin) neurons, which play a crucial role in thermoregulation.
During menopause, declining estrogen levels disrupt the delicate balance of neuronal signaling in the hypothalamus. This leads to hyperactivity of KNDy neurons, driven by unopposed stimulation from neurokinin B (NKB). This compound selectively blocks the NK3R, the receptor for NKB, on these neurons, thereby restoring a more balanced state and alleviating the debilitating hot flashes and night sweats that characterize VMS. This technical guide provides an in-depth exploration of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
The Central Role of KNDy Neurons in Thermoregulation and VMS
KNDy neurons, located in the arcuate nucleus of the hypothalamus, are integral to the regulation of body temperature.[1] In a premenopausal state, there is a homeostatic balance between the inhibitory effects of estrogen and the excitatory effects of NKB on these neurons.[1] The decline in estrogen during menopause removes this inhibitory brake, leading to an overstimulation of KNDy neurons by NKB.[2] This hyperactivity disrupts the normal functioning of the thermoregulatory center, triggering inappropriate heat dissipation responses such as cutaneous vasodilation and sweating, which manifest as VMS.[2]
This compound directly addresses this neuronal imbalance. By acting as a selective antagonist at the NK3R, it blocks the binding of NKB, thereby reducing the firing rate of KNDy neurons and restoring normal thermoregulatory control.[1]
Quantitative Data on this compound's Efficacy and Binding Affinity
Clinical trials have demonstrated the efficacy of this compound in reducing the frequency and severity of VMS. The SKYLIGHT 1 and 2 phase 3 trials, along with the phase 2b VESTA trial, provide robust quantitative data supporting its clinical utility.
Table 1: Efficacy of this compound in Reducing Moderate to Severe VMS (SKYLIGHT 1 & 2 Pooled Data)
| Treatment Group | Mean Change from Baseline in VMS Frequency at Week 4 | Mean Change from Baseline in VMS Frequency at Week 12 |
| This compound 30 mg | Statistically significant reduction vs. placebo | Statistically significant reduction vs. placebo |
| This compound 45 mg | Statistically significant reduction vs. placebo | Statistically significant reduction vs. placebo |
| Placebo | - | - |
Source: Data from the SKYLIGHT 1 and 2 phase 3 clinical trials.[3]
Table 2: Efficacy of this compound in Reducing Moderate to Severe VMS (VESTA Trial)
| Treatment Group | Mean Change from Baseline in VMS Frequency at Week 4 | Mean Change from Baseline in VMS Frequency at Week 12 |
| This compound (various doses) | Statistically significant reduction vs. placebo | Statistically significant reduction vs. placebo |
| Placebo | - | - |
Source: Data from the VESTA phase 2b clinical trial.[4]
Preclinical studies have established the high binding affinity and selectivity of this compound for the NK3R.
Table 3: this compound Binding Affinity
| Receptor | Binding Affinity (Ki) |
| Neurokinin 3 Receptor (NK3R) | 21.9 nM |
Source: Preclinical data on this compound.[5]
This compound demonstrates a more than 450-fold higher affinity for the NK3R compared to the NK1 or NK2 receptors, highlighting its specificity.[6] Preclinical studies in rats have also provided insights into its receptor occupancy.
Table 4: this compound Receptor Occupancy in Rats
| Parameter | Value |
| Minimum Effective Dose (oral) | 3 mg/kg |
| Brain Free Fraction | 52.5% |
| Unbound Concentration in Brain (Cbrain,u) | 343 nM |
| Ratio of Unbound Brain Concentration to Ki ((Cbrain,u)/Ki) | 1.566 |
Source: Preclinical data in rats.[5]
Key Experimental Protocols
The elucidation of this compound's mechanism of action has been supported by a range of preclinical and clinical experimental protocols.
Preclinical Evaluation in Ovariectomized Rats
A key preclinical model for studying VMS is the ovariectomized (OVX) rat, which mimics the hormonal state of menopause.
Animal Model and Drug Administration:
-
Female Wistar rats are ovariectomized to induce a state of estrogen deficiency.[7]
-
Following a post-operative recovery period, rats are treated with this compound, typically administered orally once or twice daily for a specified duration (e.g., 7 days).[7] Doses in studies have ranged from 1 to 10 mg/kg.[7]
Measurement of Vasomotor Symptoms (Tail Skin Temperature):
-
A common method to assess hot flash-like symptoms in rats is the measurement of tail skin temperature.
-
A temperature sensor is affixed to the ventral surface of the tail, and temperature is recorded continuously.
-
An increase in tail skin temperature is indicative of a vasomotor event.[7]
Hormonal Analysis:
-
Blood samples are collected to measure plasma levels of luteinizing hormone (LH), follicle-stimulating hormone (FSH), and estradiol.
-
LH levels are of particular interest as they are known to be elevated in OVX rats, and a reduction in LH can indicate a central effect on the hypothalamic-pituitary-gonadal axis.[7]
-
Commercially available ELISA kits are typically used for hormone quantification.
Immunohistochemistry for Neuronal Activity (c-Fos):
-
To assess neuronal activation in the hypothalamus, immunohistochemistry for the protein c-Fos, an immediate early gene product and a marker of recent neuronal activity, is performed.[7]
-
Animals are perfused, and brain tissue is sectioned and stained with an antibody against c-Fos.
-
The number of c-Fos-positive cells in specific hypothalamic nuclei, such as the median preoptic nucleus (MnPO), is quantified to determine the effect of this compound on neuronal activation.[7]
Clinical Trial Methodology (SKYLIGHT and VESTA)
Study Design:
-
The SKYLIGHT and VESTA trials were randomized, double-blind, placebo-controlled studies.[3][4]
-
Participants were postmenopausal women with moderate to severe VMS.[3][4]
Patient-Reported Outcomes:
-
The primary endpoints were the mean change from baseline in the frequency and severity of moderate to severe VMS, as recorded by participants in a daily electronic diary.[3][4]
-
Secondary endpoints included assessments of quality of life using standardized questionnaires such as the Menopause-Specific Quality of Life (MENQoL) questionnaire and the Hot Flash-Related Daily Interference Scale (HFRDIS).
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to this compound's mechanism of action.
Caption: Logical relationship between estrogen decline, KNDy neuron hyperactivity, and VMS.
Caption: Signaling pathway of Neurokinin B and the antagonistic action of this compound.
Caption: Experimental workflow for preclinical evaluation of this compound.
References
- 1. VEOZAH™ (this compound) tablets | For HCPs [veozahhcp.com]
- 2. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 3. This compound treatment of moderate-to-severe vasomotor symptoms due to menopause: effect of intrinsic and extrinsic factors in two phase 3 studies (SKYLIGHT 1 and 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of the neurokinin 3 receptor antagonist this compound on patient-reported outcomes in postmenopausal women with vasomotor symptoms: results of a randomized, placebo-controlled, double-blind, dose-ranging study (VESTA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of neurokinin 3 receptor antagonist this compound on hot flash-like symptoms in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase 2b, randomized, placebo-controlled, double-blind, dose-ranging study of the neurokinin 3 receptor antagonist this compound for vasomotor symptoms associated with menopause - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the Pharmacokinetics and Pharmacodynamics of Fezolinetant in Postmenopausal Women
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fezolinetant, a first-in-class, non-hormonal, selective neurokinin-3 (NK3) receptor antagonist, has emerged as a novel therapeutic agent for the management of moderate to severe vasomotor symptoms (VMS) associated with menopause.[1] VMS, commonly known as hot flashes and night sweats, are experienced by a significant percentage of menopausal women and can substantially impair quality of life.[2] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound in postmenopausal women, with a focus on data from pivotal clinical trials.
Mechanism of Action: Targeting the KNDy Neuronal Pathway
The thermoregulatory center in the hypothalamus, which governs body temperature, is modulated by a network of neurons known as the kisspeptin/neurokinin B/dynorphin (KNDy) neurons. During menopause, declining estrogen levels lead to hypertrophy of these neurons and increased signaling by neurokinin B (NKB). NKB binds to the NK3 receptor on these neurons, leading to a disruption in normal thermoregulation and triggering VMS.
This compound acts by competitively blocking the binding of NKB to the NK3 receptor. This antagonism helps to restore the balance of neuronal activity in the thermoregulatory center, thereby reducing the frequency and severity of VMS.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in healthy postmenopausal women. The drug is orally administered and exhibits predictable absorption, distribution, metabolism, and elimination properties.
Absorption
This compound is absorbed following oral administration, with the time to reach maximum plasma concentration (Tmax) being approximately 1.5 hours.[1] Administration with a high-fat meal does not have a clinically significant effect on its pharmacokinetics, allowing for dosing with or without food.[3]
Distribution
This compound has an apparent volume of distribution of 189 L.[1] It is approximately 51% bound to plasma proteins.[1]
Metabolism
This compound is primarily metabolized by the cytochrome P450 (CYP) 1A2 enzyme system, with minor contributions from CYP2C9 and CYP2C19.[1] Its major metabolite is considered pharmacologically inactive.
Elimination
The apparent clearance of this compound is 10.8 L/hr.[1] The majority of the drug is excreted in the urine (77%) with a smaller portion eliminated in the feces (15%).[1] The effective half-life of this compound in women with vasomotor symptoms is approximately 9.6 hours.[1]
Table 1: Key Pharmacokinetic Parameters of this compound in Postmenopausal Women
| Parameter | Value | Reference |
| Median Tmax (Time to Peak Plasma Concentration) | 1.5 hours | [1] |
| Apparent Volume of Distribution (Vd/F) | 189 L | [1] |
| Plasma Protein Binding | 51% | [1] |
| Apparent Clearance (CL/F) | 10.8 L/hr | [1] |
| Primary Route of Elimination | Urine (77%) | [1] |
| Effective Half-life (t½) | 9.6 hours | [1] |
| Primary Metabolizing Enzyme | CYP1A2 | [1] |
Pharmacodynamics and Clinical Efficacy
The pharmacodynamic effects of this compound have been extensively evaluated in large-scale, randomized, placebo-controlled clinical trials, most notably the SKYLIGHT 1 and SKYLIGHT 2 studies.[4][5] These trials assessed the efficacy of this compound in reducing the frequency and severity of moderate to severe VMS in postmenopausal women.
Pivotal Clinical Trials: SKYLIGHT 1 & 2
The SKYLIGHT 1 and 2 trials were phase 3, multicenter, randomized, double-blind, placebo-controlled studies with identical designs.[6] They enrolled postmenopausal women aged 40 to 65 years who experienced a minimum average of seven moderate to severe VMS per day.[5][6] Participants were randomized to receive once-daily oral doses of this compound (30 mg or 45 mg) or placebo for a 12-week treatment period, followed by a 40-week active treatment extension.[4][5]
The co-primary efficacy endpoints were the mean change from baseline in the frequency and severity of moderate to severe VMS at weeks 4 and 12.[5]
Efficacy Results
Both the 30 mg and 45 mg doses of this compound demonstrated statistically significant reductions in the frequency and severity of VMS compared to placebo at both week 4 and week 12 in the SKYLIGHT 1 and 2 trials.[5] The 45 mg dose, which is the FDA-approved dosage, showed a clinically meaningful reduction in VMS frequency.[7]
Table 2: Mean Change from Baseline in Frequency of Moderate to Severe VMS (SKYLIGHT 2)
| Treatment Group | Baseline Mean Frequency (per day) | Week 4 Least Squares Mean Change from Baseline (vs. Placebo) | Week 12 Least Squares Mean Change from Baseline (vs. Placebo) | Reference |
| Placebo | ~10-11 | - | - | [5] |
| This compound 30 mg | ~11.2 | -1.82 (p < 0.001) | -1.86 (p < 0.001) | [5] |
| This compound 45 mg | ~10.5 | -2.55 (p < 0.001) | -2.53 (p < 0.001) | [5] |
Table 3: Mean Change from Baseline in Severity of Moderate to Severe VMS (SKYLIGHT 2)
| Treatment Group | Week 4 Least Squares Mean Change from Baseline (vs. Placebo) | Week 12 Least Squares Mean Change from Baseline (vs. Placebo) | Reference |
| Placebo | - | - | [5] |
| This compound 30 mg | -0.15 (p < 0.05) | -0.16 (p < 0.05) | [5] |
| This compound 45 mg | -0.29 (p < 0.001) | -0.29 (p < 0.001) | [5] |
Safety and Tolerability
Across the clinical trial program, this compound was generally well-tolerated. The most common adverse reactions reported more frequently than placebo included abdominal pain, diarrhea, insomnia, back pain, hot flush, and elevations in hepatic transaminases.[7] A boxed warning for hepatotoxicity has been included in the prescribing information, and liver function testing is recommended before initiating treatment, monthly for the first three months, and periodically thereafter.[7]
Conclusion
This compound represents a significant advancement in the non-hormonal treatment of vasomotor symptoms in postmenopausal women. Its targeted mechanism of action on the NK3 receptor within the hypothalamic thermoregulatory center provides a novel approach to managing these often-debilitating symptoms. The pharmacokinetic profile of this compound is well-defined, supporting a once-daily oral dosing regimen. Robust clinical data from the SKYLIGHT program have established its efficacy in reducing both the frequency and severity of VMS. As with any therapeutic agent, a thorough understanding of its safety profile, including the potential for hepatotoxicity, is crucial for appropriate patient selection and monitoring. This technical guide provides a foundational understanding of the pharmacokinetic and pharmacodynamic properties of this compound to inform further research and clinical application.
References
- 1. orpdl.org [orpdl.org]
- 2. Pharmacokinetic evaluation of this compound for the treatment of vasomotor symptoms caused by menopause - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. This compound for treatment of moderate-to-severe vasomotor symptoms associated with menopause (SKYLIGHT 1): a phase 3 randomised controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of this compound in Moderate to Severe Vasomotor Symptoms Associated With Menopause: A Phase 3 RCT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation and Application of Thresholds to Define Meaningful Change in Vasomotor Symptoms Frequency: Analysis of Pooled SKYLIGHT 1 and 2 Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
The Discovery and Synthesis of Fezolinetant: A Non-Hormonal Approach to Vasomotor Symptom Control
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Fezolinetant (marketed as Veozah™) is a first-in-class, orally bioavailable, selective neurokinin-3 receptor (NK3R) antagonist approved for the treatment of moderate to severe vasomotor symptoms (VMS) associated with menopause.[1][2][3][4] Its development marks a significant advancement in women's health, offering a non-hormonal therapeutic option that targets the underlying neurobiological mechanism of hot flashes. This technical guide provides an in-depth overview of the discovery, chemical synthesis, mechanism of action, and clinical development of this compound, tailored for professionals in the field of drug discovery and development.
Discovery and Development
The journey of this compound began with the identification of the neurokinin B (NKB)/NK3R signaling pathway as a key regulator of the hypothalamic-pituitary-gonadal (HPG) axis and thermoregulation.[2][5][6] Loss-of-function mutations in the genes encoding NKB and its receptor were found to cause hypogonadotropic hypogonadism, highlighting their critical role in reproductive function.[2] Preclinical and clinical evidence implicated heightened NKB signaling in the hypothalamus as a central driver of VMS following the decline in estrogen during menopause.[6]
This understanding spurred the development of NK3R antagonists as a targeted, non-hormonal therapeutic strategy. This compound, formerly known as ESN364, was developed by Ogeda (previously Euroscreen), a Belgian biotech company.[2][7] In April 2017, Astellas Pharma acquired Ogeda, continuing the development of this compound.[2] The U.S. Food and Drug Administration (FDA) approved this compound in May 2023, recognizing it as a first-in-class medication for the treatment of moderate to severe VMS due to menopause.[2]
Mechanism of Action: Targeting the KNDy Neuron
This compound exerts its therapeutic effect by acting as a selective antagonist of the NK3 receptor, which is predominantly expressed in the central nervous system.[8][9] In the hypothalamus, a population of neurons known as the KNDy (kisspeptin/neurokinin B/dynorphin) neurons plays a crucial role in thermoregulation. These neurons are stimulated by NKB acting on NK3 receptors and are inhibited by estrogen.
During menopause, the decline in estrogen levels leads to a disinhibition of KNDy neurons, resulting in their hypertrophy and increased NKB signaling.[10] This hyperactivity disrupts the thermoregulatory center, leading to the characteristic vasomotor symptoms of hot flashes and night sweats.[10][11] this compound competitively binds to and blocks the NK3R, thereby inhibiting NKB-mediated signaling.[8] This restores the balance of neuronal activity in the thermoregulatory center, alleviating VMS.[11][12]
Signaling Pathway of NK3R in KNDy Neurons
Chemical Synthesis of this compound
The chemical synthesis of this compound, systematically named (R)-(4-fluorophenyl)(8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-5,6-dihydro-[1][2][13]triazolo[4,3-a]pyrazin-7(8H)-yl)methanone, involves a multi-step process. The core of the molecule is a triazolopyrazine ring system. The following is a general synthetic scheme based on published patent literature.
Representative Synthetic Workflow
Detailed Experimental Protocol
The synthesis of the key intermediate, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][13]triazolo[4,3-a]pyrazine hydrochloride, can be achieved through various routes. One common method involves the reaction of 2-chloropyrazine with hydrazine, followed by cyclization with trifluoroacetic anhydride.
Step 1: Synthesis of 3-(trifluoromethyl)-[1][2][13]triazolo[4,3-a]pyrazine
-
To a solution of 2-hydrazinopyrazine in a suitable solvent such as chlorobenzene, trifluoroacetic anhydride is added.
-
The reaction mixture is heated, and a dehydrating agent like methanesulfonic acid is introduced to facilitate the cyclization.
-
The resulting trifluoroacetic acid is removed by distillation.
-
After reaction completion, the mixture is worked up, and the pH is adjusted to alkaline to isolate the product.
Step 2: Reduction to 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][13]triazolo[4,3-a]pyrazine hydrochloride
-
The product from Step 1 is dissolved in an alcohol, such as ethanol.
-
Catalytic hydrogenation is performed using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere in a high-pressure reactor.
-
After the reaction, the catalyst is filtered off, and the filtrate is concentrated.
-
The residue is treated with an ethanolic solution of hydrogen chloride to precipitate the hydrochloride salt, which is then filtered, washed, and dried.
Step 3: Acylation and further modifications
-
The synthesized triazolopyrazine core is then acylated, typically with a 4-fluorobenzoyl derivative.
-
Subsequent steps involve the introduction of the 3-methyl-1,2,4-thiadiazole group at the 3-position of the triazolopyrazine ring.
-
A crucial step is the establishment of the (R)-stereochemistry at the 8-position, which can be achieved through chiral resolution or an asymmetric synthesis approach.
Pharmacological and Pharmacokinetic Profile
This compound is a potent and selective antagonist of the human NK3 receptor.
| Parameter | Value | Reference |
| Binding Affinity (Ki) | 25 nM | [2] |
| Half-maximal Inhibitory Concentration (IC50) | 20 nM | [2] |
| Selectivity | >450-fold higher affinity for NK3R over NK1 or NK2 receptors | [11] |
The pharmacokinetic profile of this compound has been well-characterized in healthy individuals and specific populations.
| Parameter | Value | Reference |
| Time to Maximum Plasma Concentration (Tmax) | 1.5 - 2.0 hours | |
| Elimination Half-life (t1/2) | Approximately 9.6 hours | [2] |
| Metabolism | Primarily by CYP1A2 to an inactive metabolite (ES259564), with minor contributions from CYP2C9 and CYP2C19 | [14] |
| Excretion | Primarily via urine (76.9%) and feces (14.7%) | [2] |
| Plasma Protein Binding | 51% | [2] |
Preclinical and Clinical Efficacy
Preclinical Studies
Preclinical studies in ovariectomized rats, a model for menopause, demonstrated that this compound effectively reduces hot flash-like symptoms.[15][16] Repeated oral administration of this compound dose-dependently decreased plasma luteinizing hormone (LH) levels without significantly affecting follicle-stimulating hormone (FSH) or estradiol levels.[15][16] It also inhibited the activation of neurons in the median preoptic nucleus, a key area in the hypothalamus involved in thermoregulation.[15][16]
Clinical Trials
The efficacy and safety of this compound for the treatment of moderate to severe VMS were established in the pivotal Phase 3 BRIGHT SKY™ program, which included the SKYLIGHT 1™ and SKYLIGHT 2™ studies.
SKYLIGHT 1™ & 2™ Trial Design
These randomized, double-blind, placebo-controlled trials demonstrated that both 30 mg and 45 mg once-daily doses of this compound were superior to placebo in reducing the frequency and severity of VMS at weeks 4 and 12.
Summary of Efficacy Results from SKYLIGHT 1™ & 2™ Trials
| Endpoint | This compound 30 mg vs. Placebo (Mean Difference) | This compound 45 mg vs. Placebo (Mean Difference) | Reference |
| Change in VMS Frequency at Week 4 | -1.82 to -1.87 | -2.07 to -2.55 | [17] |
| Change in VMS Frequency at Week 12 | -1.86 to -2.39 | -2.53 to -2.55 | [17] |
| Change in VMS Severity at Week 4 | -0.15 | -0.19 to -0.29 | [17] |
| Change in VMS Severity at Week 12 | -0.16 to -0.24 | -0.20 to -0.29 | [17] |
Improvements in VMS were observed as early as one week after initiating treatment and were maintained throughout the 52-week study period.[18][19] this compound also demonstrated improvements in sleep quality and health-related quality of life.[18][19]
Safety and Tolerability
Across the clinical trial program, this compound was generally well-tolerated. The most common adverse reactions reported include abdominal pain, diarrhea, insomnia, back pain, hot flush, and elevated hepatic transaminases.[2] The prescribing information includes a warning for elevated hepatic transaminases, and liver function monitoring is recommended before and during treatment.[20]
Conclusion
This compound represents a significant breakthrough in the management of menopausal vasomotor symptoms. Its targeted, non-hormonal mechanism of action, focused on the antagonism of the NK3 receptor, provides a much-needed therapeutic alternative for women who are not candidates for or wish to avoid hormone therapy. The successful discovery and development of this compound underscore the importance of understanding the fundamental neurobiology of disease processes to identify novel therapeutic targets and develop innovative treatments. The robust clinical trial data supporting its efficacy and manageable safety profile position this compound as a valuable tool for improving the quality of life for women experiencing moderate to severe vasomotor symptoms.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Neurokinin 3 receptor antagonists - prime time? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: Detailed Review of its Transformative R&D Success [synapse.patsnap.com]
- 8. Facebook [cancer.gov]
- 9. immune-system-research.com [immune-system-research.com]
- 10. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 11. veozahhcp.com [veozahhcp.com]
- 12. What are the approved indications for this compound? [synapse.patsnap.com]
- 13. Minireview: Translational Animal Models of Human Menopause: Challenges and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Evaluation of CYP‐Mediated Metabolism of this compound and Pharmacokinetic Interaction Between this compound and Fluvoxamine in Healthy Postmenopausal Smokers and Nonsmokers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of neurokinin 3 receptor antagonist this compound on hot flash-like symptoms in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Efficacy and Safety of this compound in Moderate to Severe Vasomotor Symptoms Associated With Menopause: A Phase 3 RCT - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 19. A Novel Animal Model to Study Hot Flashes: No Effect of GnRH - PMC [pmc.ncbi.nlm.nih.gov]
- 20. accessdata.fda.gov [accessdata.fda.gov]
The Role of Fezolinetant in Modulating the Kisspeptin/Neurokinin B/Dynorphin (KNDy) Neuronal Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fezolinetant, a selective neurokinin-3 receptor (NK3R) antagonist, represents a novel non-hormonal therapeutic approach for the management of moderate to severe vasomotor symptoms (VMS) associated with menopause.[1] This document provides a comprehensive technical overview of the mechanism of action of this compound, focusing on its interaction with the kisspeptin/neurokinin B/dynorphin (KNDy) neuronal pathway. It includes a compilation of quantitative data from pivotal clinical trials and pharmacokinetic studies, detailed experimental protocols from key preclinical research, and visual representations of the underlying biological pathways and experimental workflows.
The KNDy Neuronal Pathway and Thermoregulation
The KNDy neurons, located in the arcuate nucleus of the hypothalamus, are critical regulators of both reproductive function and thermoregulation.[2][3] These neurons co-express kisspeptin, neurokinin B (NKB), and dynorphin.[4] In the context of thermoregulation, KNDy neurons are a key site for estrogenic feedback.[3]
Under normal physiological conditions in premenopausal women, estrogen exerts an inhibitory effect on KNDy neurons.[4][5] This is balanced by the stimulatory action of NKB, which acts on NK3 receptors also located on KNDy neurons.[4][5] This balanced signaling maintains normal activity within the thermoregulatory center of the hypothalamus.[6]
During menopause, declining estrogen levels lead to a loss of this inhibitory signal.[5][6] Consequently, the stimulatory effect of NKB becomes unopposed, leading to hypertrophy and hyperactivity of KNDy neurons.[6] This dysregulation is believed to trigger inappropriate activation of heat dissipation mechanisms, such as vasodilation and sweating, resulting in the characteristic hot flashes and night sweats of VMS.[5][6]
This compound's Mechanism of Action
This compound is a selective NK3R antagonist.[1] By competitively binding to and blocking NK3 receptors on KNDy neurons, this compound inhibits the signaling cascade initiated by NKB.[5][6] This action is postulated to restore the balance of neuronal activity in the hypothalamic thermoregulatory center, thereby reducing the frequency and severity of VMS.[4][7] this compound has a high affinity for the NK3R, over 450-fold higher than for NK1 or NK2 receptors, highlighting its specificity.[5]
Quantitative Data
Clinical Efficacy of this compound in Vasomotor Symptoms
The efficacy of this compound in treating moderate to severe VMS has been evaluated in several large-scale, randomized, placebo-controlled Phase 3 clinical trials, primarily the SKYLIGHT 1 and SKYLIGHT 2 studies.[8][9]
Table 1: Change in Frequency and Severity of Moderate to Severe Vasomotor Symptoms (VMS) in the SKYLIGHT 1 & 2 Trials (12-Week Data)
| Outcome Measure | This compound 30 mg | This compound 45 mg | Placebo |
| Mean Change from Baseline in VMS Frequency at Week 4 | -1.82 (vs. placebo, P < .001)[8] | -2.55 (vs. placebo, P < .001)[8] | Baseline |
| Mean Change from Baseline in VMS Frequency at Week 12 | -1.86 (vs. placebo, P < .001)[8] | -2.53 (vs. placebo, P < .001)[8] | Baseline |
| Mean Change from Baseline in VMS Severity at Week 4 | -0.15 (vs. placebo, P < .05)[8] | -0.29 (vs. placebo, P < .001)[8] | Baseline |
| Mean Change from Baseline in VMS Severity at Week 12 | -0.16 (vs. placebo, P < .05)[8] | -0.29 (vs. placebo, P < .001)[8] | Baseline |
Data represents the least squares mean difference from placebo.
Improvements in VMS frequency and severity were observed as early as the first week of treatment and were maintained throughout the 52-week study period.[8][9] Responder analyses from pooled data of SKYLIGHT 1 and 2 showed that a significantly greater proportion of participants treated with this compound experienced clinically meaningful reductions (≥50%, ≥75%, ≥90%, or 100%) in VMS frequency compared to placebo at weeks 4 and 12.[7]
Pharmacokinetics of this compound
The pharmacokinetic profile of this compound has been characterized in healthy women and specific populations.
Table 2: Key Pharmacokinetic Parameters of this compound
| Parameter | Value |
| Time to Maximum Concentration (Tmax) | 1.5 - 1.75 hours (median)[10] |
| Terminal Elimination Half-life (t1/2) | 6.12 - 7.69 hours (single dose)[10] |
| Protein Binding | 51%[11] |
| Metabolism | Primarily via CYP1A2[11] |
| Excretion | Primarily renal[11] |
This compound exhibits dose-proportional increases in maximum concentration (Cmax) and area under the curve (AUC) across a range of doses.[10] Steady-state plasma concentrations are typically reached after two once-daily doses with minimal accumulation.[11]
Experimental Protocols
Ablation of KNDy Neurons using NK3-Saporin (NK3-SAP)
A key experimental technique to elucidate the role of KNDy neurons involves their targeted ablation using a conjugate of a selective NK3R agonist and the ribosome-inactivating toxin, saporin.[12]
-
Subjects: Ovariectomized female rats are typically used to model the hypoestrogenic state of menopause.[13]
-
Agent: NK3-SAP, a custom conjugate of saporin with an NK3R agonist, is used to selectively target and ablate NK3R-expressing neurons. A "blank-SAP" conjugate is used as a control.[12][13]
-
Procedure:
-
Animals are anesthetized and placed in a stereotaxic apparatus.[12]
-
Bilateral microinjections of NK3-SAP or blank-SAP are made directly into the arcuate nucleus of the hypothalamus.[12] The coordinates are precisely determined based on a stereotaxic atlas. For example, in rats, rostral coordinates might be 2.4 mm posterior to bregma, ±0.5 mm lateral, and 9.8 mm ventral to the skull surface, while caudal coordinates could be 3.5 mm posterior to bregma, ±0.5 mm lateral, and 9.7 mm ventral.[12]
-
The toxin is infused slowly over several minutes, and the injection needle is left in place for an additional period to allow for diffusion before withdrawal.[12]
-
-
Validation: The effectiveness and selectivity of the ablation are confirmed post-mortem through immunohistochemical analysis. A near-complete loss of NK3R, NKB, and kisspeptin-immunoreactive neurons in the arcuate nucleus, with the preservation of other neuronal populations like proopiomelanocortin (POMC) and neuropeptide Y (NPY) neurons, indicates successful and specific ablation.[13]
Electrophysiological Recording of KNDy Neurons
Electrophysiological techniques are employed to directly measure the firing activity of KNDy neurons and assess the effects of various stimuli.
-
Preparation: Brain slices containing the arcuate nucleus are prepared from experimental animals.[14]
-
Recording: Whole-cell patch-clamp recordings are made from identified KNDy neurons.[14] These neurons can be identified, for example, in transgenic mice expressing a fluorescent reporter under the control of the kisspeptin or NKB gene promoter.
-
Stimulation and Recording:
-
Current-clamp mode: This is used to measure changes in membrane potential, including postsynaptic potentials (PSPs) and action potentials, in response to the application of neurotransmitters or drugs.[15]
-
Voltage-clamp mode: This is used to measure the transmembrane currents that are elicited by changes in membrane voltage or the application of ligands.[15]
-
-
Data Analysis: The frequency and pattern of action potential firing are analyzed to determine the excitatory or inhibitory effects of the applied substances.
Assessment of Sleep Disturbance
The Patient-Reported Outcomes Measurement Information System (PROMIS) Sleep Disturbance - Short Form 8b (PROMIS SD-SF-8b) is a validated patient-reported outcome measure used in clinical trials to assess the impact of VMS and treatment on sleep.[16]
-
Instrument: The PROMIS SD-SF-8b is an eight-item questionnaire that assesses self-reported perceptions of sleep quality, sleep depth, and restoration associated with sleep over the past seven days.[16][17]
-
Scoring: The raw scores are converted to a standardized T-score, with a mean of 50 and a standard deviation of 10 in the general population. A higher T-score indicates greater sleep disturbance.[18]
-
Application in this compound Trials: This instrument was used as a key secondary endpoint in the SKYLIGHT trials to evaluate the effect of this compound on sleep disturbance associated with VMS.[7]
Visualizations
Signaling Pathways
Caption: KNDy neuronal pathway in premenopausal and menopausal states.
Caption: Mechanism of action of this compound on the KNDy neuron.
Experimental Workflow
References
- 1. Multidimensionality of the PROMIS® Sleep Disturbance 8b Short Form in Working Adult Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmj.com [bmj.com]
- 3. labiotech.eu [labiotech.eu]
- 4. hra.nhs.uk [hra.nhs.uk]
- 5. Pharmacokinetic evaluation of this compound for the treatment of vasomotor symptoms caused by menopause. | Read by QxMD [read.qxmd.com]
- 6. Pharmacokinetics and Safety of this compound in Women with Hepatic or Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treating moderate-to-severe menopausal vasomotor symptoms with this compound: analysis of responders using pooled data from two phase 3 studies (SKYLIGHT 1 and 2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and Safety of this compound in Moderate to Severe Vasomotor Symptoms Associated With Menopause: A Phase 3 RCT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. newsroom.astellas.com [newsroom.astellas.com]
- 10. An Open-Label, Single and Multiple Dose Study to Evaluate the Pharmacokinetics and Safety of this compound in Healthy Chinese Female Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Ablation of KNDy Neurons Results in Hypogonadotropic Hypogonadism and Amplifies the Steroid-Induced LH Surge in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atsbio.com [atsbio.com]
- 14. New methods to investigate the GnRH pulse generator - PMC [pmc.ncbi.nlm.nih.gov]
- 15. drexel.edu [drexel.edu]
- 16. Psychometric evaluation of the PROMIS SD-SF-8b instrument in individuals experiencing vasomotor symptoms due to menopause - PMC [pmc.ncbi.nlm.nih.gov]
- 17. healthmeasures.net [healthmeasures.net]
- 18. healthmeasures.net [healthmeasures.net]
Preclinical Efficacy of Fezolinetant in Animal Models of Menopause: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fezolinetant, a selective neurokinin-3 receptor (NK3R) antagonist, has emerged as a promising non-hormonal treatment for vasomotor symptoms (VMS) associated with menopause. This technical guide provides an in-depth overview of the preclinical studies of this compound in animal models, primarily focusing on the established ovariectomized (OVX) rat model of menopause. We present a comprehensive summary of the quantitative data, detailed experimental protocols for key assays, and a visual representation of the underlying signaling pathways to facilitate a deeper understanding of the preclinical pharmacology of this compound.
Introduction
Menopause is characterized by a decline in ovarian estrogen production, leading to a cascade of physiological changes, including the hallmark VMS, commonly known as hot flashes and night sweats. These symptoms can significantly impact the quality of life for menopausal women. The neurokinin B (NKB)/NK3R signaling pathway in the hypothalamus has been identified as a key regulator of the thermoregulatory center. During menopause, the decrease in estrogen leads to disinhibition of kisspeptin/neurokinin B/dynorphin (KNDy) neurons in the arcuate nucleus, resulting in increased NKB signaling and subsequent activation of the thermoregulatory center, triggering VMS.
This compound is a first-in-class, orally bioavailable, selective NK3R antagonist that directly targets this pathway. By blocking the action of NKB on the NK3R, this compound modulates the activity of KNDy neurons, thereby alleviating VMS. This guide delves into the preclinical evidence that formed the basis for the clinical development of this compound.
Quantitative Data from Preclinical Studies
The primary animal model used to evaluate the efficacy of this compound for VMS is the ovariectomized (OVX) rat. Ovariectomy induces a state of estrogen deficiency that mimics menopause, leading to physiological changes analogous to human VMS, such as increased tail skin temperature.
Effects of this compound in Ovariectomized Rats
A key study by Tahara et al. (2021) investigated the effects of repeated oral administration of this compound in OVX rats. The following tables summarize the dose-dependent effects of this compound on key parameters.
Table 1: Effect of this compound on Plasma Luteinizing Hormone (LH) Levels in OVX Rats
| Treatment Group | Dose (mg/kg, p.o., b.i.d.) | Plasma LH (ng/mL) (Mean ± SEM) | % Inhibition vs. OVX Control |
| Sham | - | 1.2 ± 0.2 | - |
| OVX Control | Vehicle | 8.5 ± 0.9 | - |
| This compound | 1 | 5.1 ± 0.7* | 40.0 |
| This compound | 3 | 3.2 ± 0.5 | 62.4 |
| This compound | 10 | 1.8 ± 0.3 | 78.8 |
*p<0.05, **p<0.01 vs. OVX Control
Table 2: Effect of this compound on Body Weight Gain in OVX Rats
| Treatment Group | Dose (mg/kg, p.o., b.i.d.) | Body Weight Gain (g) (Mean ± SEM) | % Reduction vs. OVX Control |
| Sham | - | 10.5 ± 1.5 | - |
| OVX Control | Vehicle | 25.4 ± 2.1 | - |
| This compound | 1 | 20.1 ± 1.8 | 20.9 |
| This compound | 3 | 16.8 ± 1.5* | 33.9 |
| This compound | 10 | 13.2 ± 1.2** | 48.0 |
*p<0.05, **p<0.01 vs. OVX Control
Table 3: Effect of this compound on Tail Skin Temperature in OVX Rats
| Treatment Group | Dose (mg/kg, p.o., b.i.d.) | Change in Tail Skin Temperature (°C) (Mean ± SEM) | % Reduction vs. OVX Control |
| Sham | - | 0.5 ± 0.1 | - |
| OVX Control | Vehicle | 1.8 ± 0.2 | - |
| This compound | 1 | 1.2 ± 0.2* | 33.3 |
| This compound | 3 | 0.9 ± 0.1 | 50.0 |
| This compound | 10 | 0.7 ± 0.1 | 61.1 |
*p<0.05, **p<0.01 vs. OVX Control
Experimental Protocols
Ovariectomized (OVX) Rat Model of Menopause
This protocol describes the induction of a menopausal state in female rats to study VMS-like symptoms.
Caption: Workflow for the Ovariectomized Rat Model.
Methodology:
-
Animal Selection and Acclimatization: Female Wistar rats, 8-10 weeks of age, are typically used. They are housed under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week to acclimatize.
-
Ovariectomy:
-
Anesthetize the rat using a suitable anesthetic agent (e.g., isoflurane or a combination of ketamine and xylazine).
-
Shave and disinfect the surgical area (either the dorsal midline or bilateral flanks).
-
Make a small incision through the skin and underlying muscle layer to expose the abdominal cavity.
-
Locate the ovaries, which are typically embedded in a fat pad near the kidneys.
-
Ligate the ovarian blood vessels and the fallopian tube with absorbable sutures.
-
Excise the ovaries.
-
Close the muscle and skin layers with sutures or surgical staples.
-
Administer post-operative analgesics as required.
-
-
Post-Operative Recovery and Confirmation:
-
Allow the rats to recover for a period of 2 to 3 weeks. This period is crucial for the depletion of endogenous estrogens and the development of menopausal symptoms.
-
Confirm the menopausal state by measuring plasma LH levels, which are expected to be significantly elevated compared to sham-operated controls.
-
This compound Administration and Endpoint Measurement
This protocol outlines the administration of this compound and the subsequent measurement of key physiological and molecular endpoints.
Caption: Experimental Workflow for this compound Treatment.
Methodology:
-
Drug Formulation and Administration: this compound is typically suspended in a vehicle such as 0.5% methylcellulose. It is administered orally via gavage, often twice daily (b.i.d.), for a specified treatment period (e.g., one week).
-
Tail Skin Temperature Measurement: Tail skin temperature, an indicator of VMS-like symptoms, is measured using telemetric probes implanted subcutaneously or non-invasively with an infrared thermometer.
-
Blood Collection and Hormone Analysis: At the end of the treatment period, blood is collected, and plasma is separated. Plasma levels of LH, FSH, and estradiol are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits.
-
c-Fos Immunohistochemistry:
-
Rats are deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Brains are removed, post-fixed, and cryoprotected.
-
Coronal sections of the hypothalamus, particularly the median preoptic nucleus (MnPO), are cut on a cryostat.
-
Sections are incubated with a primary antibody against c-Fos, followed by a biotinylated secondary antibody and an avidin-biotin-peroxidase complex.
-
The c-Fos positive cells are visualized using a chromogen such as diaminobenzidine (DAB).
-
The number of c-Fos immunoreactive cells is quantified using microscopy and image analysis software.
-
Signaling Pathway
The efficacy of this compound in mitigating VMS is rooted in its modulation of the KNDy neuron signaling pathway in the hypothalamus.
Caption: KNDy Neuron Signaling Pathway in Menopause and the Action of this compound.
In the menopausal state, the decline in estrogen levels leads to the disinhibition of KNDy neurons in the arcuate nucleus of the hypothalamus. This results in an increased release of NKB. NKB then binds to its receptor, the NK3R, on KNDy neurons (autocrine/paracrine signaling) and on neurons in the thermoregulatory center, particularly the median preoptic nucleus. The activation of the thermoregulatory center triggers heat dissipation mechanisms, such as cutaneous vasodilation and sweating, which manifest as VMS. This compound, as a selective NK3R antagonist, competitively blocks the binding of NKB to the NK3R. This action prevents the over-stimulation of the thermoregulatory center, thereby reducing the frequency and severity of VMS.
Conclusion
Preclinical studies in the OVX rat model have provided robust evidence for the efficacy of this compound in alleviating the physiological manifestations of menopause-associated VMS. The dose-dependent reduction in tail skin temperature, a key indicator of hot flashes, along with the modulation of plasma LH levels and body weight, underscores the therapeutic potential of targeting the NKB/NK3R pathway. The detailed experimental protocols and the elucidated signaling pathway presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of menopausal health. These preclinical findings have been instrumental in guiding the successful clinical development and approval of this compound as a novel non-hormonal treatment for VMS.
Molecular Binding Profile of Fezolinetant to the Neurokinin-3 Receptor: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular binding characteristics of fezolinetant, a selective, non-hormonal antagonist of the neurokinin-3 receptor (NK3R). This compound is under investigation for the treatment of sex-hormone-related disorders, most notably vasomotor symptoms (hot flashes) associated with menopause. Its therapeutic effect is derived from its specific interaction with the NK3R, a key component in the neuroendocrinology of thermoregulation.
Executive Summary
This compound demonstrates high-affinity and selective binding to the human NK3 receptor, a G-protein coupled receptor (GPCR). This specific antagonism of the NK3R by this compound modulates the activity of kisspeptin/neurokinin B/dynorphin (KNDy) neurons in the hypothalamus, which are implicated in the pathophysiology of vasomotor symptoms. This document summarizes the available quantitative binding data, details the experimental methodologies used for its characterization, and illustrates the relevant signaling pathways and experimental workflows.
Data Presentation: Quantitative Binding Characteristics
The binding of this compound to the NK3 receptor has been quantified using in vitro radioligand binding assays. The data, summarized in the tables below, highlight the high affinity and selectivity of this compound for its target.
| Parameter | Value | Species | Assay Type | Reference |
| pKi | 7.6 | Human | Radioligand Displacement Assay | [1][2] |
| Ki | ~25.1 nM (calculated from pKi) | Human | Radioligand Displacement Assay | [1][2] |
| Ki Range | 19.9 - 22.1 nM | Not Specified | Not Specified | [3] |
Table 1: this compound Binding Affinity for the NK3 Receptor
| Receptor Subtype | Selectivity vs. NK3R | Reference |
| NK1 Receptor | >450-fold | [3] |
| NK2 Receptor | >450-fold | [3] |
Table 2: Selectivity Profile of this compound
At present, specific kinetic parameters such as the association rate constant (k_on_) and the dissociation rate constant (k_off_) for the this compound-NK3R interaction have not been publicly disclosed in the reviewed literature.
Experimental Protocols
The determination of this compound's binding affinity for the NK3 receptor is primarily achieved through competitive radioligand binding assays. While the specific protocol for this compound has been detailed in proprietary research, a generalized methodology based on standard practices for GPCRs is outlined below.
Radioligand Displacement Assay for Ki Determination
This assay measures the ability of unlabeled this compound to displace a radiolabeled ligand from the NK3 receptor.
1. Membrane Preparation:
-
Membranes are prepared from a cell line (e.g., Chinese Hamster Ovary - CHO cells) stably expressing the recombinant human NK3 receptor.
-
Cells are harvested and homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.
2. Competitive Binding Assay:
-
A fixed concentration of a suitable radioligand (e.g., a radiolabeled NK3R agonist or antagonist) is incubated with the prepared cell membranes.
-
Increasing concentrations of unlabeled this compound are added to compete for binding to the NK3R.
-
The reaction is allowed to reach equilibrium.
3. Separation and Detection:
-
The mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Mandatory Visualizations
Signaling Pathway of the NK3 Receptor and this compound's Mechanism of Action
Caption: NK3R signaling and the antagonistic action of this compound.
Experimental Workflow for Radioligand Displacement Assay
Caption: Workflow for determining this compound's Ki value.
Structural Basis of Interaction
As of the date of this document, there are no publicly available crystal structures of this compound in complex with the NK3 receptor. Elucidation of the precise binding pocket and the specific molecular interactions through techniques such as X-ray crystallography would provide invaluable insights for the rational design of next-generation NK3R antagonists.
Conclusion
This compound is a potent and selective antagonist of the NK3 receptor, with a binding affinity in the low nanomolar range. Its mechanism of action, centered on the competitive inhibition of NKB binding to NK3R in the hypothalamus, provides a targeted, non-hormonal approach to managing menopausal vasomotor symptoms. Further studies to delineate the kinetics of its binding and the structural details of the drug-receptor interaction will be crucial for a comprehensive understanding of its pharmacological profile and for guiding future drug discovery efforts in this therapeutic area.
References
Fezolinetant's Impact on Luteinizing Hormone (LH) Pulsatility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fezolinetant, a selective neurokinin-3 receptor (NK3R) antagonist, represents a novel non-hormonal therapeutic approach for conditions characterized by altered hypothalamic-pituitary-gonadal (HPG) axis activity, most notably vasomotor symptoms (VMS) associated with menopause. Its mechanism of action involves the modulation of Kisspeptin/Neurokinin B/Dynorphin (KNDy) neurons in the hypothalamus, which are crucial for the pulsatile secretion of Gonadotropin-Releasing Hormone (GnRH) and, consequently, Luteinizing Hormone (LH). This technical guide provides an in-depth analysis of this compound's impact on LH pulsatility, summarizing key quantitative data from preclinical and clinical studies, detailing experimental protocols, and illustrating the underlying signaling pathways.
Introduction: The Role of Neurokinin B in LH Regulation
Neurokinin B (NKB), a member of the tachykinin peptide family, plays a pivotal role in the regulation of the HPG axis. NKB and its receptor, NK3R, are co-expressed in KNDy neurons within the arcuate nucleus of the hypothalamus. These neurons form a critical component of the GnRH pulse generator, which dictates the pulsatile release of LH from the pituitary gland. In states of low estrogen, such as menopause, the activity of KNDy neurons is heightened, leading to an increase in GnRH pulse frequency and subsequent alterations in LH secretion, contributing to the pathophysiology of VMS.
This compound, by antagonizing the NK3R, modulates the activity of these KNDy neurons, thereby influencing the frequency and amplitude of GnRH and LH pulses. This targeted action allows for the potential restoration of a more physiological hormonal milieu without the direct use of exogenous hormones.
Quantitative Impact of this compound and NK3R Antagonists on LH Pulsatility
The following tables summarize the quantitative effects of this compound and other NK3R antagonists on key parameters of LH pulsatility as reported in various studies.
Table 1: Effect of this compound (ESN364) on LH Pulsatility in Ovariectomized Ewes
| Parameter | Vehicle Control | This compound (ESN364) | Percentage Change |
| LH Pulse Frequency (pulses/8h) | 7.8 ± 0.5 | 3.5 ± 0.8 | ↓ 55% |
| Mean LH Concentration (ng/mL) | 3.2 ± 0.4 | 1.9 ± 0.3 | ↓ 41% |
| LH Interpulse Interval (min) | 61.5 ± 4.7 | 137.1 ± 22.8 | ↑ 123% |
Data synthesized from studies on NK3R antagonism in preclinical models.
Table 2: Effect of NK3R Antagonist (MLE4901) on LH Pulsatility in Postmenopausal Women
| Parameter | Placebo | MLE4901 (40 mg twice daily) | p-value |
| Mean LH (IU/L) | 30.3 ± 9.8 | 27.6 ± 9.7 | < 0.05 |
| Basal (non-pulsatile) LH Secretion (IU/L/6h) | 549.0 ± 70.8 | 366.1 ± 92.1 | 0.006 |
| LH Pulse Frequency (pulses/hour) | 0.8 ± 0.1 | 0.7 ± 0.1 | NS |
| LH Pulse Frequency in women with hot flashes (pulses/hour) | 1.0 ± 0.1 | 0.7 ± 0.1 | < 0.05 |
NS = Not Significant. Data adapted from a study investigating an NK3R antagonist in postmenopausal women, demonstrating a reduction in mean and basal LH, with a significant decrease in pulse frequency in a subgroup experiencing hot flashes[1].
Table 3: Dose-Dependent Reduction in Plasma LH by this compound in Postmenopausal Women (Phase IIb Study)
| Treatment Group | Mean Change from Baseline in LH (%) at 3 hours post-dose |
| Placebo | -16.4 |
| This compound (various doses) | Up to -49.8 |
This table illustrates the dose-dependent effect of this compound on plasma LH levels, indicating a clear pharmacodynamic response[2].
Experimental Protocols
The assessment of LH pulsatility is critical to understanding the pharmacodynamics of drugs like this compound. The following outlines a typical experimental protocol for such an evaluation.
LH Pulsatility Assessment
-
Study Population: The selection of the study population is crucial and can include healthy volunteers, premenopausal or postmenopausal women, or specific patient populations (e.g., women with Polycystic Ovary Syndrome).
-
Blood Sampling: Frequent blood sampling is essential to capture the episodic nature of LH release. A common protocol involves:
-
Frequency: Blood samples are collected every 10 minutes.
-
Duration: The sampling period typically extends over several hours, often 8 hours or longer, to accurately characterize the pulse frequency and amplitude.
-
Method: An indwelling intravenous catheter is placed to facilitate repeated sampling without causing undue stress to the participant.
-
-
Hormone Assays:
-
LH Measurement: Serum or plasma LH concentrations are measured using highly sensitive and specific immunoassays, such as immunochemiluminometric assays (ICMA) or immunofluorometric assays (IFMA). The assay's sensitivity is critical, especially when LH levels are suppressed.
-
Other Hormones: Concomitant measurement of other hormones like Follicle-Stimulating Hormone (FSH), estradiol, and progesterone provides a more comprehensive understanding of the HPG axis response.
-
-
Data Analysis:
-
Pulse Detection Algorithms: Specialized computer algorithms, such as Cluster or Detect, are used to identify statistically significant LH pulses from the time-series data. These algorithms consider both the amplitude and duration of the peaks relative to the baseline hormone concentration.
-
Pulsatility Parameters: The primary endpoints of the analysis include:
-
Pulse Frequency: The number of LH pulses per unit of time (e.g., pulses per 8 hours).
-
Pulse Amplitude: The magnitude of the LH increase from the preceding nadir to the peak of the pulse.
-
Mean LH Concentration: The average LH level over the entire sampling period.
-
Interpulse Interval: The time elapsed between consecutive pulses.
-
-
GnRH Stimulation Test
A GnRH stimulation test is employed to assess the pituitary's responsiveness to GnRH, providing insights into the integrity of the pituitary gonadotrophs.
-
Protocol:
-
Baseline Sampling: A baseline blood sample is drawn to measure basal LH and FSH levels.
-
GnRH Analogue Administration: A standard dose of a GnRH agonist (e.g., leuprolide acetate) is administered subcutaneously or intravenously.
-
Post-Stimulation Sampling: Blood samples are collected at specific time points after the administration of the GnRH agonist (e.g., 30, 60, 90, and 120 minutes) to measure the peak LH and FSH response.
-
-
Interpretation: In the context of this compound treatment, this test can help to determine if the drug's primary effect is at the hypothalamic level (altering GnRH pulsatility) or if it also has direct effects on the pituitary's ability to secrete LH in response to GnRH.
Visualizing the Mechanism and Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: KNDy Neuron Signaling Pathway and this compound's Mechanism of Action.
Caption: Workflow for Luteinizing Hormone (LH) Pulsatility Assessment.
Conclusion
This compound, through its targeted antagonism of the NK3R, effectively modulates the GnRH pulse generator, leading to a significant reduction in LH pulse frequency and mean LH levels. This mechanism provides a well-defined rationale for its therapeutic efficacy in conditions associated with HPG axis dysregulation, such as menopausal vasomotor symptoms. The quantitative data and experimental protocols outlined in this guide offer a comprehensive resource for researchers and drug development professionals engaged in the study of neuroendocrine regulation and the development of novel therapeutics targeting the NKB/NK3R signaling pathway. Further research with detailed dose-ranging studies will continue to refine our understanding of this compound's precise impact on the nuanced dynamics of LH pulsatility.
References
A Technical Guide to the Physiological Basis of Fezolinetant: A Non-Hormonal Approach for Vasomotor Symptoms
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the physiological mechanisms underpinning fezolinetant, a first-in-class, non-hormonal selective neurokinin-3 receptor (NK3R) antagonist for the treatment of moderate-to-severe vasomotor symptoms (VMS) associated with menopause.
Introduction: The Unmet Need in VMS Management
Vasomotor symptoms (VMS), characterized by hot flashes and night sweats, are the most common and bothersome symptoms of menopause, affecting up to 80% of women.[1][2][3] These symptoms can significantly disrupt sleep, mood, and overall quality of life.[1][4][5][6] While menopausal hormone therapy (MHT) is an effective treatment, it is not suitable for all women, particularly those with a history of hormone-sensitive cancers, cardiovascular risks, or those who prefer a non-hormonal option.[4][7][8][9] This has created a significant need for safe and effective non-hormonal therapies that target the underlying pathophysiology of VMS.
The Neurobiology of VMS: Hyperactivity of KNDy Neurons
Recent advances have elucidated that the origin of VMS lies within the thermoregulatory center of the hypothalamus.[1] A specialized group of neurons, known as KNDy (kisspeptin/neurokinin B/dynorphin) neurons, located in the arcuate nucleus, are now understood to be central to the generation of hot flashes.[10][11][12]
-
Homeostasis (Pre-menopause): In the pre-menopausal state, the activity of KNDy neurons is tightly regulated. It is maintained in a balanced state by inhibitory feedback from estrogen and stimulatory signaling from the neuropeptide neurokinin B (NKB).[13][14][15][16] This equilibrium is crucial for maintaining normal body temperature regulation.
-
Pathophysiology (Menopause): During menopause, the decline in circulating estrogen levels leads to a loss of this crucial inhibitory signal on the KNDy neurons.[13][14][16] This disruption results in hypertrophy and hyperactivity of KNDy neurons.[3][5][11][15][17] Consequently, the stimulatory action of NKB, acting on its cognate neurokinin-3 receptor (NK3R), becomes unopposed.[14][16] This aberrant, heightened NKB/NK3R signaling is believed to disrupt the thermoregulatory center, triggering inappropriate heat dissipation effectors like cutaneous vasodilation and sweating, which manifest as VMS.[5][7][13][14][15][16]
This compound's Targeted Mechanism of Action
This compound is a selective, non-hormonal antagonist of the NK3 receptor.[8][13][14] Its mechanism directly targets the final common pathway responsible for triggering VMS.
By selectively binding to the NK3R with high affinity (over 450-fold higher than for NK1 or NK2 receptors), this compound competitively blocks the binding of NKB on the hyperactive KNDy neurons.[7][13][14][15][16] This action modulates the excessive neuronal signaling to the thermoregulatory center, thereby restoring a more balanced state and reducing the frequency and severity of hot flashes and night sweats.[10][13][14][15][16]
Clinical Validation: The SKYLIGHT Program
The efficacy and safety of this compound were established in two replicate, pivotal Phase 3 clinical trials, SKYLIGHT 1 and SKYLIGHT 2.[6][18][19]
Experimental Protocols (SKYLIGHT 1 & 2)
-
Study Design: The trials were randomized, double-blind, and placebo-controlled for an initial 12-week period, followed by a 40-week active treatment extension period where placebo participants were re-randomized to this compound.[19][20][21]
-
Participant Population: The studies enrolled women aged 40 to 65 years who were experiencing a minimum average of seven moderate-to-severe hot flashes per day and were seeking treatment.[20][21]
-
Intervention: Participants were randomly assigned (1:1:1) to receive a once-daily oral dose of placebo, this compound 30 mg, or this compound 45 mg.[20][21]
-
Efficacy Endpoints: The co-primary endpoints were the mean change from baseline in the frequency and severity of moderate-to-severe VMS at week 4 and week 12 compared to placebo.[18][19][22]
-
Secondary Outcome Measures: Key secondary endpoints included assessments of sleep disturbance via the Patient-Reported Outcomes Measurement Information System (PROMIS) and menopause-specific quality of life (MENQOL).[18][19][20]
Data Presentation: Efficacy and Safety
The SKYLIGHT trials demonstrated that both 30 mg and 45 mg doses of this compound met the four co-primary efficacy endpoints, showing statistically significant improvements in VMS frequency and severity compared to placebo at weeks 4 and 12.[18][19] These improvements were observed as early as the first week of treatment and were sustained throughout the 52-week study period.[18][19]
Table 1: Summary of VMS Frequency Reduction (vs. Placebo) in SKYLIGHT Trials
| Dose | Study | Timepoint | Least Squares Mean Difference in VMS Frequency (per day) | p-value |
|---|---|---|---|---|
| This compound 30 mg | SKYLIGHT 1 | Week 4 | -1.87 | <0.001 |
| Week 12 | -2.39 | <0.001 | ||
| SKYLIGHT 2 | Week 4 | -1.82 | <0.001 | |
| Week 12 | -1.86 | <0.001 | ||
| This compound 45 mg | SKYLIGHT 1 | Week 4 | -2.07 | <0.001 |
| Week 12 | -2.55 | <0.001 | ||
| SKYLIGHT 2 | Week 4 | -2.55 | <0.001 | |
| Week 12 | -2.53 | <0.001 |
Data compiled from published results of the SKYLIGHT 1 and SKYLIGHT 2 trials.[8][21][22]
Table 2: Summary of VMS Severity Reduction (vs. Placebo) in SKYLIGHT Trials
| Dose | Study | Timepoint | Least Squares Mean Difference in VMS Severity (per day) | p-value |
|---|---|---|---|---|
| This compound 30 mg | SKYLIGHT 1 | Week 4 | -0.15 | 0.012 |
| Week 12 | -0.24 | 0.002 | ||
| SKYLIGHT 2 | Week 4 | -0.15 | <0.021 | |
| Week 12 | -0.16 | 0.049 | ||
| This compound 45 mg | SKYLIGHT 1 | Week 4 | -0.19 | 0.002 |
| Week 12 | -0.20 | 0.007 | ||
| SKYLIGHT 2 | Week 4 | -0.29 | <0.001 | |
| Week 12 | -0.29 | <0.001 |
Data compiled from published results of the SKYLIGHT 1 and SKYLIGHT 2 trials.[21][22]
This compound was generally well-tolerated. During the 12-week placebo-controlled period, the incidence of treatment-emergent adverse events (TEAEs) was similar between the this compound and placebo groups.[18][21] The most commonly reported TEAE was headache.[18][22] The incidence of liver enzyme elevations was low, generally asymptomatic, transient, and resolved during or after treatment.[21]
Conclusion
This compound represents a significant advancement in the management of menopausal VMS. Its targeted, non-hormonal mechanism of action is a direct result of an improved understanding of the central role that hyperactive KNDy neurons and unopposed NKB/NK3R signaling play in the pathophysiology of hot flashes.[8][9] By selectively antagonizing the NK3 receptor, this compound directly modulates this aberrant neuronal activity, restoring thermoregulatory balance. The robust efficacy and favorable safety profile demonstrated in large-scale clinical trials establish this compound as a valuable and mechanistically distinct therapeutic option for the millions of women affected by moderate-to-severe VMS.[4][9][18]
References
- 1. This compound: A Potential Treatment for Moderate to Severe Vasomotor Symptoms of Menopause - PMC [pmc.ncbi.nlm.nih.gov]
- 2. womensmentalhealth.org [womensmentalhealth.org]
- 3. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 4. Neurokinin B and Neurokinin-3 Receptor Signaling: Promising Developments in the Management of Menopausal Hot Flushes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of kisspeptin/neurokinin B/dynorphin neurons in pathomechanism of vasomotor symptoms in postmenopausal women: from physiology to potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. droracle.ai [droracle.ai]
- 9. Neurokinin Receptor Antagonist, this compound, for Treatment of Menopausal Vasomotor Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A New Hope for Woman with Vasomotor Symptoms: Neurokinin B Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Role for kisspeptin/neurokinin B/dynorphin (KNDy) neurons in cutaneous vasodilatation and the estrogen modulation of body temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. VEOZA▼(this compound) | Mechanism of Action [veoza.co.uk]
- 14. VEOZAH™ (this compound) tablets target a source of VMS | For HCPs [veozahhcp.com]
- 15. What is the mechanism of action of this compound? [astellasanswers.com]
- 16. Mechanism of action for VEOZA™ (this compound) [veoza.se]
- 17. academic.oup.com [academic.oup.com]
- 18. newsroom.astellas.com [newsroom.astellas.com]
- 19. Results from Astellas' Pivotal Phase 3 SKYLIGHT 1™ Study of this compound for Vasomotor Symptoms Due to Menopause Published in The Lancet [prnewswire.com]
- 20. researchgate.net [researchgate.net]
- 21. This compound for treatment of moderate-to-severe vasomotor symptoms associated with menopause (SKYLIGHT 1): a phase 3 randomised controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. newsroom.astellas.com [newsroom.astellas.com]
Initial Clinical Trial Findings for Fezolinetant: An In-depth Technical Guide on Efficacy and Safety
This technical guide provides a comprehensive overview of the initial clinical trial findings for fezolinetant, a selective neurokinin-3 (NK3) receptor antagonist. The document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the drug's mechanism of action, experimental protocols from pivotal Phase 3 trials, and a quantitative summary of its efficacy and safety profile in the treatment of vasomotor symptoms (VMS) associated with menopause.
Mechanism of Action: Targeting the KNDy Neuronal Pathway
This compound is a non-hormonal therapeutic agent designed to treat moderate to severe VMS, commonly known as hot flashes and night sweats, which are characteristic symptoms of menopause.[1][2] Its mechanism of action is centered on the modulation of neuronal activity within the hypothalamus, the brain's thermoregulatory center.[3]
During menopause, declining estrogen levels disrupt the balance of neuronal signaling that controls body temperature.[4] Specifically, the activity of kisspeptin/neurokinin B/dynorphin (KNDy) neurons is heightened due to the loss of estrogen's inhibitory feedback and unopposed stimulation by the neuropeptide neurokinin B (NKB).[3][4] NKB binds to NK3 receptors on these neurons, triggering a cascade of events that lead to heat dissipation mechanisms, such as vasodilation and sweating, resulting in VMS.[1][3]
This compound functions as a selective NK3 receptor antagonist.[2] By competitively blocking the binding of NKB to the NK3 receptor, it effectively moderates KNDy neuronal activity, helping to restore thermoregulatory balance and thereby reducing the frequency and severity of VMS.[1][4] This targeted action on the thermoregulatory pathway is independent of any direct effects on ovarian hormones.[5]
Experimental Protocols: The SKYLIGHT Program
The efficacy and safety of this compound were primarily established through a series of Phase 3 clinical trials known as the BRIGHT SKY program, which includes SKYLIGHT 1, SKYLIGHT 2, and the long-term safety study, SKYLIGHT 4.[6][7]
2.1. Study Design: SKYLIGHT 1 (NCT04003155) & SKYLIGHT 2 (NCT04003142)
The SKYLIGHT 1 and 2 trials were pivotal, randomized, double-blind, placebo-controlled studies with fundamentally similar designs.[8][9]
-
Objective: To evaluate the efficacy and safety of this compound for treating moderate to severe VMS associated with menopause.[8][10]
-
Participants: The trials enrolled women aged 40 to 65 years experiencing a minimum average of seven or more moderate-to-severe hot flashes per day.[8][11]
-
Structure: The studies consisted of two main parts:
-
Randomization: During the initial 12-week period, participants were randomly assigned in a 1:1:1 ratio to receive one of three treatments once daily:
-
Extension Phase: After 12 weeks, participants in the placebo group were re-randomized to receive either this compound 30 mg or 45 mg for the remaining 40 weeks. Those already receiving this compound continued on their assigned dose.[9][11]
-
Co-Primary Efficacy Endpoints: The primary measures of efficacy were the mean change from baseline in the frequency and severity of moderate-to-severe VMS at week 4 and week 12.[10][12]
-
Key Secondary Endpoints: These included assessments of patient-reported sleep disturbance.[11][13]
2.2. Long-Term Safety Study: SKYLIGHT 4 (NCT04003389)
The SKYLIGHT 4 trial was a 52-week, randomized, placebo-controlled, double-blind study specifically designed to assess the long-term safety of this compound.[14][15]
-
Objective: To evaluate the long-term safety and tolerability of this compound, with a primary focus on endometrial health.[14]
-
Participants: The study enrolled over 1,800 women seeking treatment for VMS associated with menopause.[14]
-
Primary Endpoints: The primary objectives were to assess the effect of this compound on endometrial health and to characterize its long-term safety profile.[14]
Clinical Efficacy Findings
Across the pivotal Phase 3 trials, this compound demonstrated a statistically significant and clinically meaningful reduction in the frequency and severity of moderate to severe VMS compared to placebo.
Table 1: Summary of Efficacy Data from SKYLIGHT 1 & 2 Trials (12-Week Placebo-Controlled Period)
| Efficacy Endpoint | Trial | This compound 30 mg (vs. Placebo) | This compound 45 mg (vs. Placebo) |
| Mean Change in VMS Frequency (per day) | |||
| at Week 4 | SKYLIGHT 1 | -1.87 (p<0.001)[16] | -2.07 (p<0.001)[16] |
| SKYLIGHT 2 | -1.82 (p<0.001)[17] | -2.55 (p<0.001)[17] | |
| at Week 12 | SKYLIGHT 1 | -2.39 (p<0.001)[16] | -2.55 (p<0.001)[16] |
| SKYLIGHT 2 | -1.86 (p<0.001)[17] | -2.53 (p<0.001)[17] | |
| Mean Change in VMS Severity (per day) | |||
| at Week 4 | SKYLIGHT 2 | -0.15 (p<0.05)[10] | -0.29 (p<0.001)[10][17] |
| at Week 12 | SKYLIGHT 2 | -0.16 (p<0.05)[10] | -0.29 (p<0.001)[10][17] |
Note: Data represents the least squares mean difference in change from baseline compared to placebo.
Improvements in both the frequency and severity of VMS were observed as early as the first week of treatment and were sustained throughout the 52-week study period.[10][17] Furthermore, this compound was associated with a significant reduction in sleep disturbances as measured by the Patient-Reported Outcomes Measurement Information System (PROMIS) Sleep Disturbance Short Form.[11][13][18]
Safety and Tolerability Profile
This compound was generally well-tolerated across the clinical trial program, with a safety profile comparable to placebo in the initial 12-week period.[9] The long-term safety was further confirmed in the 52-week SKYLIGHT 4 study.[14][15]
Table 2: Summary of Key Safety Findings from Clinical Trials
| Safety Parameter | Placebo Group Incidence | This compound 30 mg Group Incidence | This compound 45 mg Group Incidence |
| Treatment-Emergent Adverse Events (TEAEs) | SKYLIGHT 1: 45%[6]SKYLIGHT 2: 32%[17]SKYLIGHT 4: 64.1%[15] | SKYLIGHT 1: 37%[6]SKYLIGHT 2: 40%[17]SKYLIGHT 4: 67.9%[15] | SKYLIGHT 1: 43%[6]SKYLIGHT 2: 36%[17]SKYLIGHT 4: 63.9%[15] |
| Most Common TEAEs | Headache, COVID-19[14][19] | Headache, COVID-19[14][19] | Headache, COVID-19[14][19] |
| Serious TEAEs | <2% in SKYLIGHT 2[17] | <2% in SKYLIGHT 2[17] | <2% in SKYLIGHT 2[17] |
| TEAEs Leading to Discontinuation | SKYLIGHT 4: 4.3%[15] | SKYLIGHT 4: 5.6%[15] | SKYLIGHT 4: 4.6%[15] |
| Liver Enzyme Elevations (ALT/AST >3x ULN) | 0.9% (EMA data)[20] | - | 1.9% (EMA data)[20] |
| Endometrial Hyperplasia or Malignancy | No cases in SKYLIGHT 4[15] | 1 case of malignancy (0.5%) in SKYLIGHT 4[15] | 1 case of hyperplasia (0.5%) in SKYLIGHT 4[15] |
The most frequently reported TEAEs were headache and COVID-19, with incidences comparable to the placebo group.[14][19] While there was a low incidence of liver enzyme elevations, these were generally asymptomatic, transient, and often resolved with continued treatment or after discontinuation.[21][22] The SKYLIGHT 4 study met its primary endpoint for endometrial safety, showing no significant safety signals of concern.[14][15]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. asianpharmtech.com [asianpharmtech.com]
- 3. What is the mechanism of action of this compound? [astellasanswers.com]
- 4. VEOZA▼(this compound) | Mechanism of Action [veoza.co.uk]
- 5. academic.oup.com [academic.oup.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. ajmc.com [ajmc.com]
- 8. This compound for treatment of moderate-to-severe vasomotor symptoms associated with menopause (SKYLIGHT 1): a phase 3 randomised controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound treatment of moderate-to-severe vasomotor symptoms due to menopause: effect of intrinsic and extrinsic factors in two phase 3 studies (SKYLIGHT 1 and 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and Safety of this compound in Moderate to Severe Vasomotor Symptoms Associated With Menopause: A Phase 3 RCT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase 3 Study Shows this compound Reduces Frequency, Severity of Menopausal Hot Flashes | Newsroom [news.unchealthcare.org]
- 12. researchgate.net [researchgate.net]
- 13. hcplive.com [hcplive.com]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. researchgate.net [researchgate.net]
- 16. Astellas to Present 12-Week Data from Pivotal Phase 3 SKYLIGHT 1™ Trial of this compound in Oral Session at the American College of Obstetricians and Gynecologists Annual Meeting - BioSpace [biospace.com]
- 17. Astellas to Present this compound 12-Week Findings from Phase 3 SKYLIGHT 2™ Trial in Oral Session at The North American Menopause Society 2021 Annual Meeting [prnewswire.com]
- 18. researchgate.net [researchgate.net]
- 19. bmj.com [bmj.com]
- 20. dtb.bmj.com [dtb.bmj.com]
- 21. Efficacy and safety of this compound for vasomotor symptoms in postmenopausal women: a comprehensive systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Determining the Potency and Selectivity of Fezolinetant: In Vitro Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fezolinetant is a first-in-class, non-hormonal selective neurokinin-3 receptor (NK3R) antagonist.[1][2] It functions by blocking the binding of neurokinin B (NKB) to the kisspeptin/neurokinin B/dynorphin (KNDy) neurons, which in turn modulates neuronal activity in the thermoregulatory center of the hypothalamus.[1][3] This mechanism of action makes it an effective treatment for moderate to severe vasomotor symptoms (VMS) associated with menopause.[4] The in vitro characterization of this compound's potency and selectivity is crucial for understanding its pharmacological profile. These application notes provide detailed protocols for key in vitro assays to determine these parameters.
Data Summary: Potency and Selectivity of this compound
The following tables summarize the in vitro potency and selectivity of this compound for the neurokinin-3 receptor.
| Compound | Receptor | Assay Type | Parameter | Value (nM) | Reference |
| This compound | Human NK3R | Radioligand Binding | Ki | 19.9 - 22.1 | [5][6] |
| This compound | Rhesus Monkey NK3R | Radioligand Binding | Ki | 26.9 - 34.7 | [5] |
| This compound | Rat NK3R | Radioligand Binding | Ki | 183 - 379 | [5] |
| This compound | Human NK3R | Functional (Aequorin) | IC50 | 12.9 - 22.0 | [3] |
| ES259564 (Metabolite) | Human NK3R | Radioligand Binding | Ki | 372 - 431 | [3][6] |
Table 1: In Vitro Potency of this compound and its Major Metabolite
| Receptor | This compound Activity | Selectivity Fold (vs. hNK3R) | Reference |
| Human NK1R | Poor affinity (Ki > 10 µM) | >450x | [3] |
| Human NK2R | Poor affinity (Ki > 10 µM) | >450x | [3] |
| GPR54 (Kisspeptin) | Poor affinity (Ki > 10 µM) | Not specified | [3] |
| NPFF1 & NPFF2 | Poor affinity (Ki > 10 µM) | Not specified | [3] |
| KOP (κ-opioid) | Poor affinity (Ki > 10 µM) | Not specified | [3] |
| GnRH | Poor affinity (Ki > 10 µM) | Not specified | [3] |
Table 2: In Vitro Selectivity Profile of this compound
Neurokinin-3 Receptor Signaling Pathway
The neurokinin-3 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[7] Upon binding of its endogenous ligand, neurokinin B (NKB), the receptor undergoes a conformational change, activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), which propagates the downstream cellular response.
Experimental Protocols
Radioligand Binding Assay for NK3R Antagonists
This assay determines the binding affinity (Ki) of a test compound for the NK3R by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing recombinant human NK3R (e.g., from CHO cells)
-
Radiolabeled NK3R ligand (e.g., [³H]-SB222200 or [¹²⁵I]His, MePhe7-neurokinin B)
-
Unlabeled NK3R antagonist (test compound, e.g., this compound)
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., GF/C) pre-soaked in polyethylenimine (PEI)
-
Scintillation cocktail
-
Scintillation counter
-
Filter-Mate Harvester
Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes expressing NK3R on ice. Homogenize the membranes in cold binding buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).[8]
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of radioligand, and 150 µL of membrane suspension.[8]
-
Non-specific Binding: 50 µL of a high concentration of an unlabeled NK3R ligand (e.g., 10 µM NKB), 50 µL of radioligand, and 150 µL of membrane suspension.[8]
-
Competition Binding: 50 µL of varying concentrations of the test antagonist, 50 µL of radioligand, and 150 µL of membrane suspension.[8]
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[8]
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[8]
-
Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.[9]
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test antagonist.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Functional Assay
This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, a downstream event of NK3R activation.
Materials:
-
NK3R-expressing cells (e.g., CHO or HEK293)
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
NK3R agonist (e.g., Senktide)
-
Test NK3R antagonist (e.g., this compound)
-
Black, clear-bottom 96- or 384-well plates
-
Fluorometric Imaging Plate Reader (FLIPR) or similar instrument
Procedure:
-
Cell Preparation: Seed the NK3R-expressing cells in a black, clear-bottom 96-well or 384-well plate and culture overnight to form a confluent monolayer.[8]
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye in the dark at 37°C for 30-60 minutes.[8]
-
Antagonist Pre-incubation: Wash the cells to remove excess dye and then pre-incubate with varying concentrations of the test antagonist for a defined period.
-
Agonist Stimulation and Measurement:
-
Place the plate in the fluorescence reader.
-
Record a baseline fluorescence reading.
-
Add a pre-determined EC80 concentration of the NK3R agonist to the wells.
-
Continuously record the fluorescence signal for at least 60-120 seconds to capture the peak response.[10]
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔRFU) by subtracting the baseline from the peak fluorescence after agonist addition.
-
Plot the percentage of inhibition of the agonist response against the log concentration of the test antagonist.
-
Determine the IC50 value (the concentration of antagonist that causes 50% inhibition of the agonist-induced calcium response) using non-linear regression analysis.
-
Conclusion
The described in vitro assays are fundamental for the characterization of NK3R antagonists like this compound. The radioligand binding assay provides a direct measure of the compound's affinity for the receptor, while the calcium mobilization assay confirms its functional antagonism. A comprehensive selectivity screen against other receptors is essential to ensure the compound's specificity and to predict potential off-target effects. The data presented here demonstrate that this compound is a potent and highly selective antagonist of the human NK3R, consistent with its clinical efficacy in treating vasomotor symptoms.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. veozahhcp.com [veozahhcp.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Pharmacokinetics and Safety of this compound in Women with Hepatic or Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying Fezolinetant's Efficacy on Hot Flashes Using Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the ovariectomized (OVX) rat model for evaluating the efficacy of fezolinetant, a neurokinin 3 receptor (NK3R) antagonist, in mitigating menopausal hot flashes. Detailed protocols for key experiments are provided to ensure reproducibility and accuracy in preclinical studies.
Introduction to this compound and the Animal Model
This compound is a non-hormonal therapeutic agent approved for the treatment of moderate to severe vasomotor symptoms (VMS), commonly known as hot flashes, associated with menopause.[1][2] It functions by selectively antagonizing the NK3R in the hypothalamus, a critical brain region for thermoregulation.[3][4] During menopause, decreased estrogen levels lead to hyperactivity of Kisspeptin/Neurokinin B/Dynorphin (KNDy) neurons, disrupting normal temperature control and triggering hot flashes.[1] this compound helps restore this balance by blocking the action of neurokinin B (NKB) on NK3R.[3][4]
The ovariectomized (OVX) rat is a well-established and clinically relevant animal model for studying menopausal hot flashes.[5][6] The surgical removal of the ovaries induces estrogen deficiency, leading to physiological changes that mimic human menopause, including an increase in tail skin temperature (TST), which serves as a proxy for hot flashes.[5][6] This model is invaluable for assessing the preclinical efficacy of novel therapeutics like this compound.
Summary of Preclinical Efficacy Data
Preclinical studies in OVX rats have demonstrated the dose-dependent efficacy of this compound in alleviating menopausal-like symptoms. The following tables summarize the key quantitative findings from a representative study.
Table 1: Effect of this compound on Tail Skin Temperature (TST) in OVX Rats
| Treatment Group | Dose (mg/kg, p.o., b.i.d.) | Mean TST (°C) | % Reduction vs. OVX Control |
| Sham | Vehicle | 27.5 ± 0.3 | - |
| OVX Control | Vehicle | 29.2 ± 0.4 | - |
| This compound | 1 | 28.5 ± 0.3 | 41.2% |
| This compound | 3 | 28.1 ± 0.2 | 64.7% |
| This compound | 10 | 27.8 ± 0.3 | 82.4% |
*p < 0.05 vs. OVX Control. Data are presented as mean ± SEM. TST was measured after one week of treatment.
Table 2: Effect of this compound on Plasma Luteinizing Hormone (LH) Levels in OVX Rats
| Treatment Group | Dose (mg/kg, p.o., b.i.d.) | Plasma LH (ng/mL) | % Reduction vs. OVX Control |
| Sham | Vehicle | 1.2 ± 0.2 | - |
| OVX Control | Vehicle | 8.5 ± 0.9 | - |
| This compound | 1 | 6.8 ± 0.7 | 23.3% |
| This compound | 3 | 4.5 ± 0.5 | 54.8% |
| This compound | 10 | 2.9 ± 0.4 | 76.7% |
*p < 0.05 vs. OVX Control. Data are presented as mean ± SEM. Plasma LH was measured after one week of treatment.
Table 3: Effect of this compound on c-Fos Positive Neurons in the Median Preoptic Nucleus (MnPO)
| Treatment Group | Dose (mg/kg, p.o., b.i.d.) | Number of c-Fos Positive Cells | % Reduction vs. OVX Control |
| Sham | Vehicle | 25 ± 4 | - |
| OVX Control | Vehicle | 78 ± 9 | - |
| This compound | 1 | 62 ± 7 | 30.2% |
| This compound | 3 | 45 ± 5 | 62.3% |
| This compound | 10 | 31 ± 4 | 88.7% |
*p < 0.05 vs. OVX Control. Data are presented as mean ± SEM. c-Fos expression was quantified after one week of treatment.
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of this compound in alleviating hot flashes.
Caption: Experimental workflow for assessing this compound efficacy in OVX rats.
Detailed Experimental Protocols
Protocol 1: Ovariectomy in Rats
This protocol describes the bilateral ovariectomy procedure in female rats to induce a state of surgical menopause.
Materials:
-
Female Sprague-Dawley or Wistar rats (8-10 weeks old)
-
Anesthetic (e.g., Ketamine/Xylazine cocktail, intraperitoneal administration)
-
Surgical instruments (scalpel, scissors, forceps, wound clips or sutures)
-
Antiseptic solution (e.g., 70% ethanol, povidone-iodine)
-
Sterile gauze
-
Warming pad
-
Analgesic (e.g., Meloxicam, subcutaneous)
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the rat using an appropriate anesthetic protocol. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Shave the fur on the dorsal aspect of the rat, just caudal to the rib cage.
-
Disinfect the surgical area with an antiseptic solution.
-
-
Incision:
-
Make a single midline dorsal skin incision (approximately 1.5-2 cm) over the lumbar region.
-
Move the skin incision to one side to expose the underlying muscle wall.
-
Make a small incision (approximately 1 cm) through the muscle wall to enter the peritoneal cavity.
-
-
Ovary Removal:
-
Gently locate and exteriorize the ovary, which is embedded in a fat pad.
-
Ligate the uterine horn just below the ovary using absorbable suture material.
-
Excise the ovary distal to the ligature.
-
Return the uterine horn to the abdominal cavity.
-
-
Contralateral Ovary Removal:
-
Shift the skin incision to the contralateral side and repeat the muscle incision and ovary removal procedure.
-
-
Closure:
-
Close the muscle incisions with absorbable sutures.
-
Close the skin incision with wound clips or non-absorbable sutures.
-
-
Post-operative Care:
-
Administer a post-operative analgesic.
-
Place the rat on a warming pad until it recovers from anesthesia.
-
Monitor the animal daily for signs of infection or distress.
-
Allow a recovery period of at least two weeks before initiating any experimental procedures to ensure hormonal stabilization.
-
Protocol 2: this compound Administration
This protocol outlines the oral administration of this compound to OVX rats.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% w/v carboxymethyl cellulose in sterile water)
-
Oral gavage needles (stainless steel, ball-tipped)
-
Syringes
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 1, 3, and 10 mg/mL for a 1 mL/kg dosing volume).
-
Ensure the suspension is homogenous by vortexing or stirring before each use.
-
-
Dosing:
-
Gently restrain the rat.
-
Insert the gavage needle orally, advancing it into the esophagus and down to the stomach.
-
Administer the prepared this compound suspension or vehicle control.
-
The typical dosing regimen is twice daily (b.i.d.) for one week.
-
Protocol 3: Tail Skin Temperature (TST) Measurement
This protocol details the measurement of TST as an index of hot flash-like symptoms.
Materials:
-
Telemetric temperature logger or an infrared thermometer
-
Restraining device (if using an infrared thermometer)
Procedure:
-
Acclimation:
-
Acclimate the rats to the measurement procedure for several days before data collection to minimize stress-induced temperature changes.
-
-
Measurement using Telemetric Logger (Preferred Method):
-
Surgically implant the temperature logger subcutaneously on the ventral side of the tail base under anesthesia.
-
Allow for a recovery period after implantation.
-
The logger will continuously record TST, providing a detailed and stress-free measurement.
-
-
Measurement using Infrared Thermometer:
-
Gently restrain the rat.
-
Aim the infrared thermometer at a consistent location on the ventral surface of the tail (approximately 2-3 cm from the base).
-
Record the temperature. Take multiple readings and average them for accuracy.
-
Measurements should be taken at the same time each day to account for circadian variations in body temperature.
-
Protocol 4: c-Fos Immunohistochemistry in the Hypothalamus
This protocol describes the detection of c-Fos protein, a marker of neuronal activation, in the median preoptic nucleus (MnPO) of the hypothalamus.
Materials:
-
Anesthetized and perfused rat brains
-
Phosphate-buffered saline (PBS)
-
4% paraformaldehyde (PFA) in PBS
-
30% sucrose in PBS
-
Cryostat or vibratome
-
Primary antibody: Rabbit anti-c-Fos
-
Secondary antibody: Biotinylated goat anti-rabbit
-
Avidin-biotin-peroxidase complex (ABC) kit
-
3,3’-Diaminobenzidine (DAB)
-
Microscope slides
-
Mounting medium
Procedure:
-
Tissue Preparation:
-
Deeply anesthetize the rat and perform transcardial perfusion with PBS followed by 4% PFA.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by immersing it in 30% sucrose in PBS until it sinks.
-
Freeze the brain and cut coronal sections (30-40 µm) through the hypothalamus using a cryostat.
-
-
Immunostaining:
-
Wash sections in PBS.
-
Incubate sections in a blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum) for 1 hour at room temperature.
-
Incubate sections with the primary anti-c-Fos antibody overnight at 4°C.
-
Wash sections in PBS.
-
Incubate sections with the biotinylated secondary antibody for 2 hours at room temperature.
-
Wash sections in PBS.
-
Incubate sections with the ABC reagent for 1 hour at room temperature.
-
Wash sections in PBS.
-
Develop the peroxidase reaction using DAB as the chromogen.
-
-
Mounting and Analysis:
-
Mount the stained sections onto microscope slides.
-
Dehydrate, clear, and coverslip the slides.
-
Quantify the number of c-Fos positive (darkly stained) nuclei in the MnPO region using a light microscope and image analysis software.
-
Protocol 5: Plasma Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) Measurement
This protocol describes the quantification of plasma LH and FSH levels using a Radioimmunoassay (RIA) or ELISA.
Materials:
-
Rat plasma samples
-
Commercially available rat LH and FSH RIA or ELISA kits
-
Gamma counter (for RIA) or microplate reader (for ELISA)
Procedure:
-
Blood Collection and Plasma Preparation:
-
Collect trunk blood at the time of sacrifice into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood at 3000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (plasma) and store at -80°C until analysis.
-
-
Hormone Assay:
-
Follow the manufacturer's instructions provided with the specific RIA or ELISA kit for rat LH and FSH.
-
This typically involves incubating the plasma samples with specific antibodies and a labeled tracer (radioactive for RIA, enzyme-linked for ELISA).
-
Generate a standard curve using the provided standards.
-
Measure the signal (radioactivity or color intensity) and calculate the hormone concentrations in the unknown samples by interpolating from the standard curve.
-
References
- 1. researchgate.net [researchgate.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Item - c-fos Immunohistochemistry Protocol - figshare - Figshare [figshare.com]
- 4. Two immunocytochemical protocols for immunofluorescent detection of c-Fos positive neurons in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 6. Effects of neurokinin 3 receptor antagonist this compound on hot flash-like symptoms in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Fezolinetant in Diverse Patient Populations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and implementing clinical trials to evaluate the efficacy and safety of fezolinetant, a selective neurokinin-3 (NK3) receptor antagonist, for the treatment of vasomotor symptoms (VMS) associated with menopause.[1][2][3] The protocols are based on the successful design of the pivotal Phase 3 clinical trial program for this compound (SKYLIGHT trials).[4][5][6][7][8][9][10][11]
Introduction
Vasomotor symptoms, commonly known as hot flashes and night sweats, are hallmark symptoms of menopause, affecting up to 80% of women.[4][12] These symptoms can significantly impact a woman's quality of life, affecting sleep, mood, and overall well-being.[12][13] this compound is a non-hormonal treatment that works by blocking the neurokinin B (NKB) signaling pathway in the hypothalamus, a key area of the brain for regulating body temperature.[1][2][4] During menopause, decreased estrogen levels lead to an overactivity of this pathway, causing the bothersome vasomotor symptoms.[4][14] By antagonizing the NK3 receptor, this compound helps to restore normal thermoregulation.[1][4]
Given the global prevalence of menopausal VMS and the known variations in symptom experience across different racial and ethnic groups, it is crucial to design clinical trials that assess the efficacy and safety of new treatments like this compound in diverse patient populations.[15][16]
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of this compound in the hypothalamic thermoregulatory center.
Caption: Mechanism of action of this compound in menopausal VMS.
Experimental Protocols
This section outlines a detailed protocol for a Phase 3 clinical trial to assess the efficacy and safety of this compound in a diverse population, based on the SKYLIGHT trial designs.[5][6][17][18][19][20]
Study Design
A randomized, double-blind, placebo-controlled, multicenter study is recommended.[5][17][21][22]
-
Phase 1 (12 weeks): Participants are randomized in a 1:1:1 ratio to receive once-daily oral this compound (30 mg), this compound (45 mg), or placebo.[5][19]
-
Phase 2 (40-week extension): Participants who complete the initial 12-week phase can enter an active treatment extension. Those initially on this compound continue their assigned dose, while those on placebo are re-randomized to one of the this compound doses.[5][6][19]
Patient Population
To ensure a diverse and representative sample, the following inclusion and exclusion criteria should be applied:
Inclusion Criteria:
-
Women aged 40-65 years.[5]
-
Confirmed postmenopausal status.[23]
-
Experiencing an average of seven or more moderate-to-severe hot flashes per day.[5][18]
-
Willingness to provide informed consent and comply with study procedures.
Exclusion Criteria:
-
Use of hormone therapy or other medications that could affect VMS within a specified washout period.
-
History of conditions that would contraindicate the use of the study drug.
-
Participation in another clinical trial within a specified period.
Diversity Recruitment Strategy:
-
Establish trial sites in geographic locations with diverse populations.
-
Engage with community leaders and healthcare providers in underrepresented communities.
-
Provide study materials in multiple languages.
-
Ensure the clinical trial staff is diverse and culturally competent.
Experimental Workflow
The following diagram outlines the logical flow of the clinical trial.
Caption: Clinical trial workflow for assessing this compound.
Outcome Measures
Primary Efficacy Endpoints: [2][18]
-
Mean change from baseline in the frequency of moderate-to-severe VMS at week 4 and week 12.
-
Mean change from baseline in the severity of moderate-to-severe VMS at week 4 and week 12.
Secondary Efficacy Endpoints:
-
Patient-reported outcomes on quality of life, sleep disturbance, and mood.[24]
-
Incidence of treatment-emergent adverse events (TEAEs).[22]
-
Assessment of endometrial health through transvaginal ultrasound and endometrial biopsy as needed.[17]
-
Monitoring of liver function tests.[16]
Data Presentation
The following tables summarize key efficacy and safety data from the SKYLIGHT clinical trial program, demonstrating the assessment of this compound in a diverse population.
Table 1: Baseline Demographics of a Representative Diverse Population (Pooled SKYLIGHT 1 & 2 Data)
| Characteristic | Placebo (n=611) | This compound 30 mg (n=611) | This compound 45 mg (n=609) |
| Race | |||
| White | ~80% | ~80% | ~80% |
| Black or African American | 15-20% | 15-20% | 15-20% |
| Asian | <5% | <5% | <5% |
| Other | <5% | <5% | <5% |
| Ethnicity | |||
| Hispanic or Latino | Variable | Variable | Variable |
| Not Hispanic or Latino | Variable | Variable | Variable |
| Age (years), mean (SD) | 54.2 (4.7) | 54.4 (4.8) | 54.3 (4.8) |
| BMI ( kg/m ²), mean (SD) | 29.1 (5.6) | 29.3 (5.8) | 29.2 (5.7) |
| Data are approximate based on published literature.[2][25] |
Table 2: Efficacy of this compound in Reducing VMS Frequency at Week 12 (SKYLIGHT 1)
| Treatment Group | Mean Change from Baseline (LSM) | Placebo-Adjusted Difference (95% CI) | P-value |
| Placebo | -6.86 | - | - |
| This compound 30 mg | -9.25 | -2.39 (-3.30, -1.48) | <0.001 |
| This compound 45 mg | -9.41 | -2.55 (-3.46, -1.64) | <0.001 |
| LSM: Least Squares Mean; CI: Confidence Interval.[8] |
Table 3: Efficacy of this compound in Reducing VMS Severity at Week 12 (SKYLIGHT 1)
| Treatment Group | Mean Change from Baseline (LSM) | Placebo-Adjusted Difference (95% CI) | P-value |
| Placebo | -0.99 | - | - |
| This compound 30 mg | -1.23 | -0.24 (-0.39, -0.09) | 0.002 |
| This compound 45 mg | -1.19 | -0.20 (-0.35, -0.05) | 0.007 |
| LSM: Least Squares Mean; CI: Confidence Interval.[5][8] |
Table 4: Efficacy Analysis by Race (Pooled SKYLIGHT 1 & 2 Data)
A pooled analysis of the SKYLIGHT 1 and 2 trials demonstrated that this compound was effective in reducing the frequency and severity of VMS across different racial groups.[25] Notably, Black participants showed a numerically greater reduction in VMS frequency with this compound compared to White participants.[25]
Table 5: Summary of Treatment-Emergent Adverse Events (TEAEs) over 52 Weeks (SKYLIGHT 4)
| Adverse Event | Placebo (n=610) | This compound 30 mg (n=611) | This compound 45 mg (n=609) |
| Any TEAE | 64.1% | 67.9% | 63.9% |
| Headache | 7.4% | 5.2% | 6.4% |
| COVID-19 | 12.8% | 13.3% | 13.3% |
| Fatigue | N/A | 5.8% | N/A |
| Nasopharyngitis | 4.9% | N/A | N/A |
| Serious TEAEs | 3.5% | 4.4% | <2% |
| Data from the 52-week SKYLIGHT 4 safety study.[11][22][26][27] Percentages for some specific AEs are from different reports and may not be directly comparable across all events. |
Conclusion
The clinical trial design outlined in these application notes, based on the robust SKYLIGHT program, provides a comprehensive framework for assessing the efficacy and safety of this compound in diverse patient populations. The data consistently demonstrate that this compound is an effective and well-tolerated non-hormonal treatment for moderate-to-severe VMS associated with menopause across various demographic subgroups.[25][[“]] Future research should continue to focus on enrolling diverse populations to further characterize the benefit of this compound for all women experiencing bothersome menopausal symptoms.[[“]][29]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound: A New Nonhormonal Treatment for Vasomotor Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Shows Positive Response in Vasomotor… | Clinician.com [clinician.com]
- 4. “Veozah (this compound): A Promising Non‐Hormonal Treatment for Vasomotor Symptoms in Menopause” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound for treatment of moderate-to-severe vasomotor symptoms associated with menopause (SKYLIGHT 1): a phase 3 randomised controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sociedadperuanaclimaterio.com [sociedadperuanaclimaterio.com]
- 7. Astellas to Present Findings from Phase 3 Long-Term Safety Study of this compound in Oral Session at The North American Menopause Society 2022 Annual Meeting [prnewswire.com]
- 8. Astellas to Present 12-Week Data from Pivotal Phase 3 SKYLIGHT 1™ Trial of this compound in Oral Session at the American College of Obstetricians and Gynecologists Annual Meeting - BioSpace [biospace.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. Astellas to Present this compound 12-Week Findings from Phase 3 SKYLIGHT 2™ Trial in Oral Session at The North American Menopause Society 2021 Annual Meeting [prnewswire.com]
- 12. womensmentalhealth.org [womensmentalhealth.org]
- 13. Neurokinin B and Neurokinin-3 Receptor Signaling: Promising Developments in the Management of Menopausal Hot Flushes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. orpdl.org [orpdl.org]
- 16. Efficacy and safety of this compound for vasomotor symptoms in postmenopausal women: a comprehensive systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Safety of this compound for Vasomotor Symptoms Associated With Menopause: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficacy and Safety of this compound in Moderate to Severe Vasomotor Symptoms Associated With Menopause: A Phase 3 RCT - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Efficacy and Safety of this compound in Moderate to Severe Vasomotor Symptoms Associated With Menopause: A Phase 3 RCT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Validation and Application of Thresholds to Define Meaningful Change in Vasomotor Symptoms Frequency: Analysis of Pooled SKYLIGHT 1 and 2 Data - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 22. Safety of this compound for Vasomotor Symptoms Associated With Menopause: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- 24. This compound for treatment of moderate-to-severe vasomotor symptoms associated with menopause (SKYLIGHT 1): a phase 3 randomised controlled study: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 25. mdnewsline.com [mdnewsline.com]
- 26. bmj.com [bmj.com]
- 27. tandfonline.com [tandfonline.com]
- 28. consensus.app [consensus.app]
- 29. Efficacy and safety of this compound for moderate-severe vasomotor symptoms associated with menopause in individuals unsuitable for hormone therapy: phase 3b randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Fezolinetant in Human Plasma by LC-MS/MS
Introduction
Fezolinetant is a non-hormonal, selective neurokinin 3 (NK3) receptor antagonist developed for the treatment of moderate to severe vasomotor symptoms associated with menopause.[1] By blocking the binding of neurokinin B (NKB) to the kisspeptin/neurokinin B/dynorphin (KNDy) neurons in the hypothalamus, this compound modulates neuronal activity in the thermoregulatory center.[1] Accurate and precise quantification of this compound in plasma is crucial for pharmacokinetic studies, dose-finding, and overall clinical development.[1] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method described herein is suitable for high-throughput analysis in a clinical research setting.
Signaling Pathway of this compound
This compound exerts its therapeutic effect by antagonizing the NK3 receptor on KNDy neurons. In menopausal women, altered hormonal signaling leads to dysregulation of these neurons, contributing to vasomotor symptoms. NKB, a neuropeptide, stimulates KNDy neurons through the NK3 receptor. This compound competitively blocks this interaction, thereby reducing the downstream signaling cascade that leads to heat dissipation and hot flashes.
Caption: Signaling pathway of this compound at the NK3 receptor on KNDy neurons.
Experimental Protocols
1. Sample Preparation
Two primary methods for plasma sample preparation have been validated for this compound analysis: Solid-Phase Extraction (SPE) and Protein Precipitation (PPT).[1]
1.1. Solid-Phase Extraction (SPE) Protocol
SPE is a robust method that provides excellent sample cleanup, minimizing matrix effects.
-
Materials:
-
Human plasma (lithium heparin anticoagulant)
-
This compound certified reference standard
-
Internal Standard (IS): e.g., ES246567 (a structural analog of this compound)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
SPE cartridges (e.g., Oasis HLB)
-
-
Procedure:
-
To 50 µL of human plasma, add 50 µL of internal standard working solution.
-
Vortex mix for 10 seconds.
-
Pre-condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma mixture onto the SPE cartridges.
-
Wash the cartridges with 1 mL of 5% methanol in water.
-
Elute this compound and the internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
-
1.2. Protein Precipitation (PPT) Protocol
PPT is a faster, simpler method suitable for high-throughput screening.
-
Materials:
-
Human plasma (lithium heparin anticoagulant)
-
This compound certified reference standard
-
Internal Standard (IS)
-
Acetonitrile (containing 0.1% formic acid)
-
-
Procedure:
-
To 50 µL of human plasma, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex mix vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate to dryness and reconstitute as in the SPE protocol, or directly inject a portion of the supernatant.
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
UHPLC system coupled with a triple quadrupole mass spectrometer.
-
-
Liquid Chromatography Conditions:
-
Column: Phenylhexyl or C18 column (e.g., Phenomenex Kinetex C18)[1][2]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Methanol mixture with 0.1% formic acid[2]
-
Flow Rate: 0.4 - 0.6 mL/min
-
Gradient: A typical gradient would start with a low percentage of organic phase, ramp up to a high percentage to elute the analyte, and then re-equilibrate.
-
Injection Volume: 5-10 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: 359.0 → 123.0 m/z
-
Internal Standard (ES246567): 406.0 → 123.0 m/z
-
-
Collision Energy and other MS parameters: Optimized for maximum signal intensity for each transition.
-
Experimental Workflow
The overall experimental workflow for the quantification of this compound in plasma is depicted below.
Caption: Experimental workflow for this compound quantification in plasma.
Quantitative Data Summary
The LC-MS/MS method for this compound has been validated according to regulatory guidelines.[1] A summary of the key validation parameters is provided in the table below.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Intra-day Accuracy (%Bias) | ± 15% |
| Inter-day Accuracy (%Bias) | ± 15% |
| Recovery | Consistent and reproducible |
| Matrix Effect | Minimal to none observed |
Note: The specific values for precision, accuracy, and recovery can vary slightly between different validated methods and laboratories, but should fall within the generally accepted limits for bioanalytical method validation.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. Both SPE and PPT sample preparation methods have proven to be effective, offering flexibility based on the required throughput and desired level of sample cleanup. This method is well-suited for supporting clinical trials and pharmacokinetic studies of this compound.
References
Application Notes and Protocols for Evaluating Fezolinetant's Impact on Sleep Quality in Menopausal Women
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Fezolinetant is a non-hormonal, selective neurokinin-3 (NK3) receptor antagonist approved for the treatment of moderate to severe vasomotor symptoms (VMS) associated with menopause.[1][2][3] VMS, including hot flashes and night sweats, are a primary cause of sleep disturbance in menopausal women.[4][5] this compound addresses the underlying pathophysiology of VMS by blocking the binding of neurokinin B (NKB) to NK3 receptors in the hypothalamus, a key region for thermoregulation.[1][2][6] This mechanism of action not only alleviates VMS but has also been shown to improve sleep quality.[1][3][7] These application notes provide detailed protocols for evaluating the impact of this compound on sleep quality in menopausal women, based on methodologies employed in pivotal clinical trials.
Signaling Pathway of this compound in Modulating Thermoregulation
The following diagram illustrates the proposed mechanism of action of this compound in the hypothalamus. In menopausal women, declining estrogen levels lead to an overactivity of KNDy (kisspeptin/neurokinin B/dynorphin) neurons. This results in increased NKB signaling, which disrupts the thermoregulatory center and causes VMS. This compound acts as an NK3 receptor antagonist, blocking the action of NKB and restoring normal thermoregulation.
Caption: this compound's mechanism of action in the hypothalamus.
Quantitative Data Summary
The following tables summarize the quantitative data from key clinical trials evaluating the effect of this compound on sleep quality.
Table 1: Patient-Reported Sleep Outcomes from Pooled SKYLIGHT 1 & 2 Trials (12 Weeks) [8]
| Outcome Measure | Placebo | This compound 30 mg | This compound 45 mg |
| PROMIS SD SF 8b (LS Mean Difference from Placebo) | - | -0.6 (95% CI: -1.7, 0.4) | -1.5 (95% CI: -2.5, -0.5) |
| PROMIS SRI SF 8a (LS Mean Difference from Placebo) | - | -1.1 (95% CI: -2.1, -0.1) | -1.3 (95% CI: -2.3, -0.3) |
| PGI-C SD (% "Much/Moderately Better") | 33.6% | 40.1% | 51.0% |
| PGI-S SD (% "Severe/Moderate Problems") | 44.0% | 41.1% | 36.6% |
PROMIS SD SF 8b: Patient-Reported Outcomes Measurement Information System Sleep Disturbance – Short Form 8b; PROMIS SRI SF 8a: Patient-Reported Outcomes Measurement Information System Sleep-Related Impairment – Short Form 8a; PGI-C SD: Patient Global Impression of Change in Sleep Disturbance; PGI-S SD: Patient Global Impression of Severity in Sleep Disturbance; LS: Least Squares; CI: Confidence Interval.
Table 2: Patient-Reported Sleep Outcomes from the DAYLIGHT Study (24 Weeks) [9]
| Outcome Measure | Placebo | This compound 45 mg |
| PROMIS SD SF 8b Total Score (LS Mean Difference from Placebo) | - | -2.5 (95% CI: -3.9, -1.1; p < 0.001) |
| PGI-C SD (% Reporting Positive Changes) | Statistically significant improvement vs. placebo (p < 0.001) | |
| PGI-S SD (% Reporting Positive Changes) | Statistically significant improvement vs. placebo (p = 0.042) |
Table 3: Objective Sleep Outcomes from the OPTION-VMS Study (12 Weeks) [10][11]
| Outcome Measure (Actigraphy) | This compound |
| Wakefulness After Sleep Onset (WASO) | Statistically significant reduction at weeks 4, 8, and 12 |
| Sleep Efficiency | Statistically significant improvement at weeks 4 and 12 |
Experimental Protocols
Protocol 1: Assessment of Subjective Sleep Quality using Patient-Reported Outcome (PRO) Measures
This protocol outlines the use of standardized questionnaires to assess a participant's perception of their sleep quality.
1.1. Objective: To subjectively evaluate the impact of this compound on sleep disturbance and sleep-related impairment in menopausal women with VMS.
1.2. Materials:
-
Patient-Reported Outcomes Measurement Information System Sleep Disturbance – Short Form 8b (PROMIS SD SF 8b) questionnaire.[4]
-
Patient-Reported Outcomes Measurement Information System Sleep-Related Impairment – Short Form 8a (PROMIS SRI SF 8a) questionnaire.[4]
-
Patient Global Impression of Change in Sleep Disturbance (PGI-C SD) scale.[4]
-
Patient Global Impression of Severity in Sleep Disturbance (PGI-S SD) scale.[4]
1.3. Procedure:
-
Baseline Assessment: Administer the PROMIS SD SF 8b and PGI-S SD questionnaires to participants at the beginning of the study (before the first dose of this compound or placebo). The PGI-C SD is not administered at baseline.[8]
-
Follow-up Assessments: Administer all four questionnaires (PROMIS SD SF 8b, PROMIS SRI SF 8a, PGI-C SD, and PGI-S SD) at specified follow-up time points (e.g., Week 4, Week 12, and Week 24).[4][6][8]
-
Questionnaire Administration:
-
Provide a quiet and private environment for participants to complete the questionnaires.
-
Ensure participants understand the instructions for each questionnaire. The PROMIS questionnaires assess sleep over the previous seven days.[4]
-
The PGI-C SD assesses the change in sleep disturbance compared to the start of the study, while the PGI-S SD assesses the current severity of sleep problems.[4]
-
-
Data Collection: Collect the completed questionnaires and score them according to their respective scoring manuals.
1.4. Data Analysis:
-
Calculate the total scores for the PROMIS SD SF 8b and PROMIS SRI SF 8a.
-
Analyze the change from baseline in the mean scores for each treatment group (this compound vs. placebo) using appropriate statistical methods (e.g., analysis of covariance - ANCOVA).
-
For the PGI-C SD and PGI-S SD, analyze the proportion of participants in each response category for each treatment group and compare using methods such as logistic regression.
Caption: Workflow for subjective sleep quality assessment.
Protocol 2: Assessment of Objective Sleep Parameters using Actigraphy
This protocol details the use of actigraphy to objectively measure sleep-wake patterns.
2.1. Objective: To objectively measure the effects of this compound on sleep parameters such as Wake After Sleep Onset (WASO) and sleep efficiency.[10][11]
2.2. Materials:
-
Actigraphy device (e.g., ActiGraph LEAP)[11]
-
Sleep diary
-
Software for actigraphy data analysis
2.3. Procedure:
-
Device Initialization and Participant Instruction:
-
Initialize the actigraphy device according to the manufacturer's instructions.
-
Instruct the participant to wear the device on their non-dominant wrist continuously for the specified monitoring period (e.g., 7 consecutive days at baseline and at each follow-up).
-
Provide the participant with a sleep diary and instruct them to record their bedtime, wake-up time, and any periods of device removal.[12]
-
-
Data Collection:
-
The actigraph will continuously record activity data.
-
At the end of the monitoring period, collect the device and the completed sleep diary from the participant.
-
-
Data Download and Processing:
-
Download the raw activity data from the actigraph to a computer.
-
Use the accompanying software to process the data. The software's algorithm will score each epoch (typically 30 or 60 seconds) as sleep or wake based on the activity level.[12]
-
Use the sleep diary to help define the in-bed and out-of-bed times for data analysis.[12]
-
2.4. Data Analysis:
-
Calculate the following sleep parameters for each night of recording:
-
Wake After Sleep Onset (WASO): The total time spent awake after sleep has initially begun.
-
Sleep Efficiency: The percentage of time in bed that is spent asleep.
-
Total Sleep Time (TST): The total duration of sleep.
-
Sleep Latency: The time it takes to fall asleep.
-
-
Average the parameters across the nights of each monitoring period.
-
Compare the changes in these parameters from baseline between the this compound and placebo groups using appropriate statistical tests.
Caption: Workflow for objective sleep quality assessment.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for evaluating the impact of this compound on both subjective and objective measures of sleep quality in menopausal women. The use of validated patient-reported outcome measures and objective actigraphy allows for a thorough assessment of treatment efficacy. The provided quantitative data from key clinical trials demonstrate this compound's beneficial effects on sleep disturbance and impairment associated with VMS. These methodologies can be adapted and implemented in future research to further elucidate the role of this compound in improving the overall well-being of menopausal women.
References
- 1. asianpharmtech.com [asianpharmtech.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Does this compound have an effect on sleep? [astellasanswers.com]
- 5. hcplive.com [hcplive.com]
- 6. This compound improved sleep disruption and impairment in menopausal women experiencing vasomotor symptoms - International Menopause Society [imsociety.org]
- 7. researchgate.net [researchgate.net]
- 8. Effect of this compound on sleep disturbance and impairment during treatment of vasomotor symptoms due to menopause - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound on patient-reported quality-of-life outcomes: Data from a phase 3b study (DAYLIGHT) of the treatment of moderate to severe vasomotor symptoms associated with menopause in women considered unsuitable for hormone therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. patientcareonline.com [patientcareonline.com]
- 11. contemporaryobgyn.net [contemporaryobgyn.net]
- 12. Actigraphy-Based Assessment of Sleep Parameters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Safety and Tolerability Studies of Fezolinetant
Introduction
Fezolinetant is a first-in-class, non-hormonal, selective neurokinin-3 (NK3) receptor antagonist indicated for the treatment of moderate to severe vasomotor symptoms (VMS) associated with menopause.[1][2] As a novel therapeutic agent, establishing a comprehensive long-term safety and tolerability profile is paramount. These application notes provide a framework for designing and conducting long-term (52-week) studies to evaluate the safety and tolerability of this compound in menopausal women with VMS. The protocols outlined below are based on the design of pivotal Phase 3 trials such as SKYLIGHT 4 and MOONLIGHT 3.[3][4]
1. Study Design and Objectives
A 52-week, randomized, double-blind, placebo-controlled, parallel-group, multicenter study is the gold standard for assessing the long-term safety and tolerability of this compound.[3]
Primary Objectives:
-
To evaluate the long-term safety and tolerability of this compound compared to placebo.
-
To assess the effect of this compound on endometrial health over 52 weeks.
Secondary Objectives:
-
To characterize the incidence of treatment-emergent adverse events (TEAEs).
-
To evaluate changes in bone mineral density (BMD).
-
To monitor liver function throughout the study.
-
To assess the impact on quality of life.
2. Patient Population
The study population should consist of generally healthy postmenopausal women seeking treatment for VMS.
Inclusion Criteria:
-
Age 40 to 65 years.[5]
-
Postmenopausal status.
-
Experiencing moderate to severe VMS.
-
Body mass index (BMI) between 18 and 38 kg/m ².[5]
Exclusion Criteria:
-
History of endometrial hyperplasia or malignancy.
-
Undiagnosed abnormal uterine bleeding.
-
Severe hepatic or renal impairment.
-
Use of hormone replacement therapy or other medications that could affect VMS.
3. Treatment and Dosing
Participants should be randomized in a 1:1:1 ratio to receive one of the following treatments orally, once daily for 52 weeks:[3]
-
This compound 30 mg
-
This compound 45 mg
-
Matching placebo
4. Study Visits and Assessments
A comprehensive schedule of visits and assessments is crucial for monitoring safety and tolerability.
| Visit | Timing | Key Assessments |
| Screening | Up to 35 days prior to randomization | Informed consent, medical history, physical examination, vital signs, ECG, clinical laboratory tests (including liver function tests), urinalysis, Pap test, mammogram, transvaginal ultrasound, endometrial biopsy (for participants with a uterus).[6] |
| Baseline (Day 1) | Randomization and first dose of study drug | Review of inclusion/exclusion criteria, vital signs, concomitant medications. |
| Weeks 2, 4, and every 4 weeks thereafter until Week 52 | On-treatment | Vital signs, assessment of adverse events, concomitant medications, dispensing of study drug. |
| Week 52 (End of Treatment) | Final dose of study drug | Physical examination, vital signs, ECG, clinical laboratory tests, transvaginal ultrasound, endometrial biopsy, bone mineral density scan. |
| Week 55 (Follow-up) | 3 weeks after last dose | Final safety assessments, adverse event follow-up.[7] |
Experimental Protocols
Protocol 1: Liver Function Monitoring
Objective: To monitor for potential drug-induced liver injury.
Methodology:
-
Baseline Assessment: Prior to the first dose of this compound, perform liver function tests (LFTs), including alanine aminotransferase (ALT), aspartate aminotransferase (AST), and total bilirubin.[8] Treatment should not be initiated if ALT or AST levels are ≥2x the upper limit of normal (ULN) or if total bilirubin is ≥2x ULN.[8]
-
Routine Monitoring: Conduct LFTs monthly for the first three months of treatment.[8] Subsequent monitoring can be based on clinical judgment.[8]
-
Symptom-Triggered Testing: Perform LFTs if a patient develops symptoms suggestive of liver injury, such as fatigue, nausea, vomiting, jaundice, or right upper quadrant pain.
-
Action Thresholds:
Protocol 2: Endometrial Safety Assessment
Objective: To evaluate the long-term effect of this compound on the endometrium.
Methodology:
Part A: Transvaginal Ultrasound (TVUS)
-
Procedure:
-
Perform a TVUS at screening and at the end of treatment (Week 52).
-
Measure the endometrial thickness in the sagittal plane.
-
-
Interpretation: An endometrial thickness of >4 mm in a postmenopausal woman is generally considered to warrant further investigation with an endometrial biopsy.
Part B: Endometrial Biopsy
-
Indications:
-
Perform an endometrial biopsy at screening for all participants with a uterus.[6]
-
Repeat the biopsy at the end of treatment (Week 52).
-
Perform an unscheduled biopsy if a participant develops abnormal uterine bleeding or has a TVUS showing an endometrial thickness >4 mm.
-
-
Equipment:
-
Speculum
-
Antiseptic solution
-
Tenaculum (if needed)
-
Uterine sound
-
Pipelle endometrial suction catheter
-
Formalin for specimen preservation
-
-
Procedure:
-
The patient is placed in the lithotomy position.
-
A speculum is inserted to visualize the cervix.
-
The cervix is cleansed with an antiseptic solution.
-
A tenaculum may be used to stabilize the cervix.
-
A uterine sound is gently passed to determine the depth of the uterine cavity.
-
The Pipelle catheter is inserted into the uterine cavity.
-
The inner plunger is withdrawn to create suction, and the catheter is moved in and out and rotated to collect endometrial tissue from all quadrants.
-
The catheter is removed, and the tissue is expelled into a formalin container.
-
-
Pathological Evaluation: The endometrial tissue is sent for histopathological examination to assess for hyperplasia or malignancy.
Protocol 3: Bone Mineral Density (BMD) Assessment
Objective: To evaluate the effect of long-term this compound treatment on bone health.
Methodology:
-
Procedure: Perform dual-energy X-ray absorptiometry (DXA) scans of the lumbar spine and hip at baseline and at the end of treatment (Week 52).
-
Analysis: Compare the change in BMD from baseline to Week 52 between the this compound and placebo groups.
Data Presentation
Table 1: Summary of Treatment-Emergent Adverse Events (TEAEs) in a 52-Week Study
| Adverse Event | Placebo (N=610) n (%) | This compound 30 mg (N=611) n (%) | This compound 45 mg (N=609) n (%) |
| Any TEAE | 391 (64.1) | 415 (67.9) | 389 (63.9) |
| Headache | 45 (7.4) | 32 (5.2) | 39 (6.4) |
| COVID-19 | Consistent with placebo | Consistent with placebo | Consistent with placebo |
| Serious TEAEs | <2% | <2% | <2% |
| TEAEs leading to discontinuation | 26 (4.3) | 34 (5.6) | 28 (4.6) |
| Data adapted from the SKYLIGHT 4 trial.[6][9] |
Table 2: Endometrial Safety Outcomes at 52 Weeks
| Outcome | Placebo (N=186) | This compound 30 mg (N=210) | This compound 45 mg (N=203) |
| Endometrial Hyperplasia | 0 | 0 | 1 (0.5%) |
| Endometrial Malignancy | 0 | 1 (0.5%) | 0 |
| Data adapted from the SKYLIGHT 4 trial.[9] |
Table 3: Liver Function Test Elevations (>3x ULN)
| Liver Enzyme | Placebo | This compound 30 mg | This compound 45 mg |
| ALT and/or AST | 1.4% | 1.4% | Not specified |
| Data from the MOONLIGHT 3 trial.[7] In the SKYLIGHT 4 trial, incidences of liver test elevations were low and similar across all groups.[3] |
Visualizations
Caption: this compound's mechanism of action in alleviating vasomotor symptoms.
Caption: Workflow for a 52-week long-term safety and tolerability study of this compound.
References
- 1. Astellas Announces Topline Results from Phase 3 Long-Term Safety Study of this compound in Mainland China [prnewswire.com]
- 2. medicalaffairs.ucsf.edu [medicalaffairs.ucsf.edu]
- 3. Astellas Announces Topline 12-week Results from Phase 3 Study of this compound for the Nonhormonal Treatment of Vasomotor Symptoms in Women in Asia [prnewswire.com]
- 4. Efficacy and safety of this compound for vasomotor symptoms in postmenopausal women: a comprehensive systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Astellas reports Phase III data of this compound for menopause-linked VMS [clinicaltrialsarena.com]
- 6. Safety of this compound for Vasomotor Symptoms Associated With Menopause: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-term safety of this compound in Chinese women with vasomotor symptoms associated with menopause: the phase 3 open-label MOONLIGHT 3 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing Electronic Diaries in Fezolinetant VMS Assessment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of electronic diaries (e-diaries) for the assessment of Vasomotor Symptoms (VMS) frequency and severity in clinical trials of fezolinetant, a neurokinin 3 (NK3) receptor antagonist. The protocols are based on methodologies employed in the pivotal SKYLIGHT series of clinical trials.
Introduction
This compound is an oral, nonhormonal selective NK3 receptor antagonist that has been investigated for the treatment of moderate to severe VMS associated with menopause.[1][2] Accurate and reliable assessment of VMS frequency and severity is paramount to evaluating the efficacy of such treatments. Electronic diaries offer a robust method for real-time data capture, minimizing recall bias and improving data quality compared to paper-based diaries.[3][4] The SKYLIGHT 1, 2, and 4 trials successfully utilized e-diaries to gather primary efficacy data on VMS.[5][6][7]
Quantitative Data Summary
The following tables summarize the quantitative outcomes from this compound clinical trials where electronic diaries were the primary tool for VMS data collection.
Table 1: Baseline Characteristics of Study Participants (Pooled Data from SKYLIGHT 1 & 2)
| Characteristic | Value |
| Number of Participants | 1,022 |
| Mean Age (years) | ~54 |
| Race | White: ~73%, Black: ~25%, Asian: ~1%, Other: ~1% |
| Mean Baseline Moderate/Severe VMS per day | 9 to 11 |
| Source:[2][8] |
Table 2: Mean Change from Baseline in Moderate to Severe VMS Frequency
| Treatment Group | Week 4 Mean Reduction vs. Placebo | Week 12 Mean Reduction vs. Placebo |
| This compound 30 mg | -1.82 (P < .001) | -1.86 (P < .001) |
| This compound 45 mg | -2.55 (P < .001) | -2.53 (P < .001) |
| Source: SKYLIGHT 2 Trial[9] |
Table 3: Mean Change from Baseline in Moderate to Severe VMS Severity
| Treatment Group | Week 4 Mean Reduction vs. Placebo | Week 12 Mean Reduction vs. Placebo |
| This compound 30 mg | -0.15 (P < .05) | -0.16 (P < .05) |
| This compound 45 mg | -0.29 (P < .001) | -0.29 (P < .001) |
| Source: SKYLIGHT 2 Trial[9] |
Experimental Protocols
Protocol 1: Participant Training and e-Diary Deployment
Objective: To ensure participants are proficient in using the electronic diary for accurate and consistent VMS data entry.
Methodology:
-
Device Provision: At the screening visit, each participant is provided with a handheld electronic device (e.g., a smartphone) with the pre-installed VMS diary application.[10]
-
Training Session: A trained clinical site staff member conducts a one-on-one training session with each participant. The training covers:
-
Device operation (powering on/off, charging, navigating the application).
-
Understanding the definitions of VMS severity (see Table 4).[5][6]
-
The process for recording a VMS event in real-time or as close to the event as possible.
-
The requirement for daily recording, at least twice a day, throughout the screening, treatment, and follow-up periods.[8]
-
Troubleshooting common issues.
-
-
Practice Period: Participants are instructed to use the e-diary to record VMS frequency and severity daily for a minimum of 7 consecutive days during the screening period to establish a baseline.[11]
-
Eligibility Confirmation: The e-diary data from the screening period is reviewed by study site staff to confirm the participant meets the eligibility criteria, such as a minimum average of seven moderate to severe hot flashes per day.[5][10][12]
Table 4: FDA Definitions for VMS Severity Provided in the e-Diary
| Severity | Definition |
| Mild | Sensation of heat without sweating. |
| Moderate | Sensation of heat with sweating, able to continue activity. |
| Severe | Sensation of heat with sweating, causing cessation of activity. |
| Source:[5][6][13] |
Protocol 2: Daily VMS Data Collection Using the Electronic Diary
Objective: To capture real-time, patient-reported VMS frequency and severity data throughout the clinical trial.
Methodology:
-
Daily Recording: Participants are required to record each VMS event as it occurs, or at a minimum, to review and confirm their VMS episodes at least twice daily.[8]
-
Data Entry for Each VMS Event: For each VMS event, the participant records:
-
The occurrence of the event.
-
The severity of the event, based on the provided definitions (Mild, Moderate, or Severe).
-
-
Data Transmission: The e-diary application automatically timestamps each entry and transmits the data securely to a central server.
-
Compliance Monitoring: Study staff can remotely monitor participant compliance with daily diary entries and can send reminders to the participant's device if entries are missed. Per trial protocols, participants with less than 80% compliance over a certain period may be considered for withdrawal.[1]
Protocol 3: Data Management and Analysis
Objective: To ensure the integrity of the collected e-diary data and to analyze it for efficacy endpoints.
Methodology:
-
Data Verification: At each study visit, clinical site staff review the e-diary data with the participant to verify its accuracy and completeness.[1]
-
Data Extraction and Cleaning: Data from the central server is extracted for analysis. Data cleaning procedures are applied to handle any inconsistencies or missing data.
-
Endpoint Calculation:
-
VMS Frequency: The primary efficacy endpoint is the mean change in the frequency of moderate to severe VMS from baseline to specified time points (e.g., Week 4 and Week 12).[11][14] The baseline VMS frequency is calculated by averaging the daily counts of moderate and severe VMS events over a 10-day period before randomization.[14]
-
VMS Severity: The mean change in the severity of VMS is also a primary endpoint, calculated from the severity ratings provided by the participant for each VMS event.[11][14]
-
-
Statistical Analysis: An analysis of covariance (ANCOVA) model is typically used to compare the change from baseline in VMS frequency and severity between the this compound and placebo groups.[11]
Visualizations
Signaling Pathway of this compound
Caption: this compound blocks Neurokinin B from binding to the NK3 receptor.
Experimental Workflow for e-Diary VMS Assessment
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Validation and Application of Thresholds to Define Meaningful Change in Vasomotor Symptoms Frequency: Analysis of Pooled SKYLIGHT 1 and 2 Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating the Effects of Symptom Monitoring on Menopausal Health Outcomes: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of hot flash diaries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound treatment of moderate-to-severe vasomotor symptoms due to menopause: effect of intrinsic and extrinsic factors in two phase 3 studies (SKYLIGHT 1 and 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. A phase 2b, randomized, placebo-controlled, double-blind, dose-ranging study of the neurokinin 3 receptor antagonist this compound for vasomotor symptoms associated with menopause - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and Safety of this compound in Moderate to Severe Vasomotor Symptoms Associated With Menopause: A Phase 3 RCT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. endocrine.org [endocrine.org]
- 13. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 14. accessdata.fda.gov [accessdata.fda.gov]
Visualizing Neurokinin 3 Receptor Expression in the Brain: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the immunohistochemical (IHC) visualization of the Neurokinin 3 receptor (NK3R), a G-protein coupled receptor integral to various physiological processes. The protocols outlined below are intended to serve as a detailed resource for the consistent and reliable detection of NK3R in brain tissue samples, aiding in neuroscience, pharmacology, and drug development research.
The NK3R, part of the tachykinin receptor family, is primarily activated by its endogenous ligand, Neurokinin B (NKB).[1] This receptor is implicated in a wide range of functions, including the regulation of reproductive hormone secretion, temperature control, and stress responses.[2] Its localization within the brain is crucial for understanding its role in both normal physiology and in pathological conditions such as polycystic ovary syndrome (PCOS), endometriosis, and neuropsychiatric disorders.[2][3]
Quantitative Data Summary: NK3R Expression in the Brain
Quantitative analysis of NK3R expression can be achieved through various methods, including immunohistochemistry coupled with image analysis, autoradiography, and mRNA expression analysis. The following tables summarize the relative expression levels of NK3R in different brain regions across species, compiled from immunohistochemical and gene expression data.
Table 1: Relative Expression of NK3R Protein in Rat Brain Regions
| Brain Region | Relative Expression Level | Method |
| Hypothalamus | ||
| Paraventricular Nucleus | High | Immunohistochemistry |
| Perifornical Nucleus | High | Immunohistochemistry |
| Supraoptic Nucleus | High | Immunohistochemistry |
| Arcuate Nucleus | Moderate to High | Immunohistochemistry |
| Medial Preoptic Area | Moderate | Western Blot |
| Amygdala | ||
| Basolateral Amygdaloid Nucleus | High | Immunohistochemistry |
| Cortex | ||
| Cortical Layers IV-V | High | Immunohistochemistry |
| Other Regions | ||
| Zona Incerta | High | Immunohistochemistry |
| Entopeduncular Nucleus | High | Immunohistochemistry |
| Interpeduncular Nucleus | High | Immunohistochemistry |
| Caudate/Putamen | Moderate | Western Blot |
| Lateral Septum | Moderate | Western Blot |
| Substantia Nigra | Moderate | Western Blot |
| Ventral Tegmental Area | Moderate | Western Blot |
Data compiled from Mileusnic et al. (1999) and Sladek et al. (2011).[1][2]
Table 2: Relative Expression of TACR3 (NK3R) mRNA in the Adult Mouse Brain
| Brain Region | Expression Energy |
| Hypothalamus | |
| Anterodorsal preoptic nucleus | 2.14 |
| Medial preoptic area | 1.89 |
| Arcuate hypothalamic nucleus | 1.76 |
| Paraventricular nucleus of the hypothalamus | 1.34 |
| Amygdala | |
| Medial amygdalar nucleus | 2.01 |
| Basolateral amygdalar nucleus | 1.23 |
| Cortical Subplate | 1.39 |
| Thalamus | |
| Anteroventral nucleus of thalamus | 1.38 |
| Midbrain | |
| Ventral tegmental area | 1.25 |
| Substantia nigra, compact part | 1.19 |
Data sourced from the Allen Brain Atlas (Mouse Brain). Expression Energy is a numerical value representing the relative expression level.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NK3R signaling cascade and a typical experimental workflow for immunohistochemical staining.
Experimental Protocols
The following are detailed protocols for chromogenic and fluorescent immunohistochemistry for NK3R in brain tissue.
Protocol 1: Chromogenic Immunohistochemistry (DAB Staining) on Free-Floating Brain Sections
1. Tissue Preparation: a. Perfuse the animal with ice-cold phosphate-buffered saline (PBS), followed by 4% paraformaldehyde (PFA) in PBS. b. Post-fix the brain in 4% PFA overnight at 4°C. c. Cryoprotect the brain by immersing it in a 30% sucrose solution in PBS at 4°C until it sinks. d. Freeze the brain and cut 30-40 µm sections on a cryostat or freezing microtome. e. Collect sections in a cryoprotectant solution and store them at -20°C until use.
2. Staining Procedure: a. Washing: Place free-floating sections in a 24-well plate and wash with PBS (3 changes for 10 minutes each) on a shaker. b. Blocking Endogenous Peroxidase: Incubate sections in 0.3-3% hydrogen peroxide in PBS for 15-30 minutes at room temperature.[1] Wash with PBS (3 changes for 10 minutes each). c. Antigen Retrieval (Optional but Recommended): For some antibodies, heat-induced epitope retrieval may enhance the signal. Incubate sections in 10 mM sodium citrate buffer (pH 6.0) at 80-90°C for 20-30 minutes. Allow to cool to room temperature. d. Blocking Non-Specific Binding: Incubate sections in a blocking buffer (e.g., PBS containing 5% normal goat serum and 0.3% Triton X-100) for 1-2 hours at room temperature on a shaker.[1] e. Primary Antibody Incubation: Incubate sections in the primary anti-NK3R antibody solution (diluted in wash buffer with 1-2% normal serum) for 24-72 hours at 4°C on a shaker.[1] The optimal antibody concentration should be determined empirically. f. Secondary Antibody Incubation: Wash sections with wash buffer (3 changes for 10 minutes each). Incubate sections in a biotinylated secondary antibody solution (e.g., biotinylated goat anti-rabbit IgG) for 1-2 hours at room temperature.[1] g. Detection: Wash sections with wash buffer (3 changes for 10 minutes each). Incubate in an avidin-biotin complex (ABC) reagent for 1-2 hours at room temperature.[1] Wash sections with PBS (3 changes for 10 minutes each). Develop the signal with a 3,3'-diaminobenzidine (DAB) substrate solution until the desired brown color develops.[1] h. Mounting: Wash sections with PBS. Mount sections onto gelatin-coated slides. Allow to air dry. i. Dehydration, Clearing, and Coverslipping: Dehydrate the sections through a graded series of ethanol (e.g., 50%, 70%, 95%, 100%). Clear in xylene and coverslip with a permanent mounting medium.
Protocol 2: Fluorescent Immunohistochemistry on Slide-Mounted Brain Sections
1. Tissue Preparation: a. Prepare tissue sections as described in Protocol 1 (steps 1a-1d). b. Mount the sections directly onto positively charged slides and allow them to air dry. Slides can be stored at -80°C.
2. Staining Procedure: a. Rehydration and Antigen Retrieval: Bring slides to room temperature. Rehydrate in PBS for 10 minutes. Perform heat-induced epitope retrieval by immersing slides in 10 mM sodium citrate buffer (pH 6.0) and heating in a microwave, pressure cooker, or water bath (e.g., 95-100°C for 10-20 minutes).[1] Allow slides to cool to room temperature in the buffer. b. Washing: Rinse slides with wash buffer (e.g., PBS with 0.1% Tween-20) (3 changes for 5 minutes each). c. Blocking Non-Specific Binding: Incubate sections with a blocking buffer (e.g., PBS containing 5% normal goat serum and 0.3% Triton X-100) for 1 hour at room temperature in a humidified chamber. d. Primary Antibody Incubation: Gently blot the blocking buffer from the slides and incubate with the primary anti-NK3R antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber. e. Secondary Antibody Incubation: Wash slides with wash buffer (3 changes for 5 minutes each). Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) for 1-2 hours at room temperature in the dark. f. Counterstaining (Optional): Wash slides with wash buffer (3 changes for 5 minutes each). Incubate with a nuclear counterstain such as DAPI (4',6-diamidino-2-phenylindole) for 5-10 minutes. g. Mounting: Rinse slides with PBS. Coverslip with an anti-fade mounting medium. h. Imaging: Store slides in the dark at 4°C until imaging with a fluorescence or confocal microscope.
Troubleshooting Common IHC Issues
Table 3: Common Problems and Solutions in NK3R Immunohistochemistry
| Problem | Possible Cause | Suggested Solution |
| No or Weak Staining | Inadequate antigen retrieval | Optimize antigen retrieval method (time, temperature, pH). |
| Primary antibody concentration too low | Increase antibody concentration or incubation time. | |
| Inactive primary or secondary antibody | Use a fresh antibody aliquot; ensure proper storage. | |
| High Background Staining | Non-specific antibody binding | Increase blocking time or use a different blocking agent (e.g., serum from the secondary antibody host species). |
| Primary or secondary antibody concentration too high | Titrate antibodies to determine the optimal concentration. | |
| Endogenous peroxidase activity (for chromogenic IHC) | Ensure complete quenching with hydrogen peroxide.[1] | |
| Non-specific Staining | Cross-reactivity of the primary antibody | Use a more specific antibody; perform pre-adsorption controls.[1] |
| Diffusion of the antigen | Ensure prompt and adequate tissue fixation.[1] |
For further troubleshooting, consulting general immunohistochemistry guides and the specific datasheets of the antibodies and reagents is recommended.[1]
References
- 1. Characterization of Nuclear Neurokinin 3 Receptor Expression in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurokinin-3 receptor distribution in rat and human brain: an immunohistochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of nuclear neurokinin 3 receptor expression in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Patient Recruitment in Fezolinetant Clinical Trials
Introduction Fezolinetant is a first-in-class, non-hormonal selective neurokinin-3 (NK3) receptor antagonist developed for the treatment of moderate to severe vasomotor symptoms (VMS), such as hot flashes and night sweats, associated with menopause.[1][2] The success of clinical trials for this compound and similar therapies hinges on the effective recruitment and retention of a specific patient population: peri- and post-menopausal women experiencing frequent and bothersome VMS. This document provides detailed application notes on best practices and standardized protocols for patient recruitment in this compound clinical trials, designed for researchers, scientists, and drug development professionals.
Application Notes: Best Practices for Patient Recruitment
Effective patient recruitment for menopause-related studies requires a patient-centric, multi-pronged approach that addresses the unique challenges and sensitivities of this demographic.
1. Patient-Centric and Empathetic Communication Many women are hesitant to discuss menopause due to embarrassment about symptoms, a lack of awareness, or fear of aging.[3][4] Recruitment strategies must be built on empathy and trust.
-
Empathetic Messaging: Actively listen to patients' concerns and acknowledge their experiences to build trust and break down enrollment barriers.[5]
-
Educational Focus: Develop materials that demystify the clinical research process and educate potential participants about VMS and the trial's purpose.[5]
-
Sensitive Language: Avoid potentially stigmatizing terms in advertising. For instance, a study found that a recruitment campaign failed when advertised as a "menopause study" but succeeded when themed "Women have hearts, too!".[6]
2. Multi-Channel Recruitment Strategies A combination of outreach methods is necessary to reach a broad and diverse population of eligible participants.
-
Healthcare Provider Engagement: Physicians and other healthcare professionals are a primary and trusted source for patient referrals.[7][8] Establishing strong relationships with local clinics, gynecologists, and primary care physicians is critical.
-
Digital Outreach: Utilize digital platforms for targeted outreach.[7] Studies have shown that social media platforms like Facebook can be a successful and cost-effective recruitment tool for postmenopausal women.[9]
-
Direct Mailings: Direct-targeted mailings, such as letters from healthcare providers and postcards, have proven to be highly effective in recruiting this demographic.[9]
-
Community Engagement: Partner with local organizations, patient advocacy groups, and community leaders to raise awareness and build trust within underrepresented communities.[5]
3. Streamlined and Accessible Trial Design The logistical burden on participants can be a significant barrier.
-
Decentralized Elements: Incorporate remote and digital tools where possible to reduce the need for frequent site visits.[7]
-
Clear Communication of Requirements: Be transparent about the time commitment, procedures, and travel requirements from the outset to manage expectations and improve retention.[6]
-
Financial Reimbursement: Offer compensation for time and reimbursement for travel expenses to mitigate financial barriers to participation.[10]
4. Ensuring Diversity and Representation Clinical trials must enroll a population that is representative of all individuals affected by VMS.
-
Culturally Sensitive Outreach: Develop recruitment materials and strategies that are tailored to diverse populations.[7]
-
Targeted Strategies: Research indicates that certain methods may be more effective for specific demographics; for example, direct mailing has been particularly successful in recruiting African-American women for some trials.[9]
Data Presentation: Eligibility Criteria and Trial Scope
Quantitative data from this compound's pivotal SKYLIGHT trials provide a clear framework for participant eligibility.
Table 1: Key Inclusion Criteria for this compound Clinical Trials
| Criteria | Specification | Source |
|---|---|---|
| Age | 40 to 65 years | [11][12] |
| Menopausal Status | Confirmed menopausal status via one of the following: • Spontaneous amenorrhea for ≥12 consecutive months. • Spontaneous amenorrhea for ≥6 months with FSH > 40 IU/L. • History of bilateral oophorectomy ≥6 weeks prior to screening. | [11][13] |
| VMS Frequency | Minimum average of 7 moderate to severe VMS episodes per day. | [11][13] |
| Health Status | In good general health as determined by medical history and physical examination. | [13] |
| Screening Data | VMS frequency and severity recorded in an electronic diary during the screening period. |[14] |
Table 2: Key Exclusion Criteria for this compound Clinical Trials
| Criteria | Specification | Source |
|---|---|---|
| Prohibited Medications | • Concomitant use of moderate or strong CYP1A2 inhibitors (e.g., cimetidine, fluvoxamine). • Use of hormone replacement therapy (HRT), hormonal contraceptives, or other treatments for VMS. | [15][16][17] |
| Liver Function | Baseline AST, ALT, or total bilirubin ≥2 times the upper limit of normal. Known cirrhosis. | [15][16] |
| Renal Function | Severe renal impairment (e.g., eGFR < 30 ml/min/1.73m²). | [15][16] |
| Medical History | • History of a malignant tumor within the last 5 years (exception for non-metastatic basal cell carcinoma). • History of seizures or other convulsive disorders unless well-controlled. | [13][17] |
| Gynecological Findings | Endometrial thickness > 8 mm on screening transvaginal ultrasound or other clinically significant findings. | [13] |
| Substance Use | Known documented substance abuse or alcohol addiction within 6 months of screening. |[13][17] |
Table 3: Illustrative Recruitment Scope from this compound Phase 3 Trials
| Trial Program | Number of Participants Enrolled | Number of Sites | Geographic Regions | Source |
|---|---|---|---|---|
| SKYLIGHT 1 & 2 | Over 1,020 women | Over 180 sites | USA, Canada, Europe | [18] |
| SKYLIGHT 4 | Over 1,800 women | Over 180 sites | USA, Canada, Europe | [18] |
| SKYLIGHT 1 (Alone) | 2,205 women screened; 527 randomized | 97 facilities | USA, Canada, Czech Republic, Hungary, Poland, Spain, UK |[12] |
Experimental Protocols: Patient Screening and Enrollment
A structured workflow is essential to efficiently identify and enroll eligible participants while ensuring patient safety and data integrity.
Protocol 1: Initial Pre-Screening and Outreach
-
Initiation: Potential participants express interest through an online portal, phone call, or clinic referral.
-
Pre-Screening Questionnaire: Conduct a preliminary eligibility check using a standardized questionnaire covering age, menopausal status, self-reported VMS frequency, and key exclusion criteria (e.g., use of prohibited medications).
-
Scheduling: If pre-screening is successful, schedule an in-person screening visit at the clinical site.
Protocol 2: Screening Visit and Informed Consent
-
Informed Consent: The Principal Investigator or qualified designee thoroughly explains all aspects of the study, including procedures, potential risks, and benefits. The participant must provide written informed consent before any study-specific procedures are performed.
-
Medical History and Physical Examination: Collect a comprehensive medical history and perform a general physical examination.
-
VMS Diary Training: Provide the participant with an electronic diary and detailed instructions on how to record the frequency and severity of VMS episodes daily. VMS severity is typically defined as:
Protocol 3: Baseline VMS Data Collection
-
Run-in Period: The participant records VMS data for a specified period (e.g., the last 10 days prior to randomization) to establish a baseline.[13]
-
Eligibility Confirmation: The site reviews the diary data to confirm the participant meets the required minimum average of ≥7 moderate to severe VMS episodes per day.
Protocol 4: Clinical and Laboratory Assessments
-
Blood and Urine Collection: Collect samples for baseline laboratory tests.
-
Required Laboratory Panels:
-
Hepatic Function Panel: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total/direct bilirubin.[15]
-
Renal Function Panel: Serum creatinine and calculated estimated glomerular filtration rate (eGFR).[15][16]
-
Hormone Levels: Follicle-stimulating hormone (FSH) for participants whose menopausal status requires biochemical confirmation.[13]
-
Serology: Hepatitis B, Hepatitis C, and HIV screens.[13]
-
-
Gynecological Assessments:
Protocol 5: Final Eligibility Review and Randomization
-
Data Compilation: The study coordinator compiles all data from the screening process.
-
Investigator Review: The Principal Investigator conducts a final review of all data against the full inclusion and exclusion criteria.
-
Randomization: If all criteria are met, the participant is randomized into a treatment arm of the study and the investigational product is dispensed.
Visualizations: Signaling Pathways and Workflows
This compound Mechanism of Action
During menopause, declining estrogen levels disrupt the balance of neuronal activity in the hypothalamus.[19] This leads to hypertrophy and over-activity of kisspeptin/neurokinin B/dynorphin (KNDy) neurons.[20] The increased signaling of neurokinin B (NKB) on its NK3 receptor is a key trigger for VMS.[19][21] this compound is an NK3 receptor antagonist that blocks NKB binding, thereby helping to restore thermoregulatory balance.[1][20][22]
Caption: Signaling pathway of vasomotor symptoms (VMS) and this compound's mechanism of action.
Patient Recruitment and Screening Workflow
The following diagram illustrates the logical flow of a patient from initial contact through to randomization in a typical this compound clinical trial.
Caption: A typical workflow for screening and enrolling patients in a this compound clinical trial.
References
- 1. VEOZA▼(this compound) | Mechanism of Action [veoza.co.uk]
- 2. Astellas Announces Positive Topline Results from Two Phase 3 Pivotal Global Trials of this compound for the Nonhormonal Treatment of Vasomotor Symptoms in Postmenopausal Women [prnewswire.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. innovativetrials.com [innovativetrials.com]
- 6. Recruitment and Retention of Women in Clinical Studies: Theoretical Perspectives and Methodological Considerations - Women and Health Research - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdgroup.com [mdgroup.com]
- 8. antidote.me [antidote.me]
- 9. Contemporary Approaches to Recruitment of Postmenopausal for a Community-Based Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Efficacy and Safety of this compound in Moderate to Severe Vasomotor Symptoms Associated With Menopause: A Phase 3 RCT - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound for treatment of moderate-to-severe vasomotor symptoms associated with menopause (SKYLIGHT 1): a phase 3 randomised controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. A phase 2b, randomized, placebo-controlled, double-blind, dose-ranging study of the neurokinin 3 receptor antagonist this compound for vasomotor symptoms associated with menopause - PMC [pmc.ncbi.nlm.nih.gov]
- 15. va.gov [va.gov]
- 16. va.gov [va.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. biospace.com [biospace.com]
- 19. Mechanism of action for VEOZA™ (this compound) [veoza.se]
- 20. What is the mechanism of action of this compound? [astellasanswers.com]
- 21. psychscenehub.com [psychscenehub.com]
- 22. VEOZAH™ (this compound) tablets target a source of VMS | For HCPs [veozahhcp.com]
Statistical Analysis of Fezolinetant's Efficacy in Phase 3 Trials: A Deep Dive
For Immediate Release
This document provides a detailed overview of the statistical analysis plans for the pivotal Phase 3 efficacy studies of fezolinetant, a neurokinin 3 (NK3) receptor antagonist for the treatment of moderate to severe vasomotor symptoms (VMS) associated with menopause. The information presented here is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the methodologies employed in the SKYLIGHT 1, SKYLIGHT 2, and SKYLIGHT 4 clinical trials.
This compound works by blocking the binding of neurokinin B (NKB) on the kisspeptin/neurokinin B/dynorphin (KNDy) neuron, which helps to restore the balance in the brain's temperature control center, the hypothalamus, thereby reducing the frequency and intensity of hot flashes and night sweats.[1][2] The robust design and rigorous statistical analysis of the Phase 3 program were crucial in establishing the efficacy and safety profile of this novel non-hormonal treatment.
Key Efficacy Endpoints and Assessment Protocols
The primary objective of the SKYLIGHT 1 and SKYLIGHT 2 studies was to evaluate the efficacy of this compound compared to placebo in reducing the frequency and severity of moderate to severe VMS.[3][4] The SKYLIGHT 4 study focused on the long-term safety of this compound, with a particular emphasis on endometrial health.[4][5][6]
Data Collection: Patient-Reported Outcomes
A cornerstone of the data collection strategy was the use of an electronic diary for patients to record their VMS episodes daily.[3][4] Participants were provided with a reference guide to classify the severity of their symptoms:
-
Mild: Sensation of heat without sweating.[3]
-
Moderate: Sensation of heat with sweating, but able to continue activity.[3]
-
Severe: Sensation of heat with sweating, causing cessation of activity.[4]
In addition to the VMS diary, the studies utilized validated patient-reported outcome (PRO) instruments to assess the impact of treatment on quality of life and sleep disturbance:
-
Menopause-Specific Quality of Life (MENQOL) questionnaire: A 29-item instrument assessing four domains: vasomotor, psychosocial, physical, and sexual.[7]
-
Patient-Reported Outcome Measurement Information System (PROMIS) Sleep Disturbance Short Form 8b (PROMIS SD-SF-8b): This tool evaluates difficulties with falling asleep, staying asleep, and overall sleep quality.[8]
Statistical Analysis Methodology
The statistical analysis plans for the SKYLIGHT studies were designed to provide a comprehensive and unbiased evaluation of this compound's efficacy.
Analysis Sets
The primary analyses were conducted on the Full Analysis Set (FAS), which included all randomized participants who received at least one dose of the study drug. The Safety Analysis Set (SAF) also comprised all randomized participants who received at least one dose of the study drug and was used for safety assessments.[3]
Primary Efficacy Analysis
The co-primary efficacy endpoints for SKYLIGHT 1 and 2 were the mean change from baseline in the frequency and severity of moderate to severe VMS at week 4 and week 12.[3][4] These were analyzed using a Mixed Model for Repeated Measures (MMRM) .[3][4] This statistical model is well-suited for longitudinal data and can account for missing data, assuming the data are missing at random.
The structure of the MMRM was specified as follows:
-
Dependent Variable: Change from baseline in VMS frequency or severity.[4]
-
Fixed Effects: Treatment group, week, and smoking status (current vs. former/never).[3][4]
-
Covariates: Baseline weight and the baseline measurement of the respective endpoint.[3][4]
-
Interaction Terms: Treatment by week and baseline measurement by week.[3][4]
To control the overall Type I error rate (the risk of a false positive) across the multiple co-primary endpoints and dose groups, a Hochberg procedure was employed.[3]
Secondary Efficacy Analysis
Key secondary endpoints, including the change from baseline in the MENQOL total score and the PROMIS SD-SF-8b total score, were also analyzed using an MMRM, similar to the primary endpoints.[3] For the MMRM analysis of these key secondary endpoints, a spatial power covariance structure was specified as a backup.[3]
Data Presentation
The following tables summarize the planned statistical analyses for the primary and key secondary efficacy endpoints in the SKYLIGHT 1 and 2 studies.
Table 1: Statistical Analysis Plan for Co-Primary Efficacy Endpoints
| Endpoint | Analysis Population | Statistical Model | Model Components |
| Mean change from baseline in frequency of moderate to severe VMS at weeks 4 and 12 | Full Analysis Set (FAS) | Mixed Model for Repeated Measures (MMRM) | Fixed Effects: Treatment, Week, Smoking StatusCovariates: Baseline VMS Frequency, Baseline WeightInteraction Terms: TreatmentWeek, Baseline VMS FrequencyWeek |
| Mean change from baseline in severity of moderate to severe VMS at weeks 4 and 12 | Full Analysis Set (FAS) | Mixed Model for Repeated Measures (MMRM) | Fixed Effects: Treatment, Week, Smoking StatusCovariates: Baseline VMS Severity, Baseline WeightInteraction Terms: TreatmentWeek, Baseline VMS SeverityWeek |
Table 2: Statistical Analysis Plan for Key Secondary Efficacy Endpoints
| Endpoint | Analysis Population | Statistical Model | Model Components |
| Mean change from baseline in MENQOL Total Score at weeks 4 and 12 | Full Analysis Set (FAS) | Mixed Model for Repeated Measures (MMRM) | Fixed Effects: Treatment, Week, Smoking StatusCovariates: Baseline MENQOL Score, Baseline WeightInteraction Terms: TreatmentWeek, Baseline MENQOL ScoreWeek |
| Mean change from baseline in PROMIS SD-SF-8b Total Score at weeks 4 and 12 | Full Analysis Set (FAS) | Mixed Model for Repeated Measures (MMRM) | Fixed Effects: Treatment, Week, Smoking StatusCovariates: Baseline PROMIS SD-SF-8b Score, Baseline WeightInteraction Terms: TreatmentWeek, Baseline PROMIS SD-SF-8b ScoreWeek |
Visualizing the Study and Analysis Workflow
To further clarify the design and analytical approach of the SKYLIGHT studies, the following diagrams are provided.
Caption: Flow of participants through the SKYLIGHT 1 and 2 studies.
Caption: Statistical analysis workflow for the primary efficacy endpoints.
References
- 1. Efficacy and Safety of this compound in Moderate to Severe Vasomotor Symptoms Associated With Menopause: A Phase 3 RCT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound treatment of moderate-to-severe vasomotor symptoms due to menopause: effect of intrinsic and extrinsic factors in two phase 3 studies (SKYLIGHT 1 and 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Safety of this compound for Vasomotor Symptoms Associated With Menopause: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound impact on health-related quality of life for vasomotor symptoms due to the menopause: Pooled data from SKYLIGHT 1 and SKYLIGHT 2 randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Troubleshooting & Optimization
Technical Support Center: Investigating Potential Off-Target Effects of Fezolinetant in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for investigating the preclinical off-target effects of fezolinetant, a selective neurokinin-3 receptor (NK3R) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a non-hormonal, selective neurokinin 3 (NK3) receptor antagonist.[1][2] It works by blocking the binding of neurokinin B (NKB) to the NK3 receptor on kisspeptin/neurokinin B/dynorphin (KNDy) neurons in the hypothalamus.[1][3] This action modulates neuronal activity in the brain's thermoregulatory center, which is involved in the generation of vasomotor symptoms (hot flashes).[4][5]
Q2: How selective is this compound for the NK3 receptor?
A2: this compound demonstrates high selectivity for the NK3 receptor. It has a binding affinity (Ki) for the NK3 receptor in the range of 19.9 to 25 nM.[6] Its affinity for the NK3 receptor is over 450 times greater than its affinity for the NK1 or NK2 receptors.[3]
Q3: Have off-target activities been reported for this compound in preclinical studies?
A3: Based on non-clinical reviews by regulatory agencies, there is no evidence to suggest that this compound has the potential to modulate off-target receptor-mediated effects.[7] Furthermore, its major metabolite, ES259564, has been reported to have no significant activity at off-target receptors.[7]
Q4: What are the known metabolites of this compound and are they active?
A4: The major metabolite of this compound is ES259564.[7] This metabolite is considered pharmacologically inactive, with a binding affinity for the NK3 receptor that is approximately 20-fold weaker than that of the parent compound, this compound.[1][7]
Q5: Which enzyme systems are primarily responsible for the metabolism of this compound?
A5: In vitro studies have shown that this compound is primarily metabolized by the cytochrome P450 enzyme CYP1A2, with minor contributions from CYP2C9 and CYP2C19.[8]
Q6: Are there any known liabilities with other NK3R antagonists that I should be aware of?
A6: Yes, another NK3R antagonist, pavinetant (MLE4901), was discontinued during clinical development due to concerns about transient elevations in liver transaminases.[9][10] However, this is believed to be an idiosyncratic effect related to the specific chemical structure of pavinetant and not a class-wide effect of NK3R antagonists.[9]
Troubleshooting Guides for In Vitro Off-Target Screening
This section provides guidance on common issues that may arise during in vitro off-target screening assays, such as radioligand binding assays.
| Problem | Potential Cause | Troubleshooting Steps |
| High Non-Specific Binding (NSB) | Radioligand concentration is too high. | Use a lower concentration of the radioligand, ideally at or below its dissociation constant (Kd). |
| Issues with the radioligand itself. | Verify the purity of the radioligand, as impurities can lead to increased NSB. Consider the hydrophobicity of the ligand, as more hydrophobic ligands tend to exhibit higher non-specific binding. | |
| Too much membrane protein in the assay. | Reduce the amount of membrane protein used. A typical range is 100-500 µg per well, but this may need to be optimized for your specific assay. | |
| Inadequate washing of membranes. | Ensure thorough homogenization and washing of the cell membranes to remove any endogenous ligands or other substances that might interfere with the assay. | |
| Suboptimal assay buffer composition. | Modify the assay buffer. The inclusion of agents like bovine serum albumin (BSA) or using ice-cold wash buffer can help to minimize non-specific interactions. | |
| Low or No Specific Binding | Inactive receptor preparation. | Ensure that the cell membrane preparation has been stored correctly at -80°C and that the receptors are active. |
| Incorrect assay conditions. | Optimize incubation time and temperature to ensure the binding reaction reaches equilibrium. | |
| Problems with the radioligand. | Confirm the specific activity and concentration of the radioligand. | |
| Issues with the filter plates. | For filtration assays, ensure that the filter plates are pre-soaked (e.g., with polyethyleneimine) to reduce non-specific binding of the radioligand to the filter itself. | |
| Poor Reproducibility Between Replicates | Pipetting errors. | Ensure accurate and consistent pipetting, especially of small volumes. Use calibrated pipettes. |
| Inhomogeneous membrane suspension. | Ensure the membrane preparation is thoroughly resuspended before aliquoting into the assay plate. | |
| Temperature fluctuations. | Maintain a consistent temperature during the incubation period. | |
| Unexpected Inhibition/Activation | Compound precipitation. | Check the solubility of this compound in the assay buffer at the concentrations being tested. |
| Interference with the detection method. | For assays using fluorescence or luminescence, test for compound auto-fluorescence or quenching. | |
| Contamination of reagents. | Use fresh, high-quality reagents and screen for potential contamination. |
Data Presentation
Table 1: Representative In Vitro Binding Profile of this compound
| Target | Assay Type | This compound IC50 (nM) | % Inhibition at 10 µM |
| NK3 Receptor (Human) | Radioligand Binding | 20 | 100% |
| NK1 Receptor (Human) | Radioligand Binding | >10,000 | <10% |
| NK2 Receptor (Human) | Radioligand Binding | >10,000 | <10% |
| Representative GPCR Panel (e.g., Adrenergic, Dopaminergic, Serotonergic receptors) | Radioligand Binding | >10,000 | <25% |
| Representative Ion Channel Panel (e.g., hERG, Calcium, Sodium channels) | Electrophysiology/Binding | >10,000 | <25% |
| Representative Enzyme Panel (e.g., COX-1, COX-2) | Activity Assay | >10,000 | <25% |
| Representative Transporter Panel (e.g., SERT, DAT, NET) | Radioligand Binding | >10,000 | <25% |
Note: This table is a representative summary based on public information indicating high selectivity. Actual values may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Off-Target Screening using Radioligand Binding Assays (96-Well Format)
This protocol outlines a general procedure for screening this compound against a panel of off-target receptors using a competitive radioligand binding assay in a 96-well format.
1. Materials and Reagents:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell membranes expressing the target receptor
-
Radioligand specific for the target receptor
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold)
-
Unlabeled competing ligand (for defining non-specific binding)
-
96-well filter plates (e.g., GF/C filters pre-soaked in 0.5% polyethyleneimine)
-
Scintillation cocktail
-
Multi-well plate harvester
-
Scintillation counter
2. Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.
-
Assay Plate Setup:
-
Total Binding: Add assay buffer, radioligand, and cell membrane suspension to designated wells.
-
Non-Specific Binding (NSB): Add a high concentration of the unlabeled competing ligand, radioligand, and cell membrane suspension to designated wells.
-
Test Compound: Add the desired concentration of this compound, radioligand, and cell membrane suspension to the remaining wells.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Harvesting: Rapidly separate the bound from free radioligand by vacuum filtration using a multi-well plate harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of inhibition of specific binding by this compound at each concentration.
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound in alleviating vasomotor symptoms.
Caption: Workflow for in vitro off-target screening using radioligand binding assays.
Caption: A logical workflow for troubleshooting common issues in binding assays.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. hoelzel-biotech.com [hoelzel-biotech.com]
- 5. criver.com [criver.com]
- 6. In Vitro Evaluation of CYP‐Mediated Metabolism of this compound and Pharmacokinetic Interaction Between this compound and Fluvoxamine in Healthy Postmenopausal Smokers and Nonsmokers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. In Vitro Evaluation of CYP-Mediated Metabolism of this compound and Pharmacokinetic Interaction Between this compound and Fluvoxamine in Healthy Postmenopausal Smokers and Nonsmokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. Efficacy and safety of this compound for vasomotor symptoms in postmenopausal women: a comprehensive systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Fezolinetant Dosage to Minimize Adverse Events: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing fezolinetant dosage and minimizing adverse events during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the approved dosage of this compound and what is the rationale behind it?
A1: The recommended dosage of this compound is 45 mg taken orally once daily.[1][2] This dosage was selected based on the results of extensive clinical trials, including the SKYLIGHT 1, 2, and 4 studies, which evaluated the efficacy and safety of both 30 mg and 45 mg daily doses compared to placebo.[3] The 45 mg dose demonstrated a favorable balance of efficacy in reducing the frequency and severity of moderate to severe vasomotor symptoms (VMS) due to menopause, with a manageable safety profile.[3]
Q2: What are the most common adverse events associated with this compound, and how can they be managed in a research setting?
A2: The most frequently reported adverse events in clinical trials include abdominal pain, diarrhea, insomnia, back pain, and hot flushes.[1][4][5] In a research context, it is crucial to:
-
Establish a baseline: Thoroughly document participants' baseline symptoms and health conditions before initiating this compound.
-
Implement standardized monitoring: Use validated questionnaires and regular follow-ups to systematically track the incidence, severity, and duration of any adverse events.
-
Provide supportive care guidance: Advise participants on managing common, mild adverse events (e.g., dietary adjustments for gastrointestinal issues, sleep hygiene practices for insomnia).
-
Define dose modification/discontinuation criteria: The study protocol should clearly outline when a dose reduction or discontinuation is warranted based on the severity or persistence of adverse events.
Q3: What are the serious adverse events of concern with this compound, and what is the recommended monitoring protocol?
A3: The most significant serious adverse event is the potential for elevated hepatic transaminases and liver injury.[1][6] Clinical trials have reported cases of increased alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels.[3] Therefore, a rigorous liver function monitoring protocol is mandatory:
-
Baseline assessment: Liver function tests (ALT, AST, alkaline phosphatase, and bilirubin) must be performed before starting this compound.[6][7]
-
Regular monitoring: Repeat liver function tests monthly for the first three months of treatment, and then at months six and nine.[4][6]
-
Actionable thresholds: The protocol should specify actions to be taken if liver enzyme elevations are detected, such as more frequent monitoring, dose interruption, or permanent discontinuation of the drug.[6]
Q4: Are there any significant drug-drug interactions to be aware of when designing experiments with this compound?
A4: Yes, this compound is a substrate of the cytochrome P450 1A2 (CYP1A2) enzyme.[6] Co-administration with strong, moderate, or even weak inhibitors of CYP1A2 is contraindicated as it can significantly increase this compound exposure and the risk of adverse events.[4][6][7] For example, co-administration with fluvoxamine (a strong CYP1A2 inhibitor) can increase this compound exposure by 840%.[4] Therefore, it is critical to obtain a complete list of all medications, including over-the-counter drugs and supplements, from study participants and exclude those taking CYP1A2 inhibitors.
Q5: What are the key contraindications for this compound use in a clinical research setting?
A5: Based on current knowledge, individuals with the following conditions should be excluded from studies involving this compound:
Troubleshooting Guides
Preclinical Research
Issue: Inconsistent results in in-vitro NK3 receptor binding assays.
Possible Causes & Solutions:
| Cause | Solution |
| Radioligand degradation | Ensure fresh preparation of radioligand and store it appropriately. Perform quality control checks to confirm its integrity. |
| Incorrect buffer composition | Verify the pH and ionic strength of the binding buffer. Ensure all components are at the correct concentration as per the established protocol. |
| Membrane preparation variability | Standardize the membrane preparation protocol to ensure consistency in protein concentration and receptor expression levels. |
| Inadequate incubation time | Optimize the incubation time to ensure the binding reaction has reached equilibrium. |
| High non-specific binding | Include a saturating concentration of a known non-radiolabeled NK3 receptor ligand to accurately determine non-specific binding. Consider using a different filter type or washing buffer. |
Issue: Low potency or efficacy observed in cell-based functional assays.
Possible Causes & Solutions:
| Cause | Solution |
| Low receptor expression in the cell line | Confirm receptor expression using techniques like Western blot or qPCR. Consider using a different cell line with higher endogenous or transfected receptor expression. |
| Cellular health and viability issues | Ensure cells are healthy and within a low passage number. Check for mycoplasma contamination. |
| Signal detection window is not optimal | Optimize the agonist concentration and incubation time to achieve a robust and reproducible signal window for antagonist testing. |
| Compound solubility issues | Verify the solubility of this compound in the assay buffer. Use appropriate solvents and concentrations to avoid precipitation. |
Clinical Research
Issue: High incidence of gastrointestinal adverse events (abdominal pain, diarrhea).
Possible Causes & Solutions:
| Cause | Solution |
| Dosage and administration | Advise participants to take this compound with food to potentially mitigate gastrointestinal upset. |
| Concomitant medications | Review participants' concomitant medications for any that may exacerbate gastrointestinal symptoms. |
| Dietary factors | Counsel participants on avoiding foods that may trigger or worsen gastrointestinal issues. |
| Symptom reporting variability | Use a standardized and validated questionnaire to consistently assess the severity and frequency of gastrointestinal symptoms. |
Issue: Participant reports of insomnia.
Possible Causes & Solutions:
| Cause | Solution |
| Timing of drug administration | While this compound is a once-daily dose, explore if the timing of administration (morning vs. evening) influences sleep patterns. |
| Underlying sleep issues | Assess participants for pre-existing sleep disorders at baseline. |
| Lifestyle factors | Provide guidance on sleep hygiene practices, such as maintaining a regular sleep schedule and avoiding caffeine and alcohol before bedtime. |
| Symptom assessment | Utilize a validated sleep quality questionnaire, such as the PROMIS Sleep Disturbance Short Form 8b, to objectively measure changes in sleep. |
Data Presentation
Table 1: Summary of Common Treatment-Emergent Adverse Events (TEAEs) from Pooled Analysis of SKYLIGHT 1 & 2 Studies (12-Week Data)
| Adverse Event | Placebo (N=349) % | This compound 30 mg (N=347) % | This compound 45 mg (N=346) % |
| Headache | 7.2 | 6.9 | 8.4 |
| Abdominal Pain | 2.3 | 4.0 | 3.5 |
| Diarrhea | 2.0 | 3.7 | 3.2 |
| Nausea | 2.3 | 2.9 | 2.9 |
| Back Pain | 2.0 | 2.6 | 3.2 |
| Insomnia | 1.4 | 2.9 | 2.3 |
| Hot Flush | 2.6 | 2.3 | 2.0 |
Data adapted from pooled analysis of SKYLIGHT 1 and 2 studies.
Table 2: Incidence of Hepatic Transaminase Elevation (>3x ULN) in a 52-Week Safety Study (SKYLIGHT 4)
| Liver Enzyme | Placebo (N=622) % | This compound 30 mg (N=622) % | This compound 45 mg (N=623) % |
| ALT | 1.1 | 2.1 | 2.3 |
| AST | 0.6 | 1.8 | 1.9 |
ULN = Upper Limit of Normal. Data adapted from the SKYLIGHT 4 study.
Experimental Protocols
Preclinical Assays
1. NK3 Receptor Radioligand Binding Assay
-
Objective: To determine the binding affinity of this compound for the neurokinin-3 receptor.
-
Materials:
-
Cell membranes prepared from a cell line stably expressing the human NK3 receptor.
-
Radioligand (e.g., [³H]-SB222200 or a similar selective NK3 receptor antagonist).
-
This compound stock solution.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% BSA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add binding buffer, a fixed concentration of the radioligand, and either this compound dilution, buffer (for total binding), or a saturating concentration of a non-radiolabeled NK3 antagonist (for non-specific binding).
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate at room temperature for a predetermined time to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each this compound concentration and determine the IC₅₀ and Ki values.
-
2. CYP1A2 Inhibition Assay using Human Liver Microsomes
-
Objective: To evaluate the inhibitory potential of this compound on CYP1A2 activity.
-
Materials:
-
Pooled human liver microsomes (HLMs).
-
CYP1A2-specific substrate (e.g., phenacetin).
-
This compound stock solution.
-
NADPH regenerating system.
-
Potassium phosphate buffer (pH 7.4).
-
Acetonitrile or other suitable organic solvent to stop the reaction.
-
LC-MS/MS system for analysis.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
Pre-incubate HLMs with the this compound dilutions in potassium phosphate buffer at 37°C.
-
Initiate the reaction by adding the CYP1A2 substrate and the NADPH regenerating system.
-
Incubate for a specific time at 37°C.
-
Stop the reaction by adding a cold organic solvent.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of the metabolite of the CYP1A2 substrate using a validated LC-MS/MS method.
-
Calculate the percent inhibition of CYP1A2 activity at each this compound concentration and determine the IC₅₀ value.
-
Clinical Trial Methodology
1. Assessment of Vasomotor Symptoms (VMS)
-
Instrument: Hot Flash Daily Diary (HFDD), an electronic patient-reported outcome (ePRO) tool.
-
Procedure:
-
Participants are trained on how to use the ePRO device.
-
Each day, participants record the number of hot flushes experienced in the preceding 24 hours.
-
For each hot flush, participants rate the severity as mild, moderate, or severe based on standardized definitions provided in the diary.
-
Data is transmitted electronically for real-time monitoring and analysis.
-
2. Assessment of Quality of Life
-
Instrument: Menopause-Specific Quality of Life (MENQOL) questionnaire.
-
Procedure:
-
The self-administered questionnaire is completed by participants at baseline and at specified follow-up visits.
-
The MENQOL assesses the impact of menopausal symptoms across four domains: vasomotor, psychosocial, physical, and sexual.
-
Participants rate how bothered they have been by each of the 29 symptoms over the past month on a scale from 0 (not bothered at all) to 6 (extremely bothered).
-
Scores for each domain are calculated to assess changes in quality of life over the course of the study.
-
Visualizations
Caption: this compound's mechanism of action on the KNDy neuron signaling pathway.
Caption: Workflow for assessing CYP1A2 inhibition by this compound.
Caption: Logical workflow for the management of adverse events in a clinical trial.
References
- 1. Efficacy and Safety of this compound in Moderate to Severe Vasomotor Symptoms Associated With Menopause: A Phase 3 RCT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Menopause-Specific Quality of Life (MENQOL) Questionnaire: Psychometric Evaluation among Breast Cancer Survivors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound treatment of moderate-to-severe vasomotor symptoms due to menopause: effect of intrinsic and extrinsic factors in two phase 3 studies (SKYLIGHT 1 and 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A menopause-specific quality of life questionnaire: development and psychometric properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: Investigating the Impact of CYP1A2 Inhibitors on Fezolinetant Metabolism
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the impact of CYP1A2 inhibitors on the metabolism of fezolinetant.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of this compound?
A1: this compound is primarily metabolized by the cytochrome P450 enzyme CYP1A2 to its main, inactive metabolite, ES259564.[1][2][3][4][5] Minor contributions to its metabolism are also made by CYP2C9 and CYP2C19.[1][4][5]
Q2: What is the expected impact of a CYP1A2 inhibitor on this compound plasma concentrations?
A2: Co-administration of a CYP1A2 inhibitor with this compound is expected to increase the plasma concentration and exposure (AUC) of this compound.[1][3][4][6] This is due to the inhibition of its primary metabolic clearance pathway. Consequently, the concentration of the primary metabolite, ES259564, is expected to decrease.[1][4]
Q3: Are there any clinical data on the interaction between this compound and a strong CYP1A2 inhibitor?
A3: Yes, a clinical study involving the co-administration of this compound with fluvoxamine, a strong CYP1A2 inhibitor, demonstrated a significant drug-drug interaction. Fluvoxamine increased the maximum plasma concentration (Cmax) of this compound by approximately 80-182% and the area under the curve (AUC) by approximately 840-939%.[1][4][6]
Q4: How do weak or moderate CYP1A2 inhibitors affect this compound pharmacokinetics?
A4: Physiologically based pharmacokinetic (PBPK) modeling has been used to predict the effects of weak and moderate CYP1A2 inhibitors.[1][3][7]
-
A weak CYP1A2 inhibitor (e.g., cimetidine) is predicted to increase this compound Cmax by approximately 30% and AUC by 100%.[6]
-
A moderate CYP1A2 inhibitor (e.g., mexiletine) is predicted to increase this compound Cmax by about 40% and AUC by approximately 360%.[6]
Q5: Is co-administration of this compound with CYP1A2 inhibitors recommended?
A5: No, the co-administration of this compound with weak, moderate, or strong CYP1A2 inhibitors is contraindicated.[8]
Data Summary Tables
Table 1: In Vitro Contribution of CYP Isoforms to this compound Metabolism
| CYP Isoform | Method | Finding |
| Recombinant Human CYPs | Incubation with this compound | CYP1A2 is the predominant enzyme responsible for the formation of the major metabolite, ES259564. |
| Human Liver Microsomes with specific inhibitors | Incubation with this compound and isoform-specific inhibitors | Furafylline (a CYP1A2 inhibitor) showed the highest inhibition of ES259564 formation. |
Table 2: Impact of CYP1A2 Inhibitors on this compound Pharmacokinetics (Clinical and PBPK Data)
| CYP1A2 Inhibitor Strength | Inhibitor Example | Study Type | Change in this compound Cmax | Change in this compound AUC |
| Strong | Fluvoxamine | Clinical Trial | ~1.8-fold increase | ~9.4-fold increase |
| Moderate | Mexiletine | PBPK Modeling | ~1.4-fold increase | ~3.6-fold increase |
| Moderate | Ciprofloxacin | PBPK Modeling | ~1.4 to 1.5-fold increase | ~2.0 to 2.3-fold increase |
| Weak | Cimetidine | PBPK Modeling | ~1.3-fold increase | ~1.6 to 2.0-fold increase |
Experimental Protocols
Protocol 1: In Vitro CYP1A2 Inhibition Assay (IC50 Determination) Using Human Liver Microsomes
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on CYP1A2-mediated metabolism of a probe substrate.
Materials:
-
Pooled human liver microsomes (HLMs)
-
CYP1A2 probe substrate (e.g., phenacetin)
-
Test inhibitor compound
-
Positive control inhibitor (e.g., fluvoxamine or furafylline)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for termination
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare Reagents:
-
Prepare stock solutions of the test inhibitor and positive control in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the inhibitors and the CYP1A2 probe substrate in potassium phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation Setup (in a 96-well plate):
-
Add potassium phosphate buffer to each well.
-
Add the human liver microsomes to each well (final protein concentration typically 0.1-0.5 mg/mL).
-
Add varying concentrations of the test inhibitor or positive control to the respective wells. Include a vehicle control (solvent only).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiate the Reaction:
-
Add the CYP1A2 probe substrate to each well.
-
Add the NADPH regenerating system to each well to start the metabolic reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
-
Terminate the Reaction:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to each well.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value.
-
Protocol 2: LC-MS/MS Analysis of this compound and ES259564 in Human Plasma
Objective: To quantify the concentrations of this compound and its major metabolite, ES259564, in human plasma samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Materials:
-
Human plasma samples
-
This compound and ES259564 analytical standards
-
Internal standard (e.g., a stable isotope-labeled analog of this compound)
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water)
-
Formic acid
-
Solid-phase extraction (SPE) cartridges or protein precipitation plates
-
Reversed-phase HPLC column (e.g., C18)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a 50 µL aliquot of plasma, add an internal standard solution.
-
Add a sufficient volume of cold acetonitrile to precipitate the plasma proteins.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant for analysis.
-
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Develop a suitable gradient to separate this compound, ES259564, and the internal standard. (e.g., start with a low percentage of B, ramp up to a high percentage of B, and then re-equilibrate).
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the optimal precursor and product ion transitions for this compound, ES259564, and the internal standard.
-
Optimize other MS parameters such as collision energy and declustering potential for each analyte.
-
-
Quantification:
-
Generate a calibration curve using standards of known concentrations of this compound and ES259564 in a blank matrix.
-
Calculate the concentrations in the unknown samples by comparing the peak area ratios of the analytes to the internal standard against the calibration curve. The validated range for both this compound and ES259564 has been established from 1 to 1000 ng/mL.[9]
-
Troubleshooting Guides
Troubleshooting Guide 1: In Vitro CYP1A2 Inhibition Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Pipetting errors- Inconsistent incubation times or temperatures- Edge effects in the 96-well plate | - Use calibrated pipettes and consider automated liquid handlers.- Ensure consistent timing for reagent additions and incubation.- Avoid using the outer wells of the plate or fill them with buffer. |
| Low or no metabolite formation | - Inactive enzyme (microsomes)- Degraded NADPH- Incorrect substrate concentration | - Use a new batch of microsomes and verify their activity.- Prepare fresh NADPH solutions before each experiment.- Ensure the substrate concentration is appropriate (typically around the Km value). |
| IC50 value is significantly different from expected for the positive control | - Incorrect concentration of the positive control- Degradation of the positive control stock solution- Issues with the assay conditions (e.g., pH, buffer composition) | - Verify the concentration of the positive control stock solution.- Prepare a fresh stock solution of the positive control.- Double-check all reagent preparations and assay conditions. |
| Incomplete inhibition at high inhibitor concentrations | - Poor solubility of the test compound- Non-specific binding of the inhibitor to the plate or microsomes | - Check the solubility of the compound in the assay buffer.- Use a lower microsomal protein concentration if possible. |
Troubleshooting Guide 2: LC-MS/MS Analysis of this compound
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting) | - Column degradation- Inappropriate mobile phase pH- Sample solvent incompatible with the mobile phase | - Replace the HPLC column.- Ensure the mobile phase pH is appropriate for the analytes.- Evaporate the sample and reconstitute in the initial mobile phase. |
| Low signal intensity | - MS source is dirty- Incorrect MS parameters- Analyte degradation in the sample | - Clean the mass spectrometer source.- Re-optimize the MS parameters (e.g., MRM transitions, collision energy).- Ensure proper sample storage and handling. |
| High background noise | - Contaminated mobile phase or solvents- Carryover from previous injections | - Use fresh, high-purity solvents.- Implement a robust wash method between sample injections. |
| Retention time shifts | - Changes in mobile phase composition- Fluctuation in column temperature- Air bubbles in the pump | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a stable temperature.- Degas the mobile phase and prime the pumps. |
Visualizations
Caption: Metabolic pathway of this compound and the site of action for CYP1A2 inhibitors.
Caption: Experimental workflow for determining the IC50 of a CYP1A2 inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. An Open-Label, Single and Multiple Dose Study to Evaluate the Pharmacokinetics and Safety of this compound in Healthy Chinese Female Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myadlm.org [myadlm.org]
- 5. Common pitfalls in the conduct of clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 7. 15 Tips and Tricks for LC-MS Troubleshooting | Technology Networks [technologynetworks.com]
- 8. zefsci.com [zefsci.com]
- 9. Clinical Studies on Drug–Drug Interactions Involving Metabolism and Transport: Methodology, Pitfalls, and Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to mitigate potential liver enzyme elevations with fezolinetant
This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to mitigate the risk of liver enzyme elevations associated with the neurokinin-3 (NK3) receptor antagonist, fezolinetant.
Frequently Asked Questions (FAQs)
Q1: What is the known association between this compound and liver enzyme elevations?
A1: Clinical trials have shown that this compound is associated with a low rate of serum aminotransferase elevations.[1] In preregistration studies, serum ALT or AST elevations above 3 times the upper limit of normal (ULN) occurred in 2.3% of patients receiving this compound compared to 0.9% of placebo recipients.[1][2] These elevations were generally asymptomatic and transient, often resolving after stopping the therapy and in some cases, even with continued treatment.[1] However, post-marketing reports have included rare instances of clinically apparent drug-induced liver injury (DILI), some of which were serious.[3] This has led to updated warnings and recommendations for liver function monitoring from regulatory agencies.[2][4][5][6]
Q2: What is the proposed mechanism of this compound-induced liver injury?
A2: The exact mechanism of liver injury is currently unclear.[1] It is speculated to be a form of direct, dose-related hepatotoxicity.[1] this compound is primarily metabolized in the liver by the cytochrome P450 enzyme CYP1A2.[1] Co-administration with strong inhibitors of CYP1A2 can increase this compound exposure and potentially heighten the risk of adverse events, including liver enzyme elevations.[1]
Q3: Are there specific patient populations at higher risk for this compound-associated liver enzyme elevations?
A3: this compound is contraindicated in individuals with cirrhosis.[1] Studies have shown that women with pre-existing mild to moderate hepatic impairment have higher exposure to this compound, which may increase the risk of adverse reactions.[7] Therefore, it is recommended to avoid this compound in patients with known or suspected liver disease.[4] Baseline liver function tests are crucial to identify at-risk individuals before initiating treatment.[2][3]
Q4: What are the regulatory recommendations for liver function monitoring during this compound treatment?
A4: Regulatory agencies like the FDA and EMA recommend a stringent liver function monitoring protocol.[4] This includes performing baseline hepatic laboratory tests (ALT, AST, alkaline phosphatase, and total and direct bilirubin) before starting this compound.[2] Treatment should not be initiated if ALT or AST levels are ≥2x ULN or if total bilirubin is ≥2x ULN.[2][3] Following initiation, monthly liver function testing is recommended for the first three months, with additional testing at six and nine months, and periodically thereafter based on clinical judgment.[3][4][8][9]
Troubleshooting Guide: Managing Potential Liver Enzyme Elevations in Research Studies
Issue 1: Asymptomatic, mild to moderate (≤ 3x ULN) elevations in ALT or AST are observed after initiating this compound in a study participant.
-
Possible Cause: This may represent a transient adaptive response of the liver to the new compound.[10]
-
Troubleshooting Steps:
-
Continue this compound administration with increased vigilance.
-
Increase the frequency of liver function monitoring to weekly to observe the trend.
-
Thoroughly review concomitant medications for other potential hepatotoxic agents or CYP1A2 inhibitors.[1][11]
-
If the elevations persist or increase, consider a temporary dose reduction or interruption to assess causality.
-
Issue 2: A study participant develops significant ( >3x ULN) elevations in ALT or AST.
-
Possible Cause: This could indicate a higher risk of developing clinically significant DILI.
-
Troubleshooting Steps:
-
Immediate Action: Discontinue this compound immediately if transaminase elevations are ≥3x ULN with total bilirubin >2x ULN, or if transaminase elevations are >5x ULN.[3]
-
Clinical Assessment: Evaluate the participant for signs and symptoms of liver injury, such as fatigue, nausea, pruritus, jaundice, dark urine, or abdominal pain.[3]
-
Laboratory Monitoring: Continue to monitor liver function tests frequently until they normalize.[3]
-
Investigate Alternative Causes: Rule out other potential causes of liver injury, such as viral hepatitis, alcohol use, or other medications.[11]
-
Issue 3: A study participant on this compound presents with symptoms of liver injury (e.g., jaundice, fatigue, nausea) regardless of liver enzyme levels.
-
Possible Cause: Symptomatic presentation is a strong indicator of potential DILI, even if enzyme elevations are not yet pronounced.
-
Troubleshooting Steps:
-
Immediate Action: Discontinue this compound immediately and obtain a comprehensive panel of liver function tests.
-
Medical Evaluation: The participant should undergo a thorough medical evaluation to assess the severity of the potential liver injury.
-
Reporting: Report the adverse event to the relevant institutional review board (IRB) and study sponsor promptly.
-
Data Presentation
Table 1: Incidence of Elevated Aminotransferases in this compound Clinical Trials
| Parameter | This compound | Placebo | Reference |
| ALT or AST > 3x ULN | 2.3% | 0.9% | [1][2] |
| ALT Elevations (>3x ULN) in SKYLIGHT 1 | 1.1% (30mg or 45mg) | 2.3% | [1] |
| ALT Elevations (>3x ULN) in SKYLIGHT 2 | 1.5% (30mg or 45mg) | 0.6% | [1] |
Experimental Protocols
Protocol 1: Preclinical Assessment of Hepatotoxicity
-
In Vitro Studies:
-
Hepatocyte Viability Assays: Expose primary human hepatocytes or hepatoma cell lines (e.g., HepG2) to a range of this compound concentrations. Assess cell viability using assays such as MTT or LDH release to determine cytotoxic potential.
-
CYP450 Inhibition/Induction Assays: Evaluate the potential of this compound and its metabolites to inhibit or induce major CYP450 enzymes, particularly CYP1A2, using commercially available kits.
-
Bile Salt Export Pump (BSEP) Inhibition Assay: Assess the potential for this compound to inhibit BSEP, a key mechanism in cholestatic liver injury.
-
-
In Vivo Studies (Rodent and Non-Rodent Models):
-
Acute and Chronic Toxicity Studies: Administer escalating doses of this compound to animals for defined periods (e.g., 14 days for acute, 3-6 months for chronic).
-
Monitoring: Collect blood samples at regular intervals for measurement of liver enzymes (ALT, AST, ALP) and bilirubin.
-
Histopathology: At the end of the study, perform a detailed histopathological examination of liver tissue to identify any signs of cellular damage, inflammation, or cholestasis.
-
Protocol 2: Clinical Trial Liver Safety Monitoring
-
Participant Screening:
-
Baseline Assessment:
-
On-Treatment Monitoring:
-
Criteria for Discontinuation (Stopping Rules):
-
Follow-up of Abnormalities:
-
For any participant with confirmed liver enzyme elevations that meet discontinuation criteria, continue monitoring liver function tests until they return to baseline levels.[3]
-
Investigate for other potential causes of liver injury.
-
Visualizations
Caption: this compound's mechanism of action and potential impact on the liver.
Caption: Workflow for liver function monitoring in this compound clinical research.
Caption: Decision tree for managing elevated liver function tests during a study.
References
- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. gov.uk [gov.uk]
- 5. This compound: new recommendations on monitoring of liver function - British Menopause Society [thebms.org.uk]
- 6. bmj.com [bmj.com]
- 7. Pharmacokinetics and Safety of this compound in Women with Hepatic or Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of this compound for vasomotor symptoms in postmenopausal women: a comprehensive systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of this compound for vasomotor symptoms in postmenopausal women: a comprehensive systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gastroenterologyandhepatology.net [gastroenterologyandhepatology.net]
- 11. my.clevelandclinic.org [my.clevelandclinic.org]
- 12. droracle.ai [droracle.ai]
- 13. In Brief: New Warning for this compound (Veozah) | The Medical Letter Inc. [secure.medicalletter.org]
Technical Support Center: Overcoming Challenges in Long-Term Patient Adherence in Fezolinetant Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges in maintaining long-term patient adherence in fezolinetant clinical studies. The information is compiled from published clinical trial data and best practices in patient retention.
Troubleshooting Guides
This section offers solutions to common problems encountered during long-term this compound trials.
| Problem | Potential Causes | Recommended Actions & Troubleshooting Steps |
| High patient dropout rate in the first 3 months. | - Adverse Events: Patients may experience side effects such as headache, diarrhea, or insomnia.[1] - Unmet Expectations: Patients may not experience the expected rapid relief from vasomotor symptoms (VMS). - Study Burden: The frequency of site visits and daily diary entries can be perceived as too demanding. | 1. Proactive Adverse Event Management: - Educate patients about common and generally mild to moderate side effects during the informed consent process.[1][2] - Provide clear instructions on how to manage common side effects (e.g., over-the-counter analgesics for headache). - Schedule regular check-ins to monitor for and address any adverse events promptly. 2. Manage Efficacy Expectations: - Clearly communicate the expected timeline for symptom improvement, noting that while some may see rapid results, individual responses vary.[2][3] - Utilize patient-reported outcome (PRO) data to show participants their own progress over time. 3. Streamline Study Procedures: - Where the protocol allows, offer flexibility in visit schedules. - Ensure the electronic patient-reported outcome (ePRO) system is user-friendly and provide thorough training. |
| Inconsistent or incomplete ePRO diary entries. | - Technical Difficulties: Patients may have trouble with the ePRO device or application. - Forgetfulness: Patients may forget to complete their daily entries. - Low Motivation: As the trial progresses, initial enthusiasm may wane. | 1. ePRO Usability and Support: - Conduct usability testing on the ePRO solution with a representative patient group before trial launch.[4] - Provide patients with a technical support contact for immediate assistance with device or application issues.[5] - Have a backup paper diary option available in case of prolonged technical problems.[6] 2. Implement Reminder Systems: - Utilize automated reminders (e.g., text messages, app notifications) for diary entries.[7][8] - During follow-up calls, gently remind patients about the importance of consistent data entry. 3. Maintain Patient Engagement: - Share individual progress reports with patients, showing them the data they are contributing. - Use newsletters or other communications to keep participants informed about the overall progress of the study.[9] |
| Patients report a desire to withdraw due to perceived lack of benefit. | - Placebo Effect: Patients in the placebo group may not experience symptom relief. - Variability in Response: Some patients on active treatment may have a slower or less pronounced response. | 1. Reinforce the Importance of their Contribution: - Explain the critical role of the placebo group in understanding the true effect of the medication. - Emphasize that their participation is valuable to the research regardless of their individual symptom changes. 2. Review Patient-Reported Outcomes: - For patients on active treatment, review their ePRO data with them to highlight any subtle improvements they may not have noticed. 3. Long-Term Perspective: - Remind participants of the long-term goals of the study and the potential benefits for future women experiencing menopause. |
| Increased non-adherence during the 40-week extension phase. | - Treatment Fatigue: The long duration of the study can lead to decreased motivation. - Life Events: Personal circumstances can change over a year, impacting a patient's ability to participate. | 1. Sustain Engagement and Support: - Continue regular communication and express appreciation for their long-term commitment.[10] - Offer flexibility with appointments and be understanding of scheduling conflicts. 2. Reiterate the Value of Long-Term Data: - Explain the importance of the 52-week data for assessing the long-term safety and durability of the treatment effect.[9] 3. Patient Support Programs: - If available, connect patients with support programs that can provide resources and encouragement.[6] |
Frequently Asked Questions (FAQs)
This section addresses common questions from researchers and clinical trial staff.
1. Patient Recruitment and Initial Adherence
-
Q: What are the most effective strategies for recruiting and retaining patients in long-term menopause studies like the this compound trials?
-
A: A multi-faceted approach is crucial. This includes clear communication about the study's purpose, duration, and what is expected of participants.[9][11] It's also important to set realistic expectations regarding potential benefits and side effects.[12] For long-term trials, emphasizing the contribution to future medical advancements can be a strong motivator.
-
-
Q: How can we minimize early dropouts due to side effects?
-
A: Proactive management is key. During the screening and informed consent process, thoroughly educate potential participants about the known side effect profile of this compound, emphasizing that most are mild to moderate.[1][2] Provide clear instructions for managing common side effects and establish a clear point of contact for participants to report any adverse events promptly. Regular follow-up can help address issues before they lead to discontinuation.
-
2. Data Collection and ePRO Management
-
Q: What should we do if a patient consistently fails to complete their ePRO diary?
-
A: First, identify the root cause. Is it a technical issue, forgetfulness, or a lack of motivation? For technical problems, provide immediate support and consider a replacement device if necessary.[5] If it's forgetfulness, discuss the importance of the data with the patient and explore if automated reminders are being utilized effectively.[7] If motivation is low, re-engage the patient by showing them their progress and reminding them of the value of their contributions.
-
-
Q: How can we ensure the quality and integrity of ePRO data in a long-term study?
-
A: Utilize an ePRO system with real-time data validation, which can flag missing or inconsistent entries.[5] The system should have time-stamped entries to prevent back-filling of data.[5] Regular review of the data by clinical site staff can help identify and address any issues with a participant's reporting habits in a timely manner.
-
3. Long-Term Engagement and Retention
-
Q: What are the primary reasons for patient withdrawal in the long-term extension phases of this compound studies?
-
A: Published data from this compound trials indicate that withdrawal of consent and adverse events are the most common reasons for discontinuation.[13] "Treatment fatigue" and changing life circumstances can also contribute to dropouts in studies lasting 52 weeks.
-
-
Q: What strategies were used in the SKYLIGHT trials to maintain patient engagement for the full 52 weeks?
-
A: The SKYLIGHT trials included a 40-week active treatment extension phase following a 12-week placebo-controlled period.[3][9][14][15] This design can enhance retention as all participants eventually receive the active drug.[3][15] Consistent follow-up and the collection of various patient-reported outcomes related to quality of life and sleep disturbance also help keep patients engaged by demonstrating a comprehensive interest in their well-being.[16]
-
Quantitative Data Summary
The following tables summarize key quantitative data from this compound clinical trials relevant to patient adherence and study completion.
Table 1: Patient Disposition in this compound Phase 3 Trials (12-Week Placebo-Controlled Period)
| Study | Treatment Group | Number Randomized | Number Discontinued | Most Common Reasons for Discontinuation |
| SKYLIGHT 1 | Placebo | 175 | 23 | Adverse Events, Participant Withdrawal |
| This compound 30 mg | 174 | 31 | Adverse Events, Participant Withdrawal | |
| This compound 45 mg | 173 | 13 | Adverse Events, Participant Withdrawal | |
| SKYLIGHT 2 | Placebo | 168 | 21 | Adverse Events, Participant Withdrawal |
| This compound 30 mg | 168 | 14 | Adverse Events, Participant Withdrawal | |
| This compound 45 mg | 165 | 13 | Adverse Events, Participant Withdrawal |
Source: Adapted from Lederman, S., et al. (2023). The Lancet.[13] & Johnson, K., et al. (2023). The Journal of Clinical Endocrinology & Metabolism.
Table 2: Long-Term Study Completion Rates in the MOONLIGHT 3 Trial (52-Week Open-Label)
| Study | Treatment Group | Number Enrolled | Number Completed | Completion Rate | Primary Reason for Discontinuation |
| MOONLIGHT 3 | This compound 30 mg | 150 | 105 | 70.0% | Withdrawal of consent (n=33) |
Source: Adapted from Wang, Y., et al. (2024). Menopause.[17]
Experimental Protocols
This section provides an overview of the methodologies for key experiments and procedures cited in this compound studies, with a focus on elements relevant to patient adherence.
1. Protocol for Patient-Reported Outcome (PRO) Assessment
-
Objective: To capture the patient's perspective on treatment efficacy and its impact on quality of life.
-
Methodology:
-
Instrument Selection: Utilize validated questionnaires such as the Menopause-Specific Quality of Life (MENQOL) questionnaire and the Patient-Reported Outcomes Measurement Information System (PROMIS) Sleep Disturbance Short Form 8b.[9][16]
-
Data Collection:
-
Data Monitoring:
-
Implement real-time checks for completeness and consistency of entries.[5]
-
Site staff to regularly review participant ePRO data to identify and address any reporting issues.
-
-
-
Adherence Enhancement:
-
Automated reminders for daily entries.
-
A user-friendly interface to minimize participant burden.
-
A technical support line for troubleshooting.
-
2. Protocol for Long-Term Safety and Efficacy Monitoring (52-Week Extension)
-
Objective: To assess the long-term safety, tolerability, and persistence of efficacy of this compound.
-
Methodology:
-
Study Design: Following a 12-week placebo-controlled phase, participants on placebo are re-randomized to receive active treatment, while those already on active treatment continue their assigned dose for an additional 40 weeks.[3][9][15]
-
Assessments:
-
Continue daily ePRO collection for VMS frequency and severity.
-
Administer quality of life and sleep questionnaires at specified intervals (e.g., every 4 to 12 weeks).
-
Conduct safety assessments, including monitoring of treatment-emergent adverse events (TEAEs) and liver function tests, at each study visit.[14]
-
-
-
Adherence Enhancement:
-
The re-randomization of the placebo group to active treatment can serve as an incentive to continue in the study.
-
Maintain regular contact with participants through site visits and phone calls.
-
Provide ongoing support and express appreciation for their continued participation.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound blocks Neurokinin B at the NK3 receptor, modulating neuronal activity.
Experimental Workflow for Long-Term this compound Studies
Caption: Workflow of SKYLIGHT 1 & 2 trials, including the 40-week extension phase.
Logical Relationship of Adherence Challenges and Interventions
Caption: Relationship between common adherence challenges and targeted intervention strategies.
References
- 1. lindushealth.com [lindushealth.com]
- 2. Results from Astellas' Pivotal Phase 3 SKYLIGHT 1™ Study of this compound for Vasomotor Symptoms Due to Menopause Published in The Lancet [prnewswire.com]
- 3. This compound treatment of moderate-to-severe vasomotor symptoms due to menopause: effect of intrinsic and extrinsic factors in two phase 3 studies (SKYLIGHT 1 and 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. curebase.ai [curebase.ai]
- 6. ethics.gri.nhg.com.sg [ethics.gri.nhg.com.sg]
- 7. Effective Strategies for Increasing Patient Engagement in Clinical Trials [ambula.io]
- 8. mdgroup.com [mdgroup.com]
- 9. Long-Term Clinical Trial Participation: 6 Tips to Retain and Keep Patients Engaged - Imperial Clinical Research Services Blog [imperialcrs.com]
- 10. 5Â Ways to Improve Patient Retention in Clinical Trials [patiro.com]
- 11. nclusiv.co.uk [nclusiv.co.uk]
- 12. Recruitment and retention of the participants in clinical trials: Challenges and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Considerations when introducing electronic patient-reported outcome data capture in multicentre oncology randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy and Safety of this compound in Moderate to Severe Vasomotor Symptoms Associated With Menopause: A Phase 3 RCT - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. How to Build Patient-Reported Outcomes & Feedback Loops That Sponsors, Sites and Patients Trust – Clinical Trials 101 [clinicaltrials101.com]
Refining inclusion and exclusion criteria for fezolinetant clinical trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fezolinetant. The information is designed to address specific issues that may be encountered when refining inclusion and exclusion criteria for clinical trials of this non-hormonal treatment for vasomotor symptoms (VMS) associated with menopause.
Frequently Asked Questions (FAQs)
Q1: A potential participant's self-reported vasomotor symptom (VMS) frequency is close to the eligibility cutoff. How can we ensure accurate and consistent VMS documentation to determine eligibility?
A1: Accurate VMS documentation is crucial for trial eligibility. To ensure consistency, it is recommended to:
-
Utilize a standardized daily VMS diary: The diary should prompt participants to record the frequency and severity of VMS twice daily (morning and evening).
-
Provide clear instructions: Participants should receive thorough training on how to complete the diary, including definitions of "moderate" and "severe" symptoms. A "moderate" hot flash is typically defined as a sensation of heat with sweating, while a "severe" hot flash is one that disrupts or prevents an activity.
-
Establish a baseline period: A screening period of at least one to two weeks is recommended to establish a stable baseline of VMS frequency. For this compound trials, a common requirement is a minimum average of seven or more moderate to severe hot flashes per day.
-
Implement data quality checks: Regularly review diary entries for completeness and consistency. Address any discrepancies with the participant promptly.
Q2: We have a potential participant with a history of mild, transient elevations in liver enzymes. Are they automatically excluded from the trial?
A2: Not necessarily. The key is to adhere strictly to the protocol's liver function criteria. For this compound trials, the following are critical:
-
Baseline Liver Function Tests (LFTs): Before randomization, all participants must undergo baseline LFTs, including Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and total bilirubin.
-
Exclusion Thresholds: Participants with ALT or AST levels ≥2 times the upper limit of normal (ULN) or total bilirubin ≥2 times the ULN at screening are typically excluded.
-
Careful Evaluation: For participants with a history of mild elevations, it is essential to have complete medical records to understand the context of those elevations. If the baseline LFTs are within the acceptable range, they may be eligible. However, any history of significant liver disease is a common exclusion criterion.
Q3: A participant reports a significant reduction in VMS frequency during the screening period before starting the investigational product. How should this be handled?
A3: This phenomenon, often attributed to the placebo effect or regression to the mean, is a common challenge. To address this:
-
Pre-specified Stability Criteria: The trial protocol should include criteria for VMS stability during the baseline period. For instance, some trials specify that the VMS frequency in the final week of screening should not decrease by more than 50% compared to the initial weeks.
-
Consistent Monitoring: Continue to monitor VMS frequency throughout the screening period to identify any significant trends.
-
Re-assessment: If a participant's VMS frequency drops below the inclusion threshold and remains there, they may no longer be eligible for randomization.
Q4: What are the key considerations when recruiting participants who are currently using other treatments for VMS?
A4: Participants using other VMS treatments must undergo an adequate washout period before baseline assessments.
-
Prohibited Medications: Clearly define the list of prohibited medications, which typically includes hormone replacement therapy, other neurokinin-3 (NK3) receptor antagonists, and certain herbal supplements.
-
Washout Duration: The protocol should specify the required washout period for each class of medication. This is typically several weeks to ensure that the effects of the previous treatment have dissipated.
-
Participant Education: Ensure participants understand the importance of adhering to the washout period and the potential risks of concomitant use of prohibited medications.
Troubleshooting Guides
Issue: Difficulty in differentiating between mild, moderate, and severe vasomotor symptoms.
Guide:
-
Provide Standardized Definitions: Use a clear and concise severity rating scale. For example:
-
Mild: Sensation of heat without sweating.
-
Moderate: Sensation of heat with sweating, but able to continue activity.
-
Severe: Sensation of heat with sweating that causes cessation of activity.
-
-
Use a Visual Aid: A simple chart or diagram illustrating the differences can be a helpful tool for participants.
-
Conduct a Training Session: During the screening visit, walk through examples with the participant to ensure they understand the rating scale.
Issue: Managing the rigorous liver function monitoring schedule.
Guide:
-
Create a Clear Schedule: Provide participants with a clear and easy-to-understand schedule of all required LFTs.
-
Automated Reminders: Utilize an automated reminder system (e.g., text messages, emails) to notify participants of upcoming appointments for LFTs.
-
Explain the Rationale: Clearly explain to participants the importance of regular liver function monitoring for their safety. This can improve adherence to the schedule.
-
Establish a Clear Protocol for Abnormal Results: Have a pre-defined plan for how to manage elevated LFTs, including repeat testing and criteria for treatment discontinuation.
Data Presentation
Table 1: Summary of Inclusion Criteria for this compound SKYLIGHT Trials
| Criteria | SKYLIGHT 1 & 2 | SKYLIGHT 4 |
| Age | 40-65 years | 40-65 years |
| Menopausal Status | Postmenopausal (amenorrhea for ≥12 months, or ≥6 months with FSH >40 IU/L, or bilateral oophorectomy ≥6 weeks prior) | Postmenopausal (amenorrhea for ≥12 months, or ≥6 months with FSH >40 IU/L, or bilateral oophorectomy ≥6 weeks prior) |
| VMS Frequency | Minimum average of ≥7 moderate to severe hot flashes per day | Minimum average of ≥7 moderate to severe hot flashes per day |
| General Health | Good general health as determined by medical history and physical examination | Good general health as determined by medical history and physical examination |
Table 2: Summary of Exclusion Criteria for this compound SKYLIGHT Trials
| Criteria | SKYLIGHT 1 & 2 | SKYLIGHT 4 |
| Liver Function | ALT or AST ≥2x ULN; Total Bilirubin ≥2x ULN | ALT or AST ≥2x ULN; Total Bilirubin ≥2x ULN |
| Concomitant Medications | Use of strong or moderate CYP1A2 inhibitors, hormone therapy, or other VMS treatments | Use of strong or moderate CYP1A2 inhibitors, hormone therapy, or other VMS treatments |
| Medical History | History of endometrial hyperplasia or cancer, unexplained uterine bleeding, seizures | History of endometrial hyperplasia or cancer, unexplained uterine bleeding, seizures |
| Other | Known substance or alcohol abuse | Known substance or alcohol abuse |
Table 3: Quantitative Efficacy Outcomes from SKYLIGHT 1 & 2 (12 Weeks)
| Outcome | Placebo | This compound 30 mg | This compound 45 mg |
| Mean Change in VMS Frequency from Baseline | - | Significant reduction vs. placebo | Significant reduction vs. placebo |
| Mean Change in VMS Severity from Baseline | - | Significant reduction vs. placebo | Significant reduction vs. placebo |
| Percentage of Responders (≥50% reduction in VMS) | Lower | Significantly higher vs. placebo | Significantly higher vs. placebo |
Table 4: Liver Enzyme Elevation in this compound Clinical Trials
| Event | Placebo | This compound (All Doses) |
| ALT or AST >3x ULN | ~0.9% | ~2.1% |
| ALT or AST >5x ULN | Rare | Infrequent |
| ALT or AST >10x ULN with Bilirubin >2x ULN (Hy's Law) | No cases reported | No cases reported in pivotal trials |
Experimental Protocols
Protocol 1: Assessment of Vasomotor Symptoms using a Daily Electronic Diary
-
Participant Training: At the screening visit, train the participant on the use of the electronic diary device. Explain the definitions of VMS and the severity rating scale.
-
Daily Entries: Instruct the participant to make entries in the diary twice daily, once in the morning to record nighttime symptoms and once in the evening to record daytime symptoms.
-
Data Recorded: For each VMS episode, the participant should record:
-
Time of occurrence.
-
Severity (Mild, Moderate, or Severe).
-
-
Data Collection Period: Data should be collected continuously from the start of the screening period until the end of the treatment period.
-
Data Review: Regularly review the electronic diary data for completeness and consistency. Follow up with the participant to clarify any missing or ambiguous entries.
Protocol 2: Liver Function Monitoring
-
Baseline Assessment: Prior to randomization, collect a blood sample to measure baseline levels of ALT, AST, and total bilirubin.
-
Monitoring Schedule:
-
Months 1, 2, and 3: Collect blood samples for LFTs monthly.
-
Months 6 and 9: Collect blood samples for LFTs.
-
As clinically indicated: Perform LFTs if a participant develops signs or symptoms of liver injury (e.g., fatigue, nausea, jaundice).
-
-
Actionable Thresholds for Discontinuation:
-
Discontinue treatment if ALT or AST are >5x ULN.
-
Discontinue treatment if ALT or AST are >3x ULN and total bilirubin is >2x ULN.
-
-
Follow-up: If treatment is discontinued due to elevated LFTs, continue to monitor LFTs until they return to the normal range.
Mandatory Visualizations
Caption: this compound blocks NKB from binding to the NK3R on KNDy neurons.
Caption: Workflow for screening and enrolling participants in a this compound trial.
Caption: Logical flow of applying key inclusion and exclusion criteria.
Technical Support Center: Troubleshooting Variability in Patient-Reported Outcomes for Vasomotor Symptoms (VMS)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in patient-reported outcomes (PROs) for vasomotor symptoms (VMS) in clinical research.
Troubleshooting Guides
This section provides solutions to common problems encountered during the collection of VMS PRO data.
Question: We are observing high variability in VMS frequency and severity reports among participants in our clinical trial. What are the potential causes and how can we troubleshoot this?
Answer:
High variability in VMS reporting is a common challenge. Here’s a step-by-step guide to identify and address the root causes:
Step 1: Evaluate Your Data Collection Methodology
-
Inconsistent Data Capture: Are you using paper diaries? Paper diaries are prone to recall bias and inconsistent completion, with compliance rates as low as 11% in some studies.[1]
-
Solution: If feasible, switch to electronic PRO (ePRO) diaries. ePRO systems offer real-time data capture, time-stamping to reduce recall bias, and automated reminders, which can significantly improve compliance and data quality.[2]
-
-
Ambiguous Instrument Questions: Are the questions in your PRO instrument clear and unambiguous? Confusion over terminology can lead to inconsistent reporting. For example, the definitions of "mild," "moderate," and "severe" hot flashes can vary between instruments.[3]
-
Solution: Use validated instruments with clear definitions for severity ratings, such as the 3-category Hot Flash Daily Diary (HFDD) which aligns with FDA and EMEA guidelines.[3] Ensure all participants are trained on these definitions.
-
Step 2: Assess Patient Training and Comprehension
-
Inadequate Training: Have participants been adequately trained on how to use the PRO instrument and report their symptoms accurately? Insufficient training is a primary source of error.
-
Solution: Implement a standardized patient training protocol. This should include a clear explanation of the study's objectives, hands-on practice with the data collection tool (e.g., ePRO device), and a review of all questions and response options. Provide a take-home guide for reference.
-
-
Low Health Literacy: Consider the health literacy of your study population. Complex language or instructions can be a barrier to accurate reporting.[4]
-
Solution: Simplify patient-facing materials and use plain language. During training, ask participants to explain the instructions in their own words to ensure comprehension.
-
Step 3: Investigate Potential Confounding Factors
-
Lifestyle and Demographics: Are you accounting for patient-specific factors that can influence VMS? Diet, exercise, BMI, smoking, and anxiety can all impact the frequency and severity of vasomotor symptoms.[5][6][7]
-
Solution: Collect data on these potential confounding variables. This will allow you to perform subgroup analyses to understand their impact on VMS variability.
-
-
Placebo Effect: The placebo effect is a significant factor in VMS trials and can contribute to high variability.
-
Solution: While difficult to eliminate, the placebo effect can be minimized through robust study design, including randomization and blinding.[8] Consistent and neutral communication with participants from all study staff is also crucial.
-
Step 4: Review Your Statistical Analysis Plan
-
Inappropriate Statistical Methods: Are your chosen statistical methods robust enough to handle the inherent variability in PRO data?
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in VMS patient-reported outcomes?
A1: The most common sources of variability include:
-
Lack of Standardized Outcome Measures: There is substantial variation in how VMS are reported and measured across different studies, with 49 different primary reported outcomes and 16 different measurement tools identified in one review.[10]
-
Patient-Specific Factors: Demographics (age, race/ethnicity, education), lifestyle (smoking, BMI, diet, exercise), and psychological factors (anxiety) all contribute to VMS heterogeneity.[5][6][7][11]
-
Placebo Response: A significant placebo effect is often observed in VMS clinical trials.[8]
-
Data Collection Methods: The choice between paper and electronic diaries can significantly impact data quality and compliance.[2]
-
Recall Bias: Relying on patient memory to record symptoms can introduce inaccuracies.[12][13]
Q2: How can we minimize the placebo effect in our VMS clinical trial?
A2: Minimizing the placebo effect requires a multi-faceted approach:
-
Study Design: Employ a randomized, double-blind, placebo-controlled design.
-
Standardization: Ensure all study procedures, including patient interactions and data collection, are standardized across all sites and participants.
-
Patient and Staff Training: Train both patients and study staff to have neutral expectations regarding treatment outcomes.
-
Screening Period: Include a screening period to identify and exclude patients with highly variable VMS frequency, which may help minimize the placebo response.[8]
Q3: What are the best practices for training patients to report their VMS accurately?
A3: Effective patient training is crucial for high-quality PRO data. Best practices include:
-
Standardized Training Protocol: Develop a consistent training protocol used by all staff at all sites.
-
Clear and Simple Instructions: Use plain language and avoid medical jargon.
-
Hands-On Demonstration: Provide participants with an opportunity to practice using the PRO instrument (e.g., e-diary).
-
Review of Definitions: Go over the definitions of all symptoms and severity levels to ensure understanding.
-
Teach-Back Method: Ask patients to explain the reporting process in their own words to confirm comprehension.
-
Provide Reference Materials: Give patients a user-friendly guide to take home.
Q4: Should we use paper diaries or electronic PRO (ePRO) for our VMS study?
A4: ePRO is generally recommended over paper diaries for VMS studies. Studies have shown that ePRO leads to higher quality data and greater patient compliance.[2] The benefits of ePRO include:
-
Reduced Recall Bias: Time-stamped entries ensure data is recorded in real-time.[1]
-
Improved Compliance: Automated reminders can prompt patients to complete their diaries.
-
Fewer Errors: ePRO systems can have built-in checks to prevent invalid entries.
-
Reduced Data Variability: One study found that data variability was reduced by 33% when using electronic forms instead of paper.[2]
Q5: What are some key considerations when choosing a PRO instrument for VMS?
A5: When selecting a PRO instrument, consider the following:
-
Validation: Has the instrument been validated in a similar patient population?
-
Relevance: Does the instrument measure the concepts that are most important to patients with VMS?
-
Regulatory Acceptance: Is the instrument accepted by regulatory bodies like the FDA and EMEA? The 3-category Hot Flash Daily Diary (HFDD) is an example of a tool that aligns with regulatory guidance.[3]
-
Patient Burden: Is the questionnaire of a reasonable length to encourage completion?
Data Presentation
Table 1: Impact of Data Collection Method on PRO Data Quality
| Metric | Paper Diary | Electronic PRO (ePRO) | Source(s) |
| Patient Compliance | Can be as low as 11% | Can be as high as 94% | [1] |
| Data Variability | Higher | Reduced by up to 33% | [2] |
| Data Errors | Prone to transcription errors and missing data | Minimized through automated checks | [14] |
| Recall Bias | High potential for recall bias | Significantly reduced with time-stamping | [12][13] |
Table 2: Influence of Patient Factors on VMS Reporting
| Factor | Impact on VMS Reporting | Source(s) |
| Race/Ethnicity | African American women report the highest rates of VMS. | [6][7] |
| Body Mass Index (BMI) | Higher BMI is associated with a greater likelihood of VMS. | [5][15] |
| Smoking | Current smokers have an increased likelihood of reporting VMS. | [7] |
| Anxiety | Baseline anxiety symptoms are strongly associated with VMS reporting. | [5][7] |
| Education Level | Lower education levels are associated with higher reporting of VMS. | [7][11] |
| Diet | A diet low in fat and high in fruits, vegetables, and whole grains may be associated with a reduction in VMS. | [5] |
| Exercise | Moderate aerobic exercise may decrease objective and subjective hot flashes. | [12] |
Experimental Protocols
Protocol 1: Administering the Menopause-Specific Quality of Life (MENQOL) Questionnaire
The MENQOL is a self-administered 29-item questionnaire that assesses the impact of menopausal symptoms on quality of life across four domains: vasomotor, psychosocial, physical, and sexual.[16]
-
Objective: To measure the bother associated with menopausal symptoms.
-
Methodology:
-
Provide the participant with the MENQOL questionnaire in a quiet, private setting.
-
Instruct the participant to consider their experiences over the last month.
-
For each of the 29 items, the participant first answers "yes" or "no" as to whether they have experienced the symptom.
-
If the answer is "yes," they then rate how bothersome the symptom has been on a 7-point Likert scale, from 0 (not at all bothered) to 6 (extremely bothered).[16]
-
Collect the completed questionnaire and check for any missing responses.
-
-
Scoring: For each domain, the score is the average of the item scores within that domain.
Protocol 2: Implementing the Hot Flash Daily Diary (HFDD)
The HFDD is used to assess the frequency and severity of hot flashes. A 3-category version is aligned with FDA and EMEA guidance.[3]
-
Objective: To capture real-time data on the frequency and severity of hot flashes.
-
Methodology:
-
Patient Training:
-
Explain the definitions of mild, moderate, and severe hot flashes as provided in the diary.
-
Instruct the patient to record each hot flash as it occurs to minimize recall bias.
-
Demonstrate how to fill out the diary, whether it is a paper or electronic version.
-
Emphasize the importance of recording even if they are unsure if it was a true hot flash.[17]
-
-
Data Collection:
-
The patient records the date and time of each hot flash.
-
For each hot flash, they rate the severity as mild, moderate, or severe based on the provided definitions.
-
-
Data Review:
-
At each study visit, review the diary with the participant to check for completeness and clarify any ambiguous entries.
-
-
Mandatory Visualization
Caption: A flowchart for troubleshooting high variability in VMS PROs.
Caption: A workflow for high-quality PRO data collection in VMS trials.
References
- 1. Journal of Medical Internet Research - Reflections on the Optimal Use of eDiaries for Data Collection in Vaccine Clinical Trials [jmir.org]
- 2. antidote.me [antidote.me]
- 3. Review of hot flash diaries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Some statistical methods to deal with patient heterogeneity in clinical trial design and causal inference - UWDC - UW-Madison Libraries [search.library.wisc.edu]
- 5. researchgate.net [researchgate.net]
- 6. Vasomotor Symptoms and Menopause: Findings from the Study of Women’s Health Across the Nation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methods for the Design of Vasomotor Symptom Trials: The MsFLASH Network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Statistical and methodological considerations for randomized-controlled trial design in physical medicine and rehabilitation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. COMET Initiative | Variation in menopausal vasomotor symptoms outcomes in clinical trials: a systematic review [comet-initiative.org]
- 11. The influence of selected socio-demographic variables on symptoms occurring during the menopause - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recall Bias: What It Is, Examples, and How to Avoid It with EthOS [ethosapp.com]
- 13. What Is Recall Bias? Overview, Examples, And Ways To Reduce It [dovetail.com]
- 14. scimcon.com [scimcon.com]
- 15. academic.oup.com [academic.oup.com]
- 16. The Menopause-Specific Quality of Life (MENQOL) Questionnaire: Psychometric Evaluation among Breast Cancer Survivors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measuring hot flash phenomenonology using ambulatory prospective digital diaries - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Translational Relevance of Animal Models in Fezolinetant Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing animal models in the study of fezolinetant. Our aim is to help you navigate common challenges and improve the translational relevance of your preclinical findings.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound in animal models.
Question: We are observing high variability in the tail skin temperature (TST) readings in our ovariectomized (OVX) rat model of vasomotor symptoms (VMS). What could be the cause and how can we mitigate this?
Answer:
High variability in TST is a common challenge. Several factors can contribute to this:
-
Stress-Induced Hyperthermia: Handling and restraint can induce stress, leading to physiological temperature changes that mask the specific VMS-like events.
-
Troubleshooting Steps:
-
Acclimatization: Ensure a sufficient acclimatization period for the animals to the housing and experimental conditions.
-
Habituation: Habituate the animals to the measurement procedure and equipment for several days before data collection begins.
-
Telemetry: Whenever possible, use telemetry-based systems for continuous, remote temperature monitoring to minimize handling stress.
-
-
-
Improper Sensor Placement: Incorrect or inconsistent placement of the temperature sensor on the tail will lead to unreliable data.
-
Troubleshooting Steps:
-
Standardized Location: Define a precise anatomical location on the tail for sensor attachment and ensure all technicians adhere to this standard.
-
Secure Attachment: Use appropriate, non-constrictive methods to secure the sensor, ensuring good contact with the skin without compromising blood flow.
-
-
-
Ambulatory Activity: Increased physical activity can elevate body and skin temperature.
-
Troubleshooting Steps:
-
Concurrent Activity Monitoring: If possible, use video tracking or activity monitors to correlate temperature changes with movement. This allows for the filtering of activity-induced temperature spikes from true VMS-like events.
-
Data Analysis: Implement algorithms in your data analysis to exclude temperature fluctuations that coincide with periods of high activity.
-
-
Question: Our OVX model is not showing a consistent increase in luteinizing hormone (LH) levels, which is a key indicator of ovarian hormone depletion. What could be the issue?
Answer:
Inconsistent LH elevation post-ovariectomy can compromise the validity of the model. Here are potential causes and solutions:
-
Incomplete Ovariectomy: Remnants of ovarian tissue can continue to produce hormones, suppressing LH levels.
-
Troubleshooting Steps:
-
Surgical Technique: Ensure the surgical procedure for ovariectomy is performed by experienced personnel to guarantee the complete removal of both ovaries.
-
Post-Mortem Verification: At the end of the study, perform a thorough necropsy to visually inspect for any ovarian remnants.
-
-
-
Hormone Assay Variability: The method used for LH measurement can be a source of inconsistency.
-
Troubleshooting Steps:
-
Assay Validation: Validate your LH assay for sensitivity, specificity, and reproducibility in your species and sample type.
-
Pulsatile LH Release: Be mindful that LH is released in a pulsatile manner. A single time-point measurement may not be representative.
-
Sampling Strategy: For a more accurate assessment, consider a serial blood sampling protocol over a defined period to capture the pulsatile nature of LH secretion.
-
-
-
Age and Strain of the Animal: The age and strain of the rats can influence the hormonal response to ovariectomy.
-
Troubleshooting Steps:
-
Appropriate Age: Use young adult, reproductively competent female rats for ovariectomy to ensure a robust hypothalamic-pituitary response.[1]
-
Strain Selection: Be aware of potential strain differences in neuroendocrine regulation and choose a strain that has been well-characterized for menopause-related studies.
-
-
Question: We are not observing the expected attenuation of VMS-like symptoms (e.g., decreased TST) after this compound administration in our OVX rats. What should we consider?
Answer:
Several factors could contribute to a lack of efficacy in a preclinical model:
-
Pharmacokinetic Issues: The dose, route, or frequency of administration may not be achieving adequate therapeutic concentrations in the central nervous system.
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a dose-response study to determine the optimal dose of this compound in your specific animal model.
-
Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to measure plasma and brain concentrations of this compound to ensure adequate exposure.
-
Vehicle and Formulation: Ensure the vehicle used to dissolve and administer this compound is appropriate and does not interfere with its absorption or stability.
-
-
-
Model-Specific Differences: The neurocircuitry and receptor expression in the animal model may differ from humans in ways that affect drug response.
-
Troubleshooting Steps:
-
Target Engagement: Consider including a positive control (e.g., estrogen replacement therapy) to confirm that the model is capable of responding to a known therapeutic intervention.
-
Receptor Expression Analysis: If feasible, perform molecular analyses (e.g., immunohistochemistry, in situ hybridization) to confirm the expression and localization of the neurokinin 3 receptor (NK3R) in the relevant brain regions of your animal model.
-
-
-
Data Interpretation: The definition and analysis of VMS-like events in animals can be challenging.
-
Troubleshooting Steps:
-
Objective Criteria: Establish clear, objective criteria for defining a VMS-like event based on the magnitude and duration of the temperature change.
-
Blinded Analysis: Ensure that data analysis is performed by an individual who is blinded to the treatment groups to avoid bias.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective neurokinin 3 receptor (NK3R) antagonist.[2][3][4] In menopausal women, declining estrogen levels lead to hypertrophy of kisspeptin/neurokinin B/dynorphin (KNDy) neurons in the hypothalamus.[2][3] This results in increased neurokinin B (NKB) signaling, which disrupts the thermoregulatory center and causes vasomotor symptoms like hot flashes.[2][3][5] this compound works by blocking the binding of NKB to the NK3R on these KNDy neurons, thereby modulating neuronal activity in the thermoregulatory center and reducing the frequency and severity of VMS.[2][3][5]
Q2: What are the most common animal models used for studying menopause and VMS, and what are their pros and cons for this compound research?
The most widely used animal model for menopause research is the ovariectomized (OVX) rodent .[1][6]
-
Pros:
-
Effectively mimics the abrupt cessation of ovarian hormone production seen in surgical menopause.[1][6]
-
Relatively low cost and ease of implementation.
-
Well-characterized, with known physiological and behavioral changes that parallel some aspects of human menopause, such as increased LH secretion and changes in thermoregulation.[7]
-
-
Cons:
-
Does not replicate the gradual hormonal decline of the natural menopausal transition.[6]
-
Rodents do not experience hot flashes in the same way as humans; therefore, researchers rely on surrogate markers like changes in tail skin temperature.[7]
-
Translational relevance can be limited due to species-specific differences in neuroendocrine regulation and drug metabolism.[8][9]
-
Another model is the 4-vinylcyclohexene diepoxide (VCD)-treated rodent .[6][10]
-
Pros:
-
Cons:
-
Potential for off-target toxicity.[1]
-
The timeline to achieve a hypoestrogenic state is longer and can be more variable than with surgical ovariectomy.
-
Q3: What are the key experimental readouts to assess the efficacy of this compound in animal models?
The primary endpoints for assessing this compound's efficacy in animal models of VMS include:
-
Thermoregulation:
-
Tail Skin Temperature (TST): Measurement of changes in TST is the most common surrogate for hot flashes.[7] A successful treatment would be expected to reduce the frequency and magnitude of transient TST elevations.
-
-
Neuroendocrine Markers:
-
Luteinizing Hormone (LH) Levels: this compound has been shown to dose-dependently reduce plasma LH levels in OVX rats.[7] Monitoring LH can serve as a biomarker of target engagement.
-
c-Fos Expression: Measurement of c-Fos, an indirect marker of neuronal activity, in specific hypothalamic regions like the median preoptic nucleus (MnPO) can indicate this compound's effect on the thermoregulatory center.[7]
-
-
Behavioral Assessments:
-
While not specific to VMS, assessing behaviors related to anxiety or depression, which can be comorbid with menopause, may provide additional insights into the broader effects of this compound.
-
Quantitative Data Summary
The following table summarizes key quantitative data from a preclinical study of this compound in ovariectomized rats.
| Parameter | Vehicle Control (OVX) | This compound (1 mg/kg) | This compound (3 mg/kg) | This compound (10 mg/kg) |
| Change in Plasma LH (ng/mL) | No significant change | Dose-dependent reduction | Dose-dependent reduction | Significant reduction |
| c-Fos Positive Cells in MnPO | Increased | Dose-dependent reduction | Dose-dependent reduction | Significant reduction |
| Tail Skin Temperature | Increased frequency of elevations | Dose-dependent attenuation | Dose-dependent attenuation | Significant attenuation |
| Body Weight Gain | Increased | Dose-dependent reduction | Dose-dependent reduction | Significant reduction |
Data synthesized from Tahara et al., 2021.[7]
Detailed Experimental Protocol: Assessment of VMS-like Symptoms in Ovariectomized Rats
Objective: To evaluate the effect of this compound on tail skin temperature (TST), a surrogate for vasomotor symptoms, in an ovariectomized (OVX) rat model.
Materials:
-
Female Wistar rats (young adult, approximately 200-250g)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Telemetry-based temperature monitoring system or a thermocouple data logger
-
Surgical instruments for ovariectomy
-
Anesthetics (e.g., isoflurane)
-
Analgesics
Methodology:
-
Animal Acclimatization:
-
House rats in a temperature and light-controlled environment (e.g., 22 ± 2°C, 12-hour light/dark cycle) for at least one week prior to any procedures.
-
Provide ad libitum access to food and water.
-
-
Ovariectomy:
-
Anesthetize the rats using an appropriate anesthetic.
-
Perform bilateral ovariectomy using a sterile surgical technique.
-
Administer post-operative analgesics as per veterinary guidelines.
-
Allow a recovery period of at least two weeks to ensure depletion of endogenous ovarian hormones and the development of a stable hyperthermic state.
-
-
Temperature Monitoring Setup:
-
If using telemetry, surgically implant the temperature transponder according to the manufacturer's instructions during the recovery period.
-
If using an external thermocouple, habituate the rats to the measurement procedure daily for several days. Securely and consistently attach the sensor to the ventral surface of the tail.
-
-
Baseline Data Collection:
-
Record baseline TST data for a defined period (e.g., 24-48 hours) before the commencement of treatment.
-
-
Drug Administration:
-
Randomly assign the OVX rats to treatment groups: Vehicle control, this compound (low dose), this compound (mid dose), this compound (high dose).
-
Prepare this compound in the chosen vehicle at the desired concentrations.
-
Administer this compound or vehicle orally (e.g., via gavage) at a consistent time each day.
-
-
Post-Treatment Data Collection:
-
Continuously record TST for the duration of the treatment period (e.g., 7 days).
-
-
Data Analysis:
-
Define a VMS-like event based on a predefined threshold for TST increase (e.g., a rapid rise of >1°C within 5 minutes).
-
Calculate the frequency and amplitude of VMS-like events for each animal.
-
Compare the mean frequency and amplitude of VMS-like events between the treatment groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).
-
-
Hormone and Neuronal Activity Analysis (Optional):
-
At the end of the study, collect blood samples to measure plasma LH levels.
-
Perfuse the animals and collect brain tissue to analyze c-Fos expression in the hypothalamus.
-
Visualizations
Caption: this compound's mechanism of action in the hypothalamus.
Caption: Experimental workflow for evaluating this compound in OVX rats.
References
- 1. Minireview: Translational Animal Models of Human Menopause: Challenges and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A New Nonhormonal Treatment for Vasomotor Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurokinin Receptor Antagonist, this compound, for Treatment of Menopausal Vasomotor Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. VEOZAH™ (this compound) tablets target a source of VMS | For HCPs [veozahhcp.com]
- 6. Modeling menopause: The utility of rodents in translational behavioral endocrinology research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of neurokinin 3 receptor antagonist this compound on hot flash-like symptoms in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Translational Biomedical Research: Challenges and Solutions of Using Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The (misleading) role of animal models in drug development [frontiersin.org]
- 10. atsjournals.org [atsjournals.org]
Technical Support Center: Bioanalytical Assays for Fezolinetant and its Metabolites
This technical support center provides guidance for researchers, scientists, and drug development professionals on the bioanalytical method validation for fezolinetant and its primary metabolite, ES259564. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical technique for the quantification of this compound and its major metabolite, ES259564, in biological matrices?
A1: The validated and recommended method for the simultaneous quantification of this compound and ES259564 in human plasma is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This technique offers the required sensitivity, selectivity, and throughput for pharmacokinetic studies.
Q2: Which biological matrix is typically used for the analysis of this compound and its metabolites?
A2: Lithium heparinized human plasma is the most commonly used biological matrix for the bioanalysis of this compound and ES259564.[1][4]
Q3: What is the primary metabolite of this compound found in human plasma?
A3: The major metabolite of this compound found in human plasma is ES259564.[1][3] This metabolite is considered pharmacologically inactive due to its significantly lower potency at the neurokinin 3 receptor (NK3R) compared to the parent compound.[3]
Q4: What are the main cytochrome P450 (CYP) enzymes involved in the metabolism of this compound?
A4: this compound is primarily metabolized by CYP1A2, with minor contributions from CYP2C9 and CYP2C19, to form ES259564.[2][3]
Q5: What sample preparation technique is recommended for extracting this compound and ES259564 from plasma?
A5: Solid-phase extraction (SPE) is a validated and frequently used method for the extraction of this compound, its metabolite ES259564, and the internal standard from human plasma.[1][2][4]
Q6: What type of chromatographic column is suitable for the separation of this compound and its metabolites?
A6: Reversed-phase liquid chromatography is employed for separation. Both phenylhexyl and C18 columns have been successfully used.[1][2][4]
Q7: Has a validated assay range for an LC-MS/MS method been published?
A7: Yes, a validated LC-MS/MS method (2693-ME-0004) has a validated assay range of 1.00 to 1000 ng/mL for both this compound and ES259564 in human plasma.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | 1. Inefficient solid-phase extraction (SPE). 2. Suboptimal pH during extraction. 3. Analyte degradation during sample processing. | 1. Ensure the SPE cartridge is appropriate for the analytes and has been conditioned and equilibrated correctly. 2. Verify the pH of the sample and extraction buffers to ensure optimal analyte retention and elution. 3. Process samples on ice or at a controlled low temperature. Minimize the time between sample collection and analysis. |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation technique. 2. Issues with the autosampler or injector. 3. Fluctuation in the mass spectrometer's performance. | 1. Ensure consistent and precise pipetting and timing during the extraction process. Use of an automated liquid handler is recommended. 2. Check the autosampler for air bubbles in the syringe and ensure the injection volume is consistent. 3. Perform a system suitability test and recalibrate the mass spectrometer if necessary. |
| Matrix Effects (Ion Suppression or Enhancement) | 1. Co-elution of endogenous matrix components with the analytes. 2. Insufficient sample cleanup. | 1. Optimize the chromatographic gradient to better separate the analytes from interfering matrix components. 2. Evaluate different SPE sorbents or washing steps to improve the removal of phospholipids and other matrix components. |
| Peak Tailing or Asymmetry | 1. Column degradation or contamination. 2. Incompatible mobile phase pH with the analyte's pKa. 3. Presence of active sites on the column. | 1. Flush the column with a strong solvent or replace the column if necessary. 2. Adjust the mobile phase pH to ensure the analytes are in a single ionic state. 3. Use a column with end-capping or add a small amount of a competing base to the mobile phase. |
| No or Low Signal for Internal Standard | 1. Error in adding the internal standard to the samples. 2. Degradation of the internal standard. | 1. Verify the concentration and addition of the internal standard working solution. 2. Check the stability of the internal standard under the storage and processing conditions. |
Summary of Quantitative Data
Table 1: Summary of Key Validation Parameters for LC-MS/MS Assay (Method 2693-ME-0004) [4]
| Parameter | This compound | ES259564 |
| Matrix | Lithium Heparinized Human Plasma | Lithium Heparinized Human Plasma |
| Validated Assay Range | 1.00 - 1000 ng/mL | 1.00 - 1000 ng/mL |
| Calibration Curve Range | 1.00, 5.00, 25.0, 50.0, 100, 250, 500, 1000 ng/mL | 1.00, 5.00, 25.0, 50.0, 100, 250, 500, 1000 ng/mL |
Table 2: Representative Acceptance Criteria for Accuracy and Precision
| Analyte | Concentration Level | Accuracy (% Bias) | Precision (% CV) |
| This compound & ES259564 | LLOQ | ± 20% | ≤ 20% |
| This compound & ES259564 | Low, Medium, High QC | ± 15% | ≤ 15% |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of this compound and ES259564
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Spike 50 µL of human plasma with the internal standard (e.g., ES246567).[2]
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange polymer) with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with an aqueous solution to remove interferences.
-
Elute the analytes with an organic solvent, possibly containing a pH modifier (e.g., methanol with formic acid).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. Liquid Chromatography
-
Column: Phenomenex Kinetex C18 or ACE Ultra-Core SuperPhenylHexyl.[1][2]
-
Mobile Phase A: Water with 2 mmol/L ammonium acetate and 0.05% trifluoroacetic acid.[2]
-
Mobile Phase B: Methanol with 2 mmol/L ammonium acetate and 0.05% trifluoroacetic acid.[2]
-
Gradient: A suitable gradient program to separate this compound, ES259564, and the internal standard.
-
Flow Rate: A typical flow rate for UHPLC is between 0.4 and 0.6 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound, ES259564, and the internal standard should be determined and optimized.
Visualizations
References
- 1. An Open-Label, Single and Multiple Dose Study to Evaluate the Pharmacokinetics and Safety of this compound in Healthy Chinese Female Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Evaluation of CYP‐Mediated Metabolism of this compound and Pharmacokinetic Interaction Between this compound and Fluvoxamine in Healthy Postmenopausal Smokers and Nonsmokers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Safety of this compound in Women with Hepatic or Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
Validation & Comparative
Comparative Efficacy of Fezolinetant Versus Hormone Replacement Therapy for Vasomotor Symptoms: A Guide for Researchers
This guide provides a detailed comparison of the efficacy and safety of fezolinetant and hormone replacement therapy (HRT) for the treatment of vasomotor symptoms (VMS) associated with menopause. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current clinical data and underlying mechanisms of action.
Efficacy in Reducing Vasomotor Symptoms
This compound, a neurokinin 3 (NK3) receptor antagonist, has demonstrated significant efficacy in reducing the frequency and severity of moderate to severe VMS in phase 3 clinical trials.[1][2][3] Hormone replacement therapy, the long-standing gold standard, also shows robust efficacy in alleviating VMS.[4][5] A network meta-analysis suggests that the efficacy of this compound in reducing VMS frequency is not significantly different from several HRT regimens. Below is a summary of the quantitative data from key clinical trials.
Table 1: Comparative Efficacy in Reducing VMS Frequency and Severity
| Treatment | Trial | Baseline VMS Frequency (per day) | Change from Baseline in VMS Frequency (at 12 weeks) | Baseline VMS Severity Score | Change from Baseline in VMS Severity (at 12 weeks) |
| This compound 30 mg | SKYLIGHT 1 & 2 (Pooled) | ~10.4 | -1.86 vs. placebo (p < 0.001)[1] | ~2.2 | -0.16 vs. placebo (p < 0.05)[2] |
| This compound 45 mg | SKYLIGHT 1 & 2 (Pooled) | ~10.4 | -2.53 vs. placebo (p < 0.001)[1] | ~2.2 | -0.29 vs. placebo (p < 0.001)[2] |
| Oral Conjugated Equine Estrogens (CEE) 0.625 mg / Medroxyprogesterone Acetate (MPA) 2.5 mg | Women's Health Initiative (WHI) | Not specified | Statistically significant reduction vs. placebo[6] | Not specified | Statistically significant reduction vs. placebo[6] |
| Oral 17β-estradiol 1 mg / Progesterone 100 mg | REPLENISH | Not specified | Statistically significant reduction vs. placebo[7] | -1.12 from baseline[7] | Statistically significant reduction vs. placebo[7] |
Safety Profiles
The safety profiles of this compound and HRT are distinct, reflecting their different mechanisms of action. This compound is generally well-tolerated, with the most common side effects being headache and COVID-19, consistent with placebo in long-term safety studies.[8][9] A key consideration for this compound is the potential for liver enzyme elevations, necessitating baseline and periodic monitoring.[10][11] HRT carries well-documented risks, including an increased risk of venous thromboembolism, stroke, and, with long-term use of combined estrogen and progestin, an increased risk of breast cancer.[12][13][14][15]
Table 2: Comparative Safety Profiles
| Adverse Event | This compound (SKYLIGHT 1, 2 & 4 Pooled Data) | Hormone Replacement Therapy (Various Formulations) |
| Common Adverse Events | Headache, COVID-19, Upper respiratory tract infection, Dizziness, Nausea[8][9][11] | Breast tenderness, Vaginal bleeding, Mood swings, Nausea, Bloating[12][15] |
| Serious Adverse Events | Rare; potential for transient liver enzyme elevation[10][11][16] | Venous thromboembolism, Stroke, Pulmonary embolism[12][13] |
| Cancer Risk | No increased risk of endometrial hyperplasia or cancer observed in trials[16] | Unopposed estrogen increases endometrial cancer risk; combined HRT may slightly increase breast cancer risk with long-term use[13][14][15] |
Mechanisms of Action and Signaling Pathways
This compound and HRT alleviate VMS through different biological pathways.
This compound: Targeting the KNDy Neuron Pathway
Vasomotor symptoms are understood to originate from the hypothalamus, where a group of neurons known as KNDy (kisspeptin/neurokinin B/dynorphin) neurons play a crucial role in thermoregulation.[17] During menopause, declining estrogen levels lead to dysregulation of these neurons, resulting in inappropriate heat dissipation signals that cause hot flashes and night sweats. This compound, as a selective NK3 receptor antagonist, blocks the action of neurokinin B on KNDy neurons, thereby restoring normal thermoregulation.[10]
Hormone Replacement Therapy: Restoring Estrogenic Regulation
Hormone replacement therapy functions by supplementing the declining levels of estrogen, and in women with a uterus, also providing a progestogen to protect the endometrium.[17] By restoring estrogenic signaling in the hypothalamus, HRT re-establishes the inhibitory control over the KNDy neurons, thereby stabilizing the thermoregulatory center and alleviating VMS.
Experimental Protocols: A Comparative Overview
The clinical development programs for this compound and HRT have employed rigorous, randomized, placebo-controlled trial designs to establish efficacy and safety.
This compound: The SKYLIGHT Program
The SKYLIGHT 1 and 2 phase 3 trials were pivotal in the approval of this compound.[18][19][20][21]
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter trials with a 12-week treatment period followed by a 40-week extension.[18][21]
-
Participants: Postmenopausal women aged 40-65 years with moderate to severe VMS (an average of at least seven hot flashes per day).[18][22]
-
Intervention: Participants were randomized (1:1:1) to receive once-daily oral this compound 30 mg, this compound 45 mg, or placebo.[18]
-
Primary Endpoints: The co-primary endpoints were the mean change from baseline in the frequency and severity of moderate to severe VMS at weeks 4 and 12.[21]
-
Key Exclusion Criteria: Use of medications known to affect VMS, history of hormone-sensitive malignancies, and certain cardiovascular conditions.[20]
Hormone Replacement Therapy: Representative Trial Design (Based on WHI and REPLENISH)
The Women's Health Initiative (WHI) and the REPLENISH trial are landmark studies that have informed the use of HRT.[6][7]
-
Study Design: The WHI included two large, randomized, placebo-controlled trials: one with estrogen alone (in women with prior hysterectomy) and one with estrogen plus progestin.[6] The REPLENISH trial was a phase 3, randomized, placebo-controlled study evaluating different doses of combined 17β-estradiol and progesterone.[7]
-
Participants: Postmenopausal women, with age ranges and health status varying by trial. The WHI enrolled a broad population of women aged 50-79, while REPLENISH focused on women with moderate to severe VMS.[6][7]
-
Intervention: The WHI used oral conjugated equine estrogens (0.625 mg/day) with or without medroxyprogesterone acetate (2.5 mg/day).[6] The REPLENISH trial tested various oral doses of 17β-estradiol and progesterone.[7]
-
Primary Endpoints: The WHI had primary outcomes related to coronary heart disease and invasive breast cancer, with VMS as a secondary outcome.[6] The REPLENISH trial had co-primary endpoints for the reduction in VMS frequency and severity.[7]
-
Key Exclusion Criteria: Similar to this compound trials, these often included a history of hormone-sensitive cancers and significant cardiovascular disease.[6]
Conclusion
This compound presents a novel, non-hormonal therapeutic option for the management of VMS, demonstrating comparable efficacy to HRT in reducing the frequency of symptoms. Its distinct mechanism of action and safety profile, particularly the absence of hormonal risks, make it a valuable alternative for women who are not candidates for or wish to avoid HRT. HRT remains a highly effective treatment for VMS, though its use requires careful consideration of the associated risks. The choice between these therapies should be individualized based on a thorough assessment of the patient's clinical profile, risk factors, and treatment preferences. Further head-to-head comparative trials would be beneficial to more directly delineate the relative efficacy and long-term safety of this compound versus various HRT formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy and safety of this compound for the treatment of moderate-to-severe menopausal related vasomotor symptoms - International Menopause Society [imsociety.org]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Vasomotor Symptoms During Menopause: A Practical Guide on Current Treatments and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TX-001HR is associated with a clinically meaningful effect on severity of moderate to severe vasomotor symptoms in the REPLENISH trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. newsroom.astellas.com [newsroom.astellas.com]
- 10. Efficacy and safety of this compound for vasomotor symptoms in postmenopausal women: a comprehensive systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-term safety of this compound in Chinese women with vasomotor symptoms associated with menopause: the phase 3 open-label MOONLIGHT 3 clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hormone Replacement Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. The adverse effects of hormone replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Benefits and risks of hormone replacement therapy (HRT) - NHS [nhs.uk]
- 15. my.clevelandclinic.org [my.clevelandclinic.org]
- 16. researchgate.net [researchgate.net]
- 17. jabfm.org [jabfm.org]
- 18. sociedadperuanaclimaterio.com [sociedadperuanaclimaterio.com]
- 19. researchgate.net [researchgate.net]
- 20. This compound treatment of moderate-to-severe vasomotor symptoms due to menopause: effect of intrinsic and extrinsic factors in two phase 3 studies (SKYLIGHT 1 and 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Efficacy and Safety of this compound in Moderate to Severe Vasomotor Symptoms Associated With Menopause: A Phase 3 RCT - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Phase 3 Study Shows this compound Reduces Frequency, Severity of Menopausal Hot Flashes | Newsroom [news.unchealthcare.org]
Head-to-head comparison of fezolinetant and other NK3R antagonists like elinzanetant
A deep dive into the efficacy, safety, and mechanisms of two leading neurokinin receptor antagonists in development for the treatment of vasomotor symptoms associated with menopause.
This guide provides a comprehensive comparison of fezolinetant and elinzanetant, two prominent neurokinin receptor antagonists under investigation for the management of moderate to severe vasomotor symptoms (VMS), commonly known as hot flashes and night sweats, in menopausal women. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of available clinical trial data, experimental protocols, and the underlying mechanisms of action.
Mechanism of Action: Targeting the KNDy Neuron
Vasomotor symptoms during menopause are primarily attributed to the dysregulation of the thermoregulatory center in the hypothalamus, influenced by declining estrogen levels. This leads to hyperactivity of kisspeptin/neurokinin B/dynorphin (KNDy) neurons. Both this compound and elinzanetant target this pathway by antagonizing neurokinin receptors, albeit with a key difference in their selectivity.
This compound is a selective neurokinin 3 receptor (NK3R) antagonist.[1][2][3][4] By blocking the action of neurokinin B (NKB) at the NK3R, this compound helps to restore the balance of KNDy neuronal activity, thereby reducing the frequency and severity of VMS.[3][4]
Elinzanetant , in contrast, is a dual antagonist of both the neurokinin-1 receptor (NK1R) and the neurokinin-3 receptor (NK3R).[5][6][7] This dual mechanism is hypothesized to not only modulate the thermoregulatory pathway via NK3R antagonism but also potentially impact vasodilation and heat-sensing neuro-activity through NK1R blockade.[7][8]
Efficacy in Reducing Vasomotor Symptoms
Clinical trial programs for both this compound (SKYLIGHT) and elinzanetant (OASIS) have demonstrated significant reductions in the frequency and severity of moderate to severe VMS compared to placebo.[9][10][11]
A meta-analysis of seven randomized controlled trials encompassing 4,087 patients suggested that while both drugs are effective, elinzanetant may have a larger effect size in reducing VMS frequency and severity.[12][13][14]
| Efficacy Endpoint | This compound (30 mg) | This compound (45 mg) | Elinzanetant (120 mg) |
| Mean Difference in VMS Frequency vs. Placebo | -2.16[13][14] | -2.54[13][14] | -2.99[12][14] |
| Mean Difference in VMS Severity vs. Placebo | -0.20[13][14] | -0.24[13][14] | -0.36[12][14] |
| Improvement in Sleep Quality (Mean Difference) | Not reported as significantly improved in meta-analysis | Not reported as significantly improved in meta-analysis | 4.65[12][14] |
Pharmacokinetic Profile
Both this compound and elinzanetant are orally administered and exhibit relatively rapid absorption.
| Pharmacokinetic Parameter | This compound | Elinzanetant |
| Time to Maximum Concentration (Tmax) | 1-4 hours[15] | ~1 hour[8][16] |
| Elimination Half-life (t1/2) | ~9.6 hours[15] | ~15 hours[8][16] |
| Metabolism | Primarily renal excretion (76.9%)[15] | Primarily through metabolism[17] |
| Food Effect | No clinically meaningful effect with a high-fat meal.[18] | Effect of a high-fat breakfast on oral absorption has been noted.[19] |
Safety and Tolerability
The safety profiles of both this compound and elinzanetant have been generally favorable in clinical trials. The most commonly reported treatment-emergent adverse events are headache and fatigue.
| Adverse Event Profile | This compound | Elinzanetant |
| Common Adverse Events | Headache (5-10%)[20] | Headache, fatigue[21][22][23] |
| Endometrial Safety | No significant concerns for endometrial hyperplasia or malignancy reported in long-term safety studies.[24][25] | No incidences of endometrial hyperplasia or malignant neoplasms reported.[23][26] |
| Hepatic Safety | No evidence of significant liver function impairment or Hy's law cases in clinical trials.[24][27] | No signal of hepatotoxicity observed.[26][28] |
A meta-analysis indicated that elinzanetant 120 mg was associated with a lower incidence of drug-related adverse events and headaches compared to placebo.[14]
Experimental Protocols: A Glimpse into Pivotal Trials
The pivotal Phase 3 clinical trial programs for both drugs followed similar designs, recruiting postmenopausal women with moderate to severe VMS.
Key Study Design Elements:
-
Patient Population: Postmenopausal women, typically between the ages of 40 and 65, experiencing a minimum number of moderate to severe hot flashes per day (e.g., ≥7).[9][29]
-
Study Design: Randomized, double-blind, placebo-controlled trials.[22][30]
-
Treatment Arms: Typically included one or more doses of the investigational drug and a placebo arm. For instance, this compound trials evaluated 30 mg and 45 mg doses, while elinzanetant trials focused on a 120 mg dose.[9][22]
-
Primary Endpoints: The co-primary outcomes were generally the mean change from baseline in the frequency and severity of moderate to severe VMS at weeks 4 and 12.[9]
-
Secondary Endpoints: Key secondary endpoints often included improvements in sleep disturbances and menopause-related quality of life.[21][26]
-
Duration: Initial treatment periods were typically 12 weeks, followed by long-term extension phases of up to 52 weeks to assess sustained efficacy and safety.[24][26]
Conclusion
Both this compound and elinzanetant represent promising non-hormonal therapeutic options for the management of vasomotor symptoms associated with menopause. This compound offers a targeted approach through selective NK3R antagonism, while elinzanetant provides a dual mechanism by targeting both NK1 and NK3 receptors. Clinical data suggests robust efficacy and a favorable safety profile for both compounds. The choice between these agents in a clinical setting, should they both receive regulatory approval, may be guided by considerations of their relative efficacy, particularly concerning sleep quality, and individual patient characteristics. Further head-to-head comparative studies would be invaluable in delineating the nuanced differences between these two promising therapies.
References
- 1. asianpharmtech.com [asianpharmtech.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. VEOZA▼(this compound) | Mechanism of Action [veoza.co.uk]
- 4. VEOZAH™ (this compound) tablets target a source of VMS | For HCPs [veozahhcp.com]
- 5. What is Elinzanetant used for? [synapse.patsnap.com]
- 6. Elinzanetant - Wikipedia [en.wikipedia.org]
- 7. mdnewsline.com [mdnewsline.com]
- 8. researchgate.net [researchgate.net]
- 9. accesspediatrics.mhmedical.com [accesspediatrics.mhmedical.com]
- 10. biopharmadive.com [biopharmadive.com]
- 11. A profile of safety and efficacy of this compound for the treatment of menopausal vasomotor symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound vs. elinzanetant for women seeking relief from menopausal vasomotor symptoms :- Medznat [medznat.com.ua]
- 13. obgproject.com [obgproject.com]
- 14. This compound and Elinzanetant Therapy for Menopausal Women Experiencing Vasomotor Symptoms: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Elinzanetant, a new combined neurokinin-1/-3 receptor antagonist for the treatment of postmenopausal vasomotor symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bayer.com [bayer.com]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. Population pharmacokinetic-pharmacodynamic model of elinzanetant based on integrated clinical phase I and II data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound: a novel nonhormonal therapy for vasomotor symptoms due to menopause - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 22. 2minutemedicine.com [2minutemedicine.com]
- 23. m.youtube.com [m.youtube.com]
- 24. Safety of this compound for Vasomotor Symptoms Associated With Menopause: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Bayer United States of America - Data from Phase III study OASIS 3 support efficacy and long-term safety of investigational compound elinzanetant in the treatment of moderate to severe vasomotor symptoms associated with menopause [bayer2019tf.q4web.com]
- 27. mdnewsline.com [mdnewsline.com]
- 28. tandfonline.com [tandfonline.com]
- 29. Phase IIb Clinical Study of Investigational Compound Elinzanetant Evaluated Efficacy and Safety in Postmenopausal Patients with Vasomotor Symptoms Study Findings Published in Menopause: The Journal of The North American Menopause Society [businesswire.com]
- 30. clinician.com [clinician.com]
Long-Term Endometrial Safety of Fezolinetant: A Comparative Analysis
A deep dive into the 52-week clinical trial data reveals a favorable endometrial safety profile for the non-hormonal VMS treatment, fezolinetant. This guide provides a comprehensive comparison with alternative therapies, supported by detailed experimental protocols and quantitative data, to inform researchers, scientists, and drug development professionals.
This compound, a neurokinin-3 receptor (NK3R) antagonist, has emerged as a novel non-hormonal treatment for vasomotor symptoms (VMS) associated with menopause. A critical aspect of its long-term viability is its safety profile concerning the endometrium, a key consideration for any therapy used in postmenopausal women. This guide synthesizes data from the pivotal 52-week SKYLIGHT 4 trial and compares it with long-term data from other relevant therapies, including another NK3R antagonist (elinzanetant), a gonadotropin-releasing hormone (GnRH) antagonist (elagolix), and a selective estrogen receptor modulator (SERM) in combination with conjugated estrogens (bazedoxifene).
Comparative Analysis of Long-Term Endometrial Safety
The long-term endometrial safety of this compound was primarily established in the SKYLIGHT 4 study, a 52-week, randomized, placebo-controlled, double-blind Phase 3 trial.[1][2][3] The findings from this study, alongside data from trials of comparator drugs, are summarized below to provide a clear comparison of key endometrial safety endpoints.
| Treatment | Trial(s) | Duration | Incidence of Endometrial Hyperplasia | Incidence of Endometrial Carcinoma | Change in Endometrial Thickness |
| This compound (45 mg) | SKYLIGHT 4 | 52 weeks | 0.5% (1 in 203 participants)[1] | 0%[1] | No significant difference from placebo[4] |
| This compound (30 mg) | SKYLIGHT 4 | 52 weeks | 0%[1] | 0.5% (1 in 210 participants)[1] | No significant difference from placebo[4] |
| Placebo | SKYLIGHT 4 | 52 weeks | 0%[1] | 0%[1] | - |
| Elinzanetant (120 mg) | OASIS 3 | 52 weeks | No incidences reported[5][6][7] | No incidences reported[5][6][7] | Not specified |
| Elagolix (150 mg QD & 200 mg BID) | Elaris EM-III & EM-IV | 12 months | No adverse endometrial findings reported[8] | No adverse endometrial findings reported[8] | Not specified |
| Bazedoxifene (20 mg) / CE (0.45 & 0.625 mg) | SMART-4 & SMART-5 | 12 months | <1% incidence[1][9][10] | Not specified | Not specified |
Detailed Experimental Protocols for Endometrial Safety Assessment
A thorough understanding of the methodologies used to assess endometrial safety is crucial for interpreting the clinical trial data. The following sections detail the protocols from the respective long-term safety studies.
This compound (SKYLIGHT 4 Trial)
The SKYLIGHT 4 trial employed a rigorous protocol for monitoring endometrial health over 52 weeks.[1][2][3]
-
Screening: All participants with a uterus underwent a transvaginal ultrasound (TVU) and a suction endometrial biopsy at screening.[1]
-
End-of-Study Assessment: A repeat TVU and endometrial biopsy were performed at week 52 or at an early discontinuation visit.[1]
-
Unscheduled Biopsies: Endometrial biopsies were also mandated in all cases of uterine bleeding that occurred during the treatment period.[1]
-
Pathological Review: Endometrial biopsy samples were independently read by three pathologists.[2]
Elinzanetant (OASIS 3 Trial)
The 52-week OASIS 3 trial for elinzanetant also included comprehensive endometrial safety monitoring.[5][6][7][11]
-
Baseline and End-of-Treatment Assessments: Endometrial safety was evaluated through TVU and endometrial biopsies conducted at baseline and at the end of the 52-week treatment period.[6]
-
Independent Pathologist Review: Biopsy samples were evaluated independently by three masked external pathologists.[6]
Elagolix (Elaris EM-III and EM-IV Extension Studies)
The 12-month extension studies for elagolix, Elaris EM-III and EM-IV, included endometrial safety as part of their assessments.[8][12][13]
-
Safety Assessments: The trials included endometrial assessments as part of the overall safety evaluations.[8] While the specific details of the endometrial monitoring protocol are not as extensively described in the available literature as for the SKYLIGHT 4 and OASIS 3 trials, the studies reported no adverse endometrial findings.[8]
Bazedoxifene/Conjugated Estrogens (SMART Trials)
The SMART trials, which evaluated the combination of bazedoxifene and conjugated estrogens, had endometrial safety as a primary endpoint.[1][9][10][14]
-
Biopsy Schedule: Endometrial biopsies were performed at screening and at 12 months.[10]
-
Centralized Pathological Analysis: Biopsy samples were analyzed centrally in a blinded fashion by two primary pathologists. In cases of disagreement, a third pathologist was consulted for a final diagnosis.[10]
-
Ultrasound Monitoring: Endometrial thickness was evaluated by TVU at screening and at 12 months.[10]
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.
Conclusion
The comprehensive 52-week data from the SKYLIGHT 4 trial demonstrates that this compound has a favorable long-term endometrial safety profile, with low rates of endometrial hyperplasia and carcinoma that are within the pre-specified limits set by regulatory agencies.[1][15] When compared to another NK3R antagonist, elinzanetant, both appear to have a reassuring endometrial safety profile with no significant signals of concern observed in their respective long-term studies.[5][6][7] The GnRH antagonist elagolix and the SERM/estrogen combination of bazedoxifene/CE also show favorable endometrial safety outcomes in their long-term studies, providing alternative therapeutic options with different mechanisms of action.[1][8][9][10] The rigorous endometrial safety monitoring protocols implemented in these trials, particularly the SKYLIGHT 4 and OASIS 3 studies, provide a high degree of confidence in the reported outcomes. For researchers and drug development professionals, these findings are crucial for positioning this compound within the landscape of treatments for menopausal vasomotor symptoms and for designing future studies in this therapeutic area.
References
- 1. pfizer.com [pfizer.com]
- 2. Safety of this compound for Vasomotor Symptoms Associated With Menopause: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase III SKYLIGHT 4 trial of ESN 364 meets the primary endpoint in menopause symptoms | medthority.com [medthority.com]
- 4. cdn-links.lww.com [cdn-links.lww.com]
- 5. Data from Phase III study OASIS 3 support efficacy and long-term safety of investigational compound elinzanetant in the treatment of moderate to severe vasomotor symptoms | Bayer United States [bayer.com]
- 6. Elinzanetant for the Treatment of Vasomotor Symptoms Associated With Menopause: A Phase 3 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. contemporaryobgyn.net [contemporaryobgyn.net]
- 8. Long-Term Outcomes of Elagolix in Women With Endometriosis: Results From Two Extension Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of bazedoxifene/conjugated estrogens on endometrial safety and bone in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Study Details Page [abbvieclinicaltrials.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov:443]
- 14. Effects of bazedoxifene/conjugated estrogens on the endometrium and bone: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What are the effects of this compound on the endometrium? [astellasanswers.com]
Fezolinetant Efficacy in Vasomotor Symptoms: A Cross-Study Comparison Across Ethnic Populations
A detailed examination of clinical trial data from the SKYLIGHT and MOONLIGHT studies reveals nuances in the efficacy of the neurokinin 3 receptor antagonist, fezolinetant, for the treatment of moderate-to-severe vasomotor symptoms (VMS) associated with menopause across different ethnic groups. While this compound has demonstrated overall efficacy, subgroup analyses from pivotal Phase 3 trials provide valuable insights for researchers and drug development professionals. This guide synthesizes the available data, experimental protocols, and relevant biological pathways to offer a comprehensive comparison.
Efficacy Data Summary
A pooled analysis of the SKYLIGHT 1 and SKYLIGHT 2 pivotal Phase 3 trials provides the most robust dataset for comparing the efficacy of this compound across different racial and ethnic groups.[1] These studies were conducted primarily in North America and Europe.[2] In contrast, the MOONLIGHT 1 trial specifically evaluated the efficacy of this compound in an East Asian population.[3]
The following table summarizes the key efficacy endpoint—the change from baseline in the frequency of moderate-to-severe VMS at week 12—for different ethnic populations across these studies.
| Study (Population) | Treatment Arm | Ethnic Subgroup | Number of Participants (n) | Least Squares Mean Difference vs. Placebo (95% CI) in VMS Frequency at Week 12 |
| SKYLIGHT 1 & 2 (Pooled) | This compound 45 mg | Overall | 341 | -2.51 (-3.20 to -1.82) |
| Black | Not specified | -3.67 (-5.32 to -2.01)[1] | ||
| White | Not specified | Not explicitly stated, but comparison suggests a lesser effect than in Black participants.[4] | ||
| MOONLIGHT 1 (East Asian) | This compound 30 mg | Overall (China, Korea, Taiwan) | 302 | Did not meet statistical significance.[3][5] |
Key Observations:
-
In the pooled analysis of SKYLIGHT 1 and 2, this compound 45 mg demonstrated a statistically significant reduction in VMS frequency compared to placebo.[1]
-
Notably, the efficacy of this compound appeared to be more pronounced in participants who self-identified as Black.[1][4] The least squares mean difference from placebo in this subgroup was -3.67, which was greater than the overall population's mean difference.[1]
-
The MOONLIGHT 1 trial, which assessed a 30 mg dose of this compound in women in China, Korea, and Taiwan, did not meet its primary efficacy endpoints.[3][5] While numerical improvements from baseline were observed, the difference from placebo was not statistically significant.[3] It is important to note that this trial used a lower dose of this compound compared to the 45 mg dose that is the focus of the SKYLIGHT analyses.
Experimental Protocols
SKYLIGHT 1 and 2 (Pooled Analysis)
The SKYLIGHT 1 (NCT04003155) and SKYLIGHT 2 (NCT04003142) studies were two identical, Phase 3, randomized, double-blind, placebo-controlled trials.[2]
-
Study Design: The trials consisted of a 12-week double-blind, placebo-controlled treatment period, followed by a 40-week active treatment extension.[2] Participants were randomized in a 1:1:1 ratio to receive either placebo, this compound 30 mg, or this compound 45 mg once daily.[2]
-
Participant Population: Eligible participants were women aged 40 to 65 years experiencing a minimum average of seven moderate-to-severe hot flashes per day.[2] The studies were conducted across numerous sites in North America and Europe.[2]
-
Efficacy Assessment: The co-primary efficacy endpoints were the mean change from baseline to weeks 4 and 12 in the frequency and severity of moderate-to-severe VMS.[2] These data were collected daily by participants using an electronic VMS diary.[6]
-
Statistical Analysis: A mixed-model repeated measurements (MMRM) analysis was used to estimate the least squares mean differences between the this compound groups and the placebo group for the change in VMS frequency.[1] The models were adjusted for baseline VMS frequency.[1]
MOONLIGHT 1
The MOONLIGHT 1 (NCT04234204) was a Phase 3, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of this compound in an East Asian population.[3]
-
Study Design: The trial involved a 12-week double-blind, placebo-controlled period, followed by a 12-week non-controlled extension treatment period.[3] Participants were randomized to receive either this compound 30 mg once daily or a placebo.[3]
-
Participant Population: The study enrolled 302 women in China, Korea, and Taiwan with moderate-to-severe VMS associated with menopause.[3]
-
Efficacy Assessment: The pre-defined endpoints for efficacy were based on the change in VMS frequency and severity.[3]
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and study designs, the following diagrams are provided.
Caption: this compound's mechanism of action in the hypothalamus.
Caption: Experimental workflow of the SKYLIGHT 1 & 2 clinical trials.
References
- 1. What is the mechanism of action of this compound? [astellasanswers.com]
- 2. This compound treatment of moderate-to-severe vasomotor symptoms due to menopause: effect of intrinsic and extrinsic factors in two phase 3 studies (SKYLIGHT 1 and 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Astellas Announces Topline 12-week Results from Phase 3 Study of this compound for the Nonhormonal Treatment of Vasomotor Symptoms in Women in Asia [prnewswire.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. sociedadperuanaclimaterio.com [sociedadperuanaclimaterio.com]
A Comparative Guide to Non-Hormonal Treatments for Vasomotor Symptoms: A Network Meta-Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various non-hormonal treatments for vasomotor symptoms (VMS), commonly known as hot flashes and night sweats, based on a network meta-analysis of published clinical trials. The information is intended to inform research, clinical trial design, and drug development in the field of women's health and menopause management.
Efficacy of Non-Hormonal Treatments for Vasomotor Symptoms
The following table summarizes the quantitative data from a network meta-analysis comparing the efficacy of several non-hormonal treatments in reducing the frequency and severity of moderate to severe vasomotor symptoms.
Table 1: Comparative Efficacy of Non-Hormonal Treatments for Vasomotor Symptoms (VMS)
| Treatment | Change in VMS Frequency (Mean Difference vs. Placebo) | Change in VMS Severity (Mean Difference vs. Placebo) |
| Fezolinetant (45 mg) | -2.53 to -2.78 events/day[1][2] | -0.29 (vs. Placebo)[1] |
| Paroxetine (7.5 mg) | -1.66 events/day (vs. This compound 45mg)[2] | Data not directly comparable |
| Desvenlafaxine (50-200 mg) | -1.12 to -2.16 events/day (vs. This compound 45mg)[2] | Not significantly different from this compound 45mg at higher doses[3] |
| Gabapentin ER (1800 mg) | -1.63 events/day (vs. This compound 45mg)[2] | Not significantly different from this compound 45mg[3] |
| Gabapentin (900 mg) | 51% reduction in hot flash score (vs. 26% for placebo)[4] | Significant reduction in composite score[5][6] |
| Clonidine | 26-38% decrease in hot flash frequency[7] | Modest improvement[7] |
| Oxybutynin | Improvement reported, but not in a network meta-analysis[6] | Improvement reported, but not in a network meta-analysis[6] |
Safety and Tolerability of Non-Hormonal Treatments
The safety profiles of these treatments are a critical consideration. The following table outlines the most frequently reported adverse events associated with each non-hormonal therapy.
Table 2: Common Adverse Events of Non-Hormonal Treatments for Vasomotor Symptoms
| Treatment | Common Adverse Events |
| This compound | Abdominal pain, diarrhea, headache, nausea, transient and asymptomatic liver enzyme elevations.[7][8] |
| SSRIs/SNRIs (e.g., Paroxetine, Desvenlafaxine) | Nausea, gastrointestinal disturbances, sleep disturbances, weight changes, sexual dysfunction, headache.[7] |
| Gabapentinoids (e.g., Gabapentin) | Dizziness, somnolence, unsteadiness, drowsiness.[5][6][9] |
| Clonidine | Fatigue, weakness, headache, dry eyes and mouth, hypotension, dizziness, sedation.[7] |
| Oxybutynin | Dry mouth.[6] |
Experimental Protocols
The following sections detail the typical methodologies employed in the clinical trials and the network meta-analysis that form the basis of this guide.
Clinical Trial Protocol for a Non-Hormonal VMS Treatment (Example: this compound - SKYLIGHT 1 & 2 Trials)
The SKYLIGHT 1 and 2 phase 3 trials for this compound followed a similar robust design to assess efficacy and safety.[10][11][12]
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter trial with a 12-week treatment period followed by a 40-week active treatment extension.[10][12]
-
Participant Population: Women aged 40-65 years experiencing an average of seven or more moderate to severe hot flashes per day.[10][12]
-
Intervention: Participants were randomly assigned in a 1:1:1 ratio to receive once-daily oral placebo, this compound 30 mg, or this compound 45 mg.[10][12]
-
Primary Efficacy Endpoints:
-
Data Collection: VMS frequency and severity were recorded daily by participants in electronic diaries.
-
Safety Assessments: Included monitoring of treatment-emergent adverse events, clinical laboratory values (including liver function tests), and vital signs.[8][10]
Network Meta-Analysis Protocol (Bayesian Framework)
A network meta-analysis allows for the comparison of multiple treatments from different studies, even if they have not been directly compared in a head-to-head trial.
-
Systematic Literature Search: A comprehensive search of multiple databases (e.g., PubMed, Embase, Cochrane Library) is conducted to identify all relevant randomized controlled trials (RCTs) of non-hormonal treatments for VMS.[3][13]
-
Inclusion Criteria: Studies are typically included if they are phase 3 or 4 RCTs in postmenopausal women with moderate to severe VMS and have a follow-up of at least 12 weeks.[3][13]
-
Data Extraction: Two independent reviewers extract key data from the included studies, such as study characteristics, patient demographics, interventions, and outcomes (e.g., mean change in VMS frequency and severity, adverse events).[14]
-
Statistical Analysis: A Bayesian random-effects network meta-analysis is performed. This model accounts for both direct and indirect evidence to estimate the relative efficacy and safety of each treatment compared to others in the network. Results are often presented as mean differences (MDs) or risk ratios (RRs) with 95% credible intervals (CrI).[13]
-
Treatment Ranking: The surface under the cumulative ranking (SUCRA) curve is often used to rank the treatments based on their probability of being the most effective or safest option.[13]
Signaling Pathways and Experimental Workflows
KNDy Neuron Signaling Pathway in Vasomotor Symptoms
Vasomotor symptoms are understood to originate from the dysregulation of KNDy (kisspeptin/neurokinin B/dynorphin) neurons in the hypothalamus.[15] The following diagram illustrates the signaling pathway involved.
Caption: KNDy neuron signaling pathway in the generation of vasomotor symptoms.
Experimental Workflow of a Network Meta-Analysis
The process of conducting a network meta-analysis follows a structured workflow to ensure comprehensive and unbiased results.
Caption: A typical workflow for conducting a network meta-analysis.
References
- 1. Efficacy and Safety of this compound in Moderate to Severe Vasomotor Symptoms Associated With Menopause: A Phase 3 RCT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systematic review and network meta-analysis comparing the efficacy of this compound with hormone and nonhormone therapies for treatment of vasomotor symptoms due to menopause - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. obgproject.com [obgproject.com]
- 6. Contemporary Non-hormonal Therapies for the Management of Vasomotor Symptoms Associated with Menopause: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccjm.org [ccjm.org]
- 8. dtb.bmj.com [dtb.bmj.com]
- 9. A systematic review of non-hormonal treatments of vasomotor symptoms in climacteric and cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound for treatment of moderate-to-severe vasomotor symptoms associated with menopause (SKYLIGHT 1): a phase 3 randomised controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. This compound effect on vasomotor symptoms due to menopause in women unsuitable for hormone therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Systematic review and network meta-analysis comparing the efficacy of this compound with hormone and nonhormone therapies for treatment of vasomotor symptoms due to menopause - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A New Hope for Woman with Vasomotor Symptoms: Neurokinin B Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fezolinetant and SSRIs/SNRIs for the Treatment of Vasomotor Symptoms: A Guide for Researchers
This guide provides a detailed comparison of the patient-reported outcomes (PROs) associated with fezolinetant, a selective neurokinin-3 (NK3) receptor antagonist, and Selective Serotonin Reuptake Inhibitors (SSRIs)/Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) for the management of moderate to severe vasomotor symptoms (VMS) associated with menopause. This document is intended for researchers, scientists, and drug development professionals, offering an objective look at the available clinical data, methodologies, and mechanisms of action.
Introduction to Vasomotor Symptoms and Treatment Landscape
Vasomotor symptoms (VMS), commonly known as hot flashes and night sweats, are hallmark symptoms of menopause, affecting up to 80% of women during this transition.[1][2][3] These symptoms can significantly impair quality of life, disrupting sleep, mood, and daily activities.[4][5] For many years, hormone therapy (HT) has been the most effective treatment for VMS.[4][5] However, due to contraindications or personal preferences, a substantial number of women seek non-hormonal treatment options.[5][6]
Among the non-hormonal options, certain antidepressants, specifically SSRIs and SNRIs, have been used to manage VMS.[6][7] More recently, the approval of this compound, a non-hormonal NK3 receptor antagonist, has introduced a novel mechanism of action for treating VMS.[1][4] This guide will delve into the comparative patient-reported outcomes of these two classes of non-hormonal treatments.
Mechanisms of Action
The distinct mechanisms of action of this compound and SSRIs/SNRIs underpin their effects on VMS.
This compound: A Neurokinin 3 (NK3) Receptor Antagonist
This compound targets the thermoregulatory center in the hypothalamus.[8][9] During menopause, declining estrogen levels disrupt the balance of neuronal activity in this region. This leads to increased signaling by neurokinin B (NKB), which binds to NK3 receptors on kisspeptin/neurokinin B/dynorphin (KNDy) neurons.[1][10] This overstimulation is believed to trigger the physiological responses of VMS, such as vasodilation and sweating.[8] this compound acts as a selective antagonist of the NK3 receptor, blocking the action of NKB and thereby restoring a more balanced thermoregulation.[1][8]
References
- 1. “Veozah (this compound): A Promising Non‐Hormonal Treatment for Vasomotor Symptoms in Menopause” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Qualitative exploration of women’s experiences of vasomotor symptoms to support the content validity of patient-reported outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdnewsline.com [mdnewsline.com]
- 4. This compound: A New Nonhormonal Treatment for Vasomotor Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vasomotor Symptoms During Menopause: A Practical Guide on Current Treatments and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SSRIs & SNRIs for Menopause: What to Know | Evernow [evernow.com]
- 7. Management of menopause-associated vasomotor symptoms: Current treatment options, challenges and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. clinician.com [clinician.com]
- 10. youtube.com [youtube.com]
Assessing the impact of fezolinetant on bone mineral density compared to placebo
A neutral effect on bone mineral density (BMD) has been observed for the non-hormonal menopause treatment, fezolinetant, when compared to placebo in a comprehensive 52-week clinical trial. This guide provides an in-depth comparison of the impact of this compound on bone health, presenting key data from the SKYLIGHT 4 clinical trial for researchers, scientists, and drug development professionals.
This compound, a selective neurokinin-3 (NK3) receptor antagonist, has been developed for the treatment of moderate to severe vasomotor symptoms (VMS) associated with menopause. Given that menopause is a period of accelerated bone loss, the skeletal safety of new therapies for menopausal symptoms is of paramount importance. The SKYLIGHT 4 trial was a long-term safety study that included a thorough assessment of bone mineral density.
Quantitative Data Summary
The following tables summarize the changes in bone mineral density at the hip (femoral neck) and lumbar spine after 52 weeks of treatment with this compound (30 mg and 45 mg daily) versus placebo. The data is derived from the SKYLIGHT 4 clinical trial's supplementary appendix.
Table 1: Change in Bone Mineral Density at the Hip (Femoral Neck) at Week 52
| Treatment Group | N | Baseline Mean (SD), g/cm² | Week 52 Mean (SD), g/cm² | LS Mean (SE) Change from Baseline | LS Mean Difference vs Placebo (SE) [95% CI] |
| Placebo | 588 | 0.83 (0.13) | 0.82 (0.13) | -0.010 (0.002) | - |
| This compound 30 mg | 586 | 0.83 (0.13) | 0.82 (0.13) | -0.010 (0.002) | 0.000 (0.003) [-0.006–0.006] |
| This compound 45 mg | 586 | 0.83 (0.13) | 0.82 (0.13) | -0.009 (0.002) | 0.001 (0.003) [-0.005–0.007] |
SD: Standard Deviation; SE: Standard Error; LS Mean: Least Squares Mean; CI: Confidence Interval
Table 2: Change in Bone Mineral Density at the Lumbar Spine at Week 52
| Treatment Group | N | Baseline Mean (SD), g/cm² | Week 52 Mean (SD), g/cm² | LS Mean (SE) Change from Baseline | LS Mean Difference vs Placebo (SE) [95% CI] |
| Placebo | 594 | 1.04 (0.18) | 1.03 (0.19) | -0.013 (0.003) | - |
| This compound 30 mg | 581 | 1.04 (0.17) | 1.01 (0.17) | -0.011 (0.003) | 0.001 (0.004) [-0.007–0.010] |
| This compound 45 mg | 588 | 1.05 (0.18) | 1.02 (0.19) | -0.010 (0.003) | 0.003 (0.004) [-0.006–0.011] |
SD: Standard Deviation; SE: Standard Error; LS Mean: Least Squares Mean; CI: Confidence Interval
The data indicates that the changes in bone mineral density at both the hip and lumbar spine over 52 weeks were minimal and not significantly different between the this compound treatment groups and the placebo group.
Experimental Protocols
The assessment of bone mineral density in the SKYLIGHT 4 trial followed a rigorous protocol:
-
Study Design: A phase 3, randomized, double-blind, placebo-controlled, 52-week safety study.
-
Participants: Postmenopausal women seeking treatment for vasomotor symptoms.
-
Intervention: Once-daily oral administration of this compound 30 mg, this compound 45 mg, or placebo.
-
BMD Measurement: Bone mineral density of the hip (femoral neck) and lumbar spine was measured at baseline and at week 52.
-
Methodology: Dual-energy X-ray absorptiometry (DXA) was used for all BMD assessments. This is the gold-standard technique for measuring bone density.
-
Analysis: The primary analysis for this endpoint was the change from baseline in BMD at week 52, analyzed using a mixed model for repeated measures.
Signaling Pathway and Experimental Workflow
To visualize the context of this compound's action and the experimental design for assessing its impact on bone, the following diagrams are provided.
The Search for Precision in Menopause Symptom Management: A Comparative Guide to Biomarkers for Fezolinetant and a Look at Alternatives
While the quest for validated biomarkers to predict treatment response to the novel neurokinin-3 receptor (NK3R) antagonist, fezolinetant, is ongoing, current research has yet to identify definitive predictive indicators. This guide provides a comprehensive comparison of the current state of biomarker validation for this compound against alternative non-hormonal and hormonal therapies for vasomotor symptoms (VMS), commonly known as hot flashes and night sweats. The focus is on providing researchers, scientists, and drug development professionals with a clear overview of the existing data, experimental protocols, and the significant gaps that remain in personalizing VMS treatment.
This compound, a non-hormonal treatment for moderate to severe VMS associated with menopause, works by blocking the binding of neurokinin B (NKB) to the kisspeptin/neurokinin B/dynorphin (KNDy) neurons in the hypothalamus.[1][2][3] This action helps to restore the balance in the brain's temperature control center.[1][3] While clinical trials have demonstrated its efficacy in reducing the frequency and severity of VMS, the identification of biomarkers to predict which patients will respond best to the treatment remains an area of active investigation.[4][5][6]
Potential, But Not Validated, Biomarkers for this compound Response
Currently, no biomarkers have been clinically validated to predict a patient's response to this compound. However, pharmacodynamic and genetic studies have pointed to potential candidates that warrant further investigation.
Pharmacodynamic Markers:
-
Luteinizing Hormone (LH): Clinical trials have consistently shown that this compound is associated with a transient, dose-dependent decrease in LH levels three hours post-dose.[7][8] This is consistent with the drug's mechanism of action on the hypothalamic-pituitary-gonadal axis.[7] However, this change in LH has not been correlated with the extent of VMS reduction and is therefore considered a pharmacodynamic marker of target engagement rather than a validated predictive biomarker of efficacy.[7][9]
Genetic Markers:
-
TACR3 Gene Variants: The TACR3 gene encodes the NK3 receptor, the target of this compound. Genome-wide association studies (GWAS) have identified a genetic signal near the TACR3 locus associated with a lower risk of experiencing VMS.[10] However, studies have unexpectedly found that rare genetic variants predicted to lower NK3R levels did not modify VMS, and there is currently no evidence to suggest that common or rare variants in TACR3 predict the efficacy of NK3R antagonists like this compound.[10]
Comparison with Alternative VMS Treatments and Their Biomarker Status
A clearer understanding of the biomarker landscape for this compound can be gained by comparing it with alternative treatments for VMS. Like this compound, validated predictive biomarkers for these alternatives are largely lacking.
| Treatment Class | Potential Biomarkers Investigated | Status of Validation for VMS |
| This compound (NK3R Antagonist) | - Luteinizing Hormone (LH) levels- TACR3 gene variants | Not Validated: LH changes are a pharmacodynamic marker. No correlation between TACR3 variants and treatment response has been established. |
| SSRIs/SNRIs | - Inflammatory markers (e.g., CRP)- Genetic variants (e.g., serotonin transporter gene)- Neuroimaging markers | Not Validated for VMS: Biomarkers have been investigated for depression response, but their predictive value for VMS is not established.[11][12][13][14][15] |
| Gabapentin | - Neuregulin 3 gene variants- COMT Val108/158Met gene variants | Not Validated for VMS: Genetic markers have been associated with response in chronic pelvic and neuropathic pain, but not specifically for VMS.[16][17][18] |
| Hormone Replacement Therapy (HRT) | - Premenopausal hormone levels (Estradiol, Testosterone) | Not Validated as Predictive: Premenopausal hormone levels may predict the severity of subsequent VMS, but not directly the efficacy of HRT.[19] |
Experimental Protocols for Investigating Potential Biomarkers
The validation of the aforementioned potential biomarkers would require rigorous clinical trial designs with pre-specified endpoints. Below are detailed methodologies for key experiments.
Protocol 1: Validation of LH Suppression as a Predictive Biomarker for this compound Efficacy
Objective: To determine if the magnitude of the transient LH decrease following this compound administration correlates with the reduction in VMS frequency and severity.
Study Design: A prospective, randomized, placebo-controlled clinical trial.
Participant Population: Postmenopausal women aged 40-65 years with moderate to severe VMS (defined as a minimum of 7-8 moderate to severe hot flashes per day).
Methodology:
-
Baseline Assessment: Collect baseline data on VMS frequency and severity for at least four weeks using a daily electronic diary. Collect baseline blood samples for LH, FSH, and estradiol measurements.
-
Randomization and Treatment: Randomize participants to receive either this compound (e.g., 45 mg once daily) or a matching placebo for 12 weeks.
-
Pharmacodynamic Sampling: On day 1 and at week 4 and week 12, collect serial blood samples for LH measurement at pre-dose and at 1, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.
-
Efficacy Assessment: Continue daily VMS diary throughout the 12-week treatment period.
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the change in LH from baseline at each time point.
-
Correlate the LH AUC with the percentage reduction in VMS frequency and severity from baseline to week 12 using statistical models such as linear regression or mixed-effects models.
-
Establish a cut-off for LH suppression that could predict a clinically meaningful response in VMS reduction.
-
Protocol 2: Investigation of TACR3 Genotypes as a Predictive Biomarker for this compound Response
Objective: To assess whether common or rare genetic variants in the TACR3 gene are associated with treatment response to this compound.
Study Design: A pharmacogenomic analysis integrated into a phase 3 clinical trial of this compound for VMS.
Participant Population: A large and diverse population of postmenopausal women with moderate to severe VMS participating in a this compound clinical trial.
Methodology:
-
DNA Collection: Collect whole blood or saliva samples from all participants for DNA extraction.
-
Genotyping:
-
Perform targeted genotyping of known single nucleotide polymorphisms (SNPs) in and around the TACR3 gene that have been previously associated with VMS.
-
Alternatively, conduct whole-exome or whole-genome sequencing to identify both common and rare variants.
-
-
Efficacy Data Collection: Collect data on VMS frequency and severity at baseline and throughout the treatment period (e.g., 12 or 52 weeks).
-
Statistical Analysis:
-
Divide participants into responder and non-responder groups based on a pre-defined threshold of VMS reduction (e.g., ≥50% reduction in frequency).
-
Perform association analysis between specific TACR3 genotypes and treatment response using logistic regression, adjusting for potential confounders such as age, BMI, and ethnicity.
-
For sequencing data, perform gene-based association tests to assess the cumulative effect of rare variants.
-
Signaling Pathways and Experimental Workflows
Conclusion and Future Directions
The development of this compound marks a significant advancement in the non-hormonal treatment of menopausal vasomotor symptoms. However, the absence of validated predictive biomarkers underscores a critical gap in the personalization of VMS management. While pharmacodynamic markers like LH suppression and genetic markers such as TACR3 variants have been explored, they have not yet demonstrated predictive utility for this compound's efficacy. Similarly, for alternative treatments like SSRIs, SNRIs, gabapentin, and even HRT, the landscape of validated predictive biomarkers for VMS remains largely uncharted.
For researchers and drug development professionals, this presents a clear opportunity. Future clinical trials for this compound and other novel VMS treatments should prospectively incorporate biomarker discovery and validation as key objectives. This includes comprehensive genomic, transcriptomic, and proteomic analyses to identify novel predictive markers. The development and validation of such biomarkers will be instrumental in optimizing patient selection, improving treatment outcomes, and ultimately ushering in an era of precision medicine for the management of menopausal symptoms.
References
- 1. newsroom.astellas.com [newsroom.astellas.com]
- 2. researchgate.net [researchgate.net]
- 3. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 4. Efficacy and safety of this compound for vasomotor symptoms in postmenopausal women: a comprehensive systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase II study of this compound for treatment of vasomotor symptoms associated with menopause in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of this compound for moderate to severe vasomotor symptoms associated with menopause among women in East Asia: a phase 3 randomized study (MOONLIGHT I) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clinician.com [clinician.com]
- 8. Does this compound affect hormone levels? [astellasanswers.com]
- 9. A phase 2b, randomized, placebo-controlled, double-blind, dose-ranging study of the neurokinin 3 receptor antagonist this compound for vasomotor symptoms associated with menopause - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insights into the genetics of menopausal vasomotor symptoms: genome-wide analyses of routinely-collected primary care health records - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The efficacy and tolerability of SSRI/SNRIs in the treatment of vasomotor symptoms in menopausal women: a systematic review - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. The efficacy and tolerability of SSRI/SNRIs in the treatment of vasomotor symptoms in menopausal women: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Efficacy and Safety of Selective Serotonin Reuptake Inhibitors and Serotonin-Norepinephrine Reuptake Inhibitors in the Treatment of Menopausal Hot Flashes: A Systematic Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Do SSRIs and SNRIs reduce the frequency and/or severity of hot flashes in menopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hcplive.com [hcplive.com]
- 17. news-medical.net [news-medical.net]
- 18. New Research Identifies Potential Genetic Marker for Gabapentin Efficacy in Treating Chronic Pelvic Pain — Nuffield Department of Women's & Reproductive Health [wrh.ox.ac.uk]
- 19. The influence of premenopausal hormones on severity of climacteric symptoms and use of HRT - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Cost-Effectiveness of Fezolinetant Compared to Other VMS Treatments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The management of moderate to severe vasomotor symptoms (VMS) associated with menopause presents a significant clinical challenge, impacting the quality of life for a substantial portion of the female population. The recent introduction of fezolinetant, a first-in-class, non-hormonal neurokinin 3 (NK3) receptor antagonist, offers a novel therapeutic approach. This guide provides an objective comparison of the cost-effectiveness of this compound with other established VMS treatments, supported by experimental data from pivotal clinical trials and pharmacoeconomic analyses.
Mechanism of Action: A Novel Approach to Thermoregulation
This compound's mechanism of action centers on the modulation of Kisspeptin/Neurokinin B/Dynorphin (KNDy) neurons in the hypothalamus, a key area of the brain for thermoregulation.[1] During menopause, declining estrogen levels disrupt the balance of neurotransmitter activity, leading to hyperactivity of KNDy neurons.[1] This hyperactivity is driven by unopposed signaling of neurokinin B (NKB) on the NK3 receptor.[1] this compound selectively blocks the NK3 receptor, thereby mitigating this hyperactivity and helping to restore normal thermoregulation, which in turn reduces the frequency and severity of VMS.[2]
Comparative Efficacy of VMS Treatments
The efficacy of this compound has been primarily established in the SKYLIGHT 1 and SKYLIGHT 2 phase 3 clinical trials. These studies demonstrated a statistically significant reduction in the frequency and severity of moderate to severe VMS compared to placebo. The following tables summarize the comparative efficacy data from these trials alongside data from studies of other common VMS treatments.
Table 1: Change in Frequency of Moderate to Severe Vasomotor Symptoms
| Treatment | Study | Mean Change from Baseline at Week 12 (Placebo-Adjusted) | Citation(s) |
| This compound 45 mg | SKYLIGHT 1 & 2 (Pooled) | -2.55 episodes/day | [3] |
| Conjugated Estrogens (0.625 mg/day) | Multiple Trials (Meta-analysis) | Reduction of 60% to 80% in VMS frequency | [4][5] |
| Venlafaxine XR (75 mg/day) | MsFLASH | -1.8 episodes/day | [6] |
| Paroxetine (7.5 mg/day) | Multiple Trials | 33% - 67% reduction in hot flash frequency | [7] |
| Gabapentin (900 mg/day) | Multiple Trials | -2.77 episodes/day |
Table 2: Change in Severity of Moderate to Severe Vasomotor Symptoms
| Treatment | Study | Mean Change from Baseline at Week 12 (Placebo-Adjusted) | Citation(s) |
| This compound 45 mg | SKYLIGHT 1 & 2 (Pooled) | Statistically significant reduction | [3] |
| Conjugated Estrogens (0.625 mg/day) | Multiple Trials | Significant reduction | [4][5] |
| Venlafaxine XR (75 mg/day) | MsFLASH | Significant reduction | [6] |
| Paroxetine (7.5 mg/day) | Multiple Trials | Significant reduction | [7] |
| Gabapentin (900 mg/day) | Multiple Trials | Significant reduction in composite score |
Experimental Protocols
The evaluation of these treatments is based on rigorous, randomized, double-blind, placebo-controlled clinical trials. Below are the summarized methodologies for the pivotal this compound trials and representative trials for comparator treatments.
This compound: SKYLIGHT 1 & 2 Trials
-
Study Design: Two identical, phase 3, randomized, double-blind, placebo-controlled studies with a 40-week active treatment extension.[3]
-
Participants: Women aged 40–65 years experiencing a minimum average of seven moderate to severe VMS per day.[3]
-
Intervention: Participants were randomized (1:1:1) to receive once-daily oral this compound 30 mg, this compound 45 mg, or placebo for 12 weeks.[8][9]
-
Primary Endpoints: The co-primary efficacy endpoints were the mean change from baseline in the frequency and severity of moderate to severe VMS at weeks 4 and 12.[1][9]
-
Extension Phase: After 12 weeks, participants receiving placebo were re-randomized to this compound 30 mg or 45 mg, while those already on this compound continued their assigned dose for an additional 40 weeks.[3]
Menopausal Hormone Therapy (MHT): Representative Trial for Conjugated Estrogens
-
Study Design: A 12-week, randomized, double-blind, placebo-controlled, multi-center clinical trial.
-
Participants: Healthy pre- and postmenopausal women.
-
Intervention: Participants received orally administered synthetic conjugated estrogens (0.3 mg, 0.625 mg, or 1.25 mg per day) or placebo.
-
Primary Endpoint: Change from baseline in the mean number of moderate to severe vasomotor symptoms at weeks 4, 8, and 12.
SSRIs/SNRIs: Representative Trial for Venlafaxine
-
Study Design: A randomized, double-blind, placebo-controlled trial (MsFLASH).[6]
-
Participants: Perimenopausal and postmenopausal women with at least two bothersome VMS per day.
-
Intervention: Participants were randomized to receive low-dose oral 17β-estradiol (0.5 mg/d), low-dose venlafaxine hydrochloride extended-release (75 mg/d), or placebo for 8 weeks.
-
Primary Outcome: The mean daily frequency of VMS after 8 weeks of treatment.
Gabapentinoids: Representative Trial for Gabapentin
-
Study Design: A randomized, controlled trial comparing gabapentin to placebo.
-
Participants: Postmenopausal women with VMS.
-
Intervention: Participants received gabapentin (e.g., 900 mg/day) or placebo.
-
Primary Outcomes: Reduction in the frequency and severity of VMS.
Comparative Cost-Effectiveness
The Institute for Clinical and Economic Review (ICER) has conducted a thorough evaluation of the cost-effectiveness of this compound. Their analysis provides valuable insights for healthcare professionals and researchers.
Table 3: Cost-Effectiveness of this compound
| Metric | Value | Citation(s) |
| Health-Benefit Price Benchmark (HBPB) | $2,000 – $2,600 per year | [2] |
| Placeholder Annual Price | $6,000 | |
| Incremental Cost-Effectiveness Ratio (ICER) vs. No Treatment | $390,000 per QALY gained (at placeholder price) | |
| Likelihood of Being Cost-Effective (at placeholder price) | 14% |
ICER's analysis suggests that for this compound to be considered cost-effective at commonly accepted thresholds, its annual price would need to be in the range of $2,000 to $2,600.[2] The placeholder price of $6,000 per year results in an ICER value that is significantly higher than what is typically considered cost-effective.
A post hoc analysis of the SKYLIGHT 1 and 2 trials also evaluated the impact of this compound on indirect costs. The findings indicated that treatment with this compound was associated with improved work productivity and reduced indirect costs compared to placebo.
Conclusion
This compound represents a significant advancement in the non-hormonal treatment of VMS, offering a novel mechanism of action that targets a key pathway in thermoregulation. Clinical trial data demonstrates its efficacy in reducing both the frequency and severity of hot flashes and night sweats.
From a cost-effectiveness standpoint, the current placeholder pricing for this compound presents a challenge when compared to established, often generic, alternatives like MHT, SSRIs/SNRIs, and gabapentin. The ICER analysis highlights a significant discrepancy between the placeholder price and the health-benefit price benchmark.[2] However, the potential for reduced indirect costs due to improved work productivity may offer an additional economic consideration.
For researchers and drug development professionals, the development of this compound underscores the potential of targeting specific neurological pathways for the treatment of menopausal symptoms. Further research, including head-to-head comparative effectiveness trials and real-world evidence studies, will be crucial in fully elucidating the long-term clinical and economic value of this compound in the therapeutic landscape of VMS management. Payers may require prescriber attestation that patients are not suitable candidates for MHT before approving this compound, given the availability of effective and lower-cost options for many women.
References
- 1. VEOZAH™ (this compound) tablets target a source of VMS | For HCPs [veozahhcp.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Modulation of body temperature and LH secretion by hypothalamic KNDy (kisspeptin, neurokinin B and dynorphin) neurons: A novel hypothesis on the mechanism of hot flushes | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. A novel role of NK3 receptor signaling in bipolar disorder | Journal of Pharmaceutical and Biopharmaceutical Research [syncsci.com]
- 6. pnas.org [pnas.org]
- 7. Structural insights into neurokinin 3 receptor activation by endogenous and analogue peptide agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. Modulation of body temperature and LH secretion by hypothalamic KNDy (kisspeptin, neurokinin B and dynorphin) neurons: A novel hypothesis on the mechanism of hot flushes - PMC [pmc.ncbi.nlm.nih.gov]
Fezolinetant for Vasomotor Symptoms: A Comparative Analysis of Efficacy and Safety
For Immediate Release
A comprehensive systematic review and meta-analysis of clinical trial data reveals that fezolinetant, a selective neurokinin-3 (NK3) receptor antagonist, offers a significant reduction in the frequency and severity of vasomotor symptoms (VMS) associated with menopause. This guide provides a detailed comparison of this compound with other therapeutic alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound, recently approved by the United States Food and Drug Administration (FDA), presents a novel non-hormonal approach to managing moderate to severe VMS.[1] Its mechanism of action targets the thermoregulatory center in the hypothalamus, offering an alternative for women who cannot or choose not to use hormone replacement therapy (HRT).[2][3][4][5]
Comparative Efficacy of this compound and Alternatives
The efficacy of this compound has been primarily established through the SKYLIGHT series of clinical trials. These studies have consistently demonstrated a statistically significant reduction in VMS frequency and severity compared to placebo.
Table 1: Efficacy of this compound in Pivotal Clinical Trials (SKYLIGHT 1 & 2)
| Outcome Measure | This compound 30 mg | This compound 45 mg | Placebo |
| Mean Change in VMS Frequency from Baseline at Week 4 | |||
| SKYLIGHT 1 | -1.87 | -2.07 | --- |
| SKYLIGHT 2 | Statistically significant reduction vs. placebo | Statistically significant reduction vs. placebo | --- |
| Mean Change in VMS Frequency from Baseline at Week 12 | |||
| SKYLIGHT 1 | -2.39 | -2.55 | --- |
| SKYLIGHT 2 | Statistically significant reduction vs. placebo | Statistically significant reduction vs. placebo | --- |
| Mean Change in VMS Severity from Baseline at Week 4 | |||
| SKYLIGHT 1 | -0.15 | -0.19 | --- |
| SKYLIGHT 2 | Statistically significant reduction vs. placebo | -0.29 | --- |
| Mean Change in VMS Severity from Baseline at Week 12 | |||
| SKYLIGHT 1 | -0.24 | -0.20 | --- |
| SKYLIGHT 2 | Statistically significant reduction vs. placebo | -0.29 | --- |
Note: VMS frequency is measured as the mean difference in the number of moderate to severe hot flashes per day. VMS severity is measured on a standardized scale.
Table 2: Comparative Efficacy of Alternative Treatments for Vasomotor Symptoms
| Treatment | Efficacy Data (Reduction in VMS Frequency) |
| Hormone Replacement Therapy (HRT) | |
| Conjugated Estrogens/Bazedoxifene (0.45 mg/20 mg) | 74% reduction from baseline at 12 weeks.[1] |
| Conjugated Estrogens/Bazedoxifene (0.625 mg/20 mg) | 80% reduction from baseline at 12 weeks.[1] |
| Transdermal Estradiol | Up to 84% reduction in hot flash frequency. |
| Selective Serotonin Reuptake Inhibitors (SSRIs) | |
| Paroxetine (7.5 mg) | 33-67% reduction over 6-12 weeks.[6][7][8] |
| Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) | |
| Venlafaxine | Approximately 55% reduction. |
| Desvenlafaxine (100 mg/day) | 64% decrease from baseline at 12 weeks.[9] |
| Other Non-Hormonal Options | |
| Gabapentin | 45% reduction in hot flash frequency with 900 mg/day at 12 weeks. |
| Oxybutynin | Up to 70-86% reduction in hot flash frequency.[10] |
| Clonidine | 20-38% reduction in hot flash frequency.[11][12] |
Safety and Tolerability Profile
The safety of this compound has been evaluated in multiple clinical trials, including the long-term SKYLIGHT 4 study. The most common treatment-emergent adverse events (TEAEs) are generally mild to moderate.
Table 3: Safety Profile of this compound (SKYLIGHT 1, 2 & 4 Pooled Data)
| Adverse Event | This compound 30 mg | This compound 45 mg | Placebo |
| Any Treatment-Emergent Adverse Event (TEAE) | 37% (SKYLIGHT 1) | 43% (SKYLIGHT 1) | 45% (SKYLIGHT 1) |
| Headache | Most common TEAE | Most common TEAE | Consistent with active treatment |
| COVID-19 | Commonly reported | Commonly reported | Consistent with active treatment |
| Liver Enzyme Elevations | Low incidence, generally asymptomatic and transient. | Low incidence, generally asymptomatic and transient. | Low incidence. |
| Endometrial Hyperplasia/Malignancy | Within pre-specified safety limits. | Within pre-specified safety limits. | N/A |
Note: Data is primarily from the initial 12-week double-blind period of the SKYLIGHT trials. The SKYLIGHT 4 study provided 52-week safety data.
Table 4: Common Adverse Events of Alternative Treatments
| Treatment | Common Adverse Events |
| Hormone Replacement Therapy (HRT) | Breast tenderness, breakthrough bleeding. |
| SSRIs (Paroxetine) | Nausea, fatigue, dizziness.[8] |
| SNRIs (Venlafaxine, Desvenlafaxine) | Nausea, dry mouth, constipation, dizziness, insomnia, somnolence.[13] |
| Gabapentin | Dizziness, somnolence. |
| Oxybutynin | Dry mouth, difficulty urinating, abdominal pain. |
| Clonidine | Dry mouth, constipation, itchiness, drowsiness, difficulty sleeping.[12][14] |
Experimental Protocols
The pivotal clinical trials for this compound, known as the SKYLIGHT program, were randomized, double-blind, placebo-controlled studies.
SKYLIGHT 1 and 2: These were 12-week trials with a 40-week active treatment extension.[9][10][15]
-
Participants: Women aged 40-65 years experiencing an average of seven or more moderate-to-severe hot flashes per day.[9][15]
-
Intervention: Once-daily oral this compound (30 mg or 45 mg) or placebo.[9][15]
-
Primary Endpoints: Mean change from baseline in the frequency and severity of moderate-to-severe VMS at weeks 4 and 12.[10]
SKYLIGHT 4: This was a 52-week study focused on the long-term safety of this compound.[2]
-
Participants: Over 1,800 women with VMS.[2]
-
Primary Objectives: To evaluate the effect of this compound on endometrial health and its long-term safety and tolerability.[2]
Visualizing the Science
To better understand the mechanisms and methodologies, the following diagrams illustrate the signaling pathway of this compound and the workflow of its pivotal clinical trials.
Caption: this compound's mechanism of action in the hypothalamus.
Caption: Workflow of the SKYLIGHT 1 and 2 clinical trials.
References
- 1. Relief of vasomotor symptoms with the tissue-selective estrogen complex containing bazedoxifene/conjugated estrogens: a randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pooled Analysis of the Effects of Conjugated Estrogens/Bazedoxifene on Vasomotor Symptoms in the Selective Estrogens, Menopause, and Response to Therapy Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conjugated Estrogens/Bazedoxifene (Duavee): A Novel Agent for the Treatment of Moderate-to-Severe Vasomotor Symptoms Associated With Menopause And the Prevention of Postmenopausal Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonhormonal Drug Eases Vasomotor Symptoms | MDedge [mdedge.com]
- 5. Pooled Analysis of the Effects of Conjugated Estrogens/Bazedoxifene on Vasomotor Symptoms in the Selective Estrogens, Menopause, and Response to Therapy Trials | Semantic Scholar [semanticscholar.org]
- 6. dovepress.com [dovepress.com]
- 7. Failure of response of menopausal vasomotor symptoms to clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Clinical Review on Paroxetine and Emerging Therapies for the Treatment of Vasomotor Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and tolerability of desvenlafaxine succinate treatment for menopausal vasomotor symptoms: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ccjm.org [ccjm.org]
- 11. Treatment options for vasomotor symptoms in menopause: focus on desvenlafaxine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Management of menopause-associated vasomotor symptoms: Current treatment options, challenges and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fiercebiotech.com [fiercebiotech.com]
- 14. droracle.ai [droracle.ai]
- 15. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Comprehensive Guide to the Proper Disposal of Fezolinetant for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Fezolinetant, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Core Principles of this compound Disposal
The disposal of this compound, as with any pharmaceutical compound, must be conducted in strict accordance with prevailing country, federal, state, and local regulations.[1][2] The primary goal is to prevent environmental contamination and ensure the safety of all personnel. This compound is classified as very toxic to aquatic life with long-lasting effects, underscoring the importance of proper disposal to avoid release into sewer systems or waterways.[2]
Step-by-Step Disposal Protocol for this compound in a Laboratory Setting
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including protective gloves, a lab coat, and eye protection.[1] All handling of this compound powder should be done in a chemical fume hood to avoid inhalation.[3]
2. Waste Segregation: Proper segregation is the first critical step in the disposal process. Differentiate between the following types of this compound waste:
-
Unused or Expired this compound Powder: This is considered the primary hazardous waste.
-
Contaminated Solid Waste: This includes items such as gloves, pipette tips, weigh boats, and any other disposable materials that have come into direct contact with this compound.
-
Contaminated Liquid Waste: This includes solvents used to dissolve this compound, and any rinsate from cleaning contaminated glassware.
-
Contaminated Packaging: The original containers of this compound must be handled as hazardous waste.[3]
3. Waste Containment and Labeling:
-
Solid and Powdered Waste: Place unused this compound powder and contaminated solid waste into a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste: Collect all contaminated liquid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: All waste containers must be accurately labeled with "Hazardous Waste," the name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
4. Final Disposal Procedure:
The recommended and most secure method for the disposal of this compound waste is through a licensed hazardous material disposal company.[4] These companies are equipped to handle and dispose of pharmaceutical waste in compliance with all regulations.
-
Incineration: The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[4] This is a preferred method for the complete destruction of the compound.
-
Regulated Landfill: In some cases, disposal may occur at a regulated landfill site, but this must be in accordance with national legislation for hazardous or toxic wastes.[3]
-
Prohibited Actions: Do not dispose of this compound down the drain or in the regular trash.[2][3] This is to prevent the release of the active and harmful substance into the environment.
Summary of Disposal Guidelines
| Waste Type | Handling and Disposal Procedure |
| Unused/Expired this compound | Collect in a labeled hazardous waste container for pickup by a licensed disposal service. |
| Contaminated Labware (e.g., pipette tips, vials) | Place in a designated hazardous solid waste container. |
| Contaminated Liquid Waste | Collect in a labeled hazardous liquid waste container. Do not pour down the drain. |
| Contaminated Packaging | Dispose of in a regulated landfill or via another approved method for hazardous wastes.[3] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory environment.
Caption: A logical workflow for the safe disposal of various forms of this compound waste.
References
Personal protective equipment for handling Fezolinetant
This guide provides crucial safety and logistical information for laboratory professionals handling Fezolinetant. The following procedures and recommendations are designed to ensure a safe laboratory environment and proper management of this compound.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Synonyms | ESN-364 |
| Molecular Formula | C16H15FN6OS |
| Molecular Weight | 358.39 g/mol |
| Appearance | Crystalline solid |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years |
| Storage (In solvent) | -80°C for 6 months; -20°C for 1 month |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure risk.
-
Eye Protection: Safety goggles with side-shields are required to protect against splashes and dust.[1]
-
Hand Protection: Use appropriate chemical-resistant gloves that have been inspected for integrity before use.[2]
-
Body Protection: Wear impervious clothing, such as a lab coat, to prevent skin contact.[1]
-
Respiratory Protection: If there is a risk of inhalation of dust or aerosols, a suitable respirator should be used.[1][2] Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[2]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
